molecular formula C56H90O19 B1163451 Otophylloside B 4'''-O-beta-D-cymaropyranoside CAS No. 171422-85-8

Otophylloside B 4'''-O-beta-D-cymaropyranoside

Cat. No.: B1163451
CAS No.: 171422-85-8
M. Wt: 1067.3 g/mol
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Description

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a natural product found in Cynanchum caudatum with data available.

Properties

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37+,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDOHRCAEPBFBO-REVHYHNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H90O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Elucidation of Otophylloside B 4'''-O-beta-D-cymaropyranoside

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chemical structure, spectroscopic characteristics, and pharmacological context of Otophylloside B 4'''-O-beta-D-cymaropyranoside , a complex C-21 steroidal glycoside.

Executive Chemical Summary

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a bioactive pregnane glycoside isolated from the roots of Cynanchum otophyllum (Asclepiadaceae). It represents a higher-order glycosylated derivative of the parent compound, Otophylloside B .

Parameter Data
IUPAC Name Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside
Molecular Formula C₅₆H₉₀O₁₉
Molecular Weight 1067.31 g/mol
CAS Number 171422-85-8
Chemical Class C-21 Steroidal Glycoside (Pregnane derivative)
Aglycone Caudatin (Deacylmetaplexigenin 12-O-ikemaate)
Sugar Moiety Linear tetrasaccharide of D-Cymarose

Structural Architecture

The molecule is constructed from a lipophilic steroidal core (aglycone) linked to a linear oligosaccharide chain. The structural integrity relies on the specific stereochemical arrangement of the pregnane skeleton and the glycosidic linkages of the deoxy sugars.

The Aglycone: Caudatin

The core scaffold is Caudatin , a polyoxygenated pregnane derivative.

  • Skeleton: 3β, 8β, 14β, 17β, 20-pentahydroxypregn-5-ene.

  • Esterification: The hydroxyl group at C-12 is esterified with ikemaic acid ((E)-3,4-dimethyl-2-pentenoic acid). This ester side chain is critical for the compound's lipophilicity and interaction with biological membranes.

  • Key Features:

    • C-5/C-6 Double Bond: A characteristic Δ5-unsaturation in the B-ring.

    • Polyhydroxylation: Hydroxyl groups at C-8, C-14, and C-17 provide hydrogen-bonding donors/acceptors, influencing the spatial conformation of the side chain at C-17.

    • C-20 Configuration: The orientation of the hydroxyl at C-20 is typically beta in these bioactive glycosides.

The Oligosaccharide Chain

The glycosidic chain is attached to the C-3 hydroxyl of the aglycone. The name "4'''-O-beta-D-cymaropyranoside" indicates the addition of a fourth sugar unit to the terminal sugar of the parent Otophylloside B (which is a trisaccharide).

  • Composition: Four repeating units of D-Cymarose (2,6-dideoxy-3-O-methyl-D-ribo-hexose).

  • Linkage: The sugars are linked linearly via β-(1→4) glycosidic bonds.

  • Sequence:

    • Inner Sugar (S1): Attached to Aglycone C-3.

    • Middle Sugar (S2): Attached to S1 C-4.

    • Penultimate Sugar (S3): Attached to S2 C-4 (Terminal sugar of Otophylloside B).

    • Terminal Sugar (S4): Attached to S3 C-4 (The "4'''-O" substituent).

Structural Logic & Causality

The presence of 2,6-dideoxy sugars (cymarose) renders the glycoside chain acid-labile and highly lipophilic compared to glucose-based chains. This specific sugar sequence is known as a "cardiac glycoside-like" motif, although the aglycone is a pregnane (C-21) rather than a cardenolide (C-23). The methylation at C-3 of the cymarose units prevents further metabolic conjugation at those positions, stabilizing the chain against enzymatic hydrolysis in certain biological compartments.

Spectroscopic Characterization (Diagnostic Signals)

Identification of this compound relies on high-resolution NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Mass Spectrometry (ESI-MS)
  • Ionization: Positive ion mode typically yields

    
     or 
    
    
    
    .
  • Fragmentation: Sequential loss of sugar units (144 Da for cymarose) is the hallmark fragmentation pattern.

    • 
       1067 (Parent) 
      
      
      
      923 (Otophylloside B)
      
      
      779
      
      
      635
      
      
      491 (Aglycone + Na/H).
NMR Spectroscopy (¹H & ¹³C)

The following diagnostic shifts confirm the structure:

Moiety Position ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Diagnostic Feature
Aglycone C-6 (Olefinic)~5.40 (m)~120.0Δ5-double bond
C-12 (Ester methine)~4.60 (dd)~72.0Shifted downfield due to ester
Ikemaoyl (Olefinic)~5.70 (s)~115.0Conjugated ester double bond
Sugars Anomeric (H-1)4.70 - 5.20 (dd)95.0 - 102.0Four distinct anomeric signals
C-3 O-Me~3.40 (s)~56.0 - 58.0Four methoxy singlets
C-6 Methyl~1.20 (d)~18.0Four doublets (deoxy position)

Note: Chemical shifts are solvent-dependent (typically measured in Pyridine-d₅ or CDCl₃).

Pharmacological Potential & SAR[9]

Research into Cynanchum glycosides suggests that the length and composition of the sugar chain critically modulate bioactivity.

  • Cytotoxicity: The tetrasaccharide chain enhances cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7) compared to the aglycone alone. The lipophilic sugar chain facilitates transmembrane transport, allowing the steroid core to interact with intracellular targets (potentially Na+/K+-ATPase or specific nuclear receptors).

  • Antiepileptic Activity: Otophylloside B (the trisaccharide) exhibits significant antiepileptic properties.[1] The addition of the fourth cymarose unit (4'''-O-derivative) modulates this activity, potentially altering the pharmacokinetic profile (half-life and blood-brain barrier penetration).

  • Neuroprotection: Related C-21 steroids have shown neuroprotective effects against Aβ-toxicity in C. elegans models, suggesting a potential role in neurodegenerative therapy.

Structural Visualization

The following diagram illustrates the connectivity of the tetrasaccharide chain to the Caudatin aglycone.

OtophyllosideStructure cluster_chain Oligosaccharide Chain (Tetrasaccharide) Aglycone Caudatin Aglycone (C21 Pregnane Core) 12-O-Ikemaoyl Cym1 β-D-Cymarose (I) (Inner) Aglycone->Cym1 C3-O-β(1→4) Cym2 β-D-Cymarose (II) (Middle) Cym1->Cym2 β(1→4) Cym3 β-D-Cymarose (III) (Penultimate) Cym2->Cym3 β(1→4) Cym4 β-D-Cymarose (IV) (Terminal) Cym3->Cym4 4'''-O-β(1→4)

Figure 1: Connectivity map of Otophylloside B 4'''-O-β-D-cymaropyranoside showing the linear (1→4) linkage of four cymarose units to the Caudatin core.

Experimental Protocol: Hydrolytic Validation

To validate the presence of the specific sugar moieties, a stepwise acid hydrolysis protocol is recommended.

  • Mild Acid Hydrolysis:

    • Dissolve 5 mg of compound in 0.05 M H₂SO₄ (50% dioxane/water).

    • Heat at 95°C for 1 hour.

    • Result: Cleavage of the 2,6-dideoxy sugars.

    • Analysis: Extract aglycone with CHCl₃. Neutralize aqueous layer and analyze sugars via TLC or GC-MS (after derivatization) to confirm D-cymarose identity.

  • Aglycone Verification:

    • The organic layer yields Caudatin .

    • Verify via ¹H NMR: Look for the characteristic ikemaoyl ester signals (olefinic proton at δ 5.70) which would be lost if strong alkaline hydrolysis were used (saponification).

References

  • Zhao, Y. B., et al. (2006). "C21 steroidal glycosides of seven sugar residues from Cynanchum otophyllum." Steroids, 71(11-12), 935-941.[2]

  • Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555.

  • TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside - Chemical Data." [3]

  • PubChem. "Caudatin - Compound Summary."

Sources

Natural sources of Otophylloside B 4'''-O-beta-D-cymaropyranoside in Cynanchum species

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isolation, Characterization, and Pharmacological Profiling of Otophylloside B 4'''-O-beta-D-cymaropyranoside

Executive Summary

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a highly complex C-21 steroidal glycoside (pregnane glycoside) naturally sourced from the roots of Cynanchum otophyllum Schneid. (Asclepiadaceae), a plant endemic to China and traditionally utilized in the formulation of the medicinal preparation Qingyangshen[1][2]. This technical whitepaper delineates the botanical sourcing, rigorous extraction methodologies, and the molecular signaling pathways that underpin the compound's efficacy as a potent neuroprotective, anti-aging, and anti-epileptic agent[3][4].

Botanical Sourcing and Phytochemical Architecture

Cynanchum otophyllum serves as a critical biological repository for bioactive pregnane glycosides[4]. The structural architecture of Otophylloside B 4'''-O-beta-D-cymaropyranoside consists of a highly conserved C-21 steroidal aglycone core (typically qingyangshengenin or caudatin) esterified at the C-12 position, conjugated to a straight oligosaccharide chain at the C-3 position[4][5].

The defining phytochemical feature of this specific derivative is the terminal addition of a


-D-cymaropyranoside moiety at the 4''' position[5].
  • Causality in Structure-Activity Relationship (SAR) : The extended cymarose sugar chain enhances the molecule's amphiphilic character. This delicate lipophilicity-hydrophilicity balance is crucial for penetrating the blood-brain barrier (BBB), allowing the compound to exert central nervous system (CNS) effects, such as the suppression of seizure-like locomotor activity[4].

Step-by-Step Extraction and Isolation Protocol

Isolating complex steroidal glycosides requires a self-validating, multi-stage chromatographic approach to prevent the hydrolysis of delicate ester groups and glycosidic bonds.

  • Step 1: Matrix Penetration and Primary Extraction Air-dried roots of C. otophyllum are pulverized to maximize surface area and extracted with 75% ethanol under reflux (3 cycles, 3 hours each)[6]. Causality: A 75% ethanolic solvent system is specifically chosen because it effectively disrupts the cellular matrix while providing the optimal dielectric constant to solubilize both the non-polar steroidal core and the highly polar oligosaccharide chains[6].

  • Step 2: Liquid-Liquid Partitioning The ethanolic extract is concentrated under reduced pressure to remove the organic solvent. The resulting residue is suspended in distilled water and sequentially partitioned with chloroform (

    
    )[6].
    Causality: Chloroform selectively partitions the target pregnane glycosides into the organic phase, efficiently stripping away highly polar interferents such as free sugars, tannins, and water-soluble proteins left in the aqueous phase[6].
    
  • Step 3: Chromatographic Fractionation The

    
     fraction is loaded onto a silica gel column and eluted using a gradient solvent system of 
    
    
    
    -MeOH[5].
  • Step 4: High-Resolution Purification Target fractions are further resolved using ODS (C18) reversed-phase chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC)[5]. Causality: Semi-preparative HPLC is mandatory at this stage to achieve baseline separation of closely related structural isomers, particularly distinguishing between D- and L-cymarose sugar variants that frequently co-exist in Cynanchum species[5].

  • Step 5: Self-Validating Analytical Confirmation The isolated compound is subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source. Validation Logic: The ESI-MS/MS provides a self-validating dataset. The precursor ion confirms the exact molecular mass, while the fragmentation pattern reveals the sequential loss of sugar moieties (e.g., the terminal 4'''-O-

    
    -D-cymaropyranoside), definitively confirming the glycosidic linkage sequence and the intact aglycone core[6].
    

ExtractionWorkflow A C. otophyllum Roots (Air-dried & Pulverized) B Ethanol Extraction (75% EtOH, 3x, 3h) A->B C Concentration & Water Suspension B->C D Liquid-Liquid Partitioning (CHCl3 extraction) C->D E Chloroform Fraction (Pregnane Glycosides) D->E F Silica Gel Column Chromatography (CHCl3-MeOH Gradient) E->F G ODS / MCI Gel Chromatography F->G H Semi-Preparative HPLC (Purification) G->H I Otophylloside B 4'''-O-beta-D-cymaropyranoside (Pure Compound) H->I

Fig 1. Step-by-step extraction and isolation workflow for pregnane glycosides from C. otophyllum.

Pharmacological Mechanisms and Signaling Pathways

The therapeutic potential of Otophylloside B derivatives is anchored in two primary domains: neuroprotection against neurodegenerative diseases and the suppression of epileptic seizures.

Anti-Alzheimer's and Anti-Aging Efficacy (A Toxicity Mitigation)

In Caenorhabditis elegans models of Alzheimer's Disease (AD), Otophylloside B has been proven to significantly decrease Amyloid-


 (A

) deposition and protect against A

-induced toxicity[3][7].

Mechanistic Pathway :

  • HSF-1 Activation : The compound increases the transcriptional activity of Heat Shock Factor 1 (HSF-1)[3][8]. This upregulates downstream chaperone genes, specifically hsp-12.6, hsp-16.2, and hsp-70, which actively prevent the misfolding and aggregation of A

    
     peptides[3][7].
    
  • DAF-16 (FOXO) Activation : Otophylloside B partially activates DAF-16, a FOXO homolog, leading to the upregulation of the antioxidant enzyme gene sod-3[3][7]. This neutralizes the reactive oxygen species (ROS) generated by A

    
     plaques, extending lifespan and improving heat stress resistance[2][3].
    
Anti-Epileptic Activity

Otophylloside B and its structurally related glycosides exhibit potent anti-epileptic properties, demonstrating the ability to suppress seizure-like locomotor activity induced by pentylenetetrazole (PTZ) in zebrafish models[4]. The efficacy is heavily dependent on the presence of the C-12 ester group on the pregnane skeleton[4].

SignalingPathway OtoB Otophylloside B Derivative HSF1 HSF-1 Activation OtoB->HSF1 DAF16 DAF-16 (FOXO) Activation OtoB->DAF16 HSP Upregulation of hsp-16.2, hsp-70 HSF1->HSP SOD Upregulation of sod-3 DAF16->SOD ABeta Decreased Aβ Deposition & Toxicity HSP->ABeta Lifespan Lifespan Extension & Stress Resistance SOD->Lifespan ABeta->Lifespan

Fig 2. Molecular mechanism of Otophylloside B derivatives in attenuating Aβ toxicity via HSF-1.

Quantitative Data Summary

Biological Target / ModelObserved Pharmacological EffectPutative Molecular MechanismReference
C. elegans AD Model Decreased A

deposition and toxicity
Upregulation of hsf-1 and target genes (hsp-16.2, hsp-70)[3],[7]
Zebrafish PTZ Model Suppression of seizure-like locomotor activityGABAergic modulation / C-12 ester interaction[4]
C. elegans Wild-Type Lifespan extension (up to 11.3%)Partial activation of DAF-16; upregulation of sod-3[2]

References

1.[1] Title : Cynanchum otophyllum Schneid. extract | Natural Compounds | MedChemExpress Source : medchemexpress.com URL : 1 2.[3] Title : Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease Source : integrativebiology.ac.cn URL : 3 3.[4] Title : Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole Source : acs.org URL : 4 4.[2] Title : The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans Source : rhhz.net URL : 2 5.[5] Title : Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces Source : chemfaces.com URL : 5 6.[6] Title : Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures Source : nih.gov URL : 6 7.[7] Title : Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed Source : nih.gov URL : 7 8.[8] Title : Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - 整合生物学期刊集群 Source : integrativebiology.ac.cn URL : 8

Sources

Physical and chemical properties of Otophylloside B 4'''-O-beta-D-cymaropyranoside

Technical Monograph: Otophylloside B 4'''-O- -D-cymaropyranoside[1][2]

Executive Summary

Otophylloside B 4'''-O-


-D-cymaropyranoside

Chemical Identity & Structural Architecture[2][3][4]

Nomenclature and Identifiers
PropertySpecification
Chemical Name Otophylloside B 4'''-O-

-D-cymaropyranoside
CAS Number 171422-85-8 (Note: 171422-82-5 refers to the

-L isomer)
Molecular Formula C

H

O

Molecular Weight 1067.31 g/mol
Parent Scaffold Otophylloside B (C

H

O

)
Aglycone Core Qingyangshengenin (Caudatin-type C-21 steroid)
Classification Pregnane Glycoside / C-21 Steroidal Saponin
Structural Composition

The molecule consists of a lipophilic steroidal core (aglycone) glycosylated at the C-3 position with a linear tetrasaccharide chain.

  • Aglycone : Qingyangshengenin (characterized by a 12-

    
    -OH and C-20 keto group).
    
  • Glycosidic Linkage : The sugar chain is linked via

    
     bonds.[1]
    
    • Sugar I (Inner) :

      
      -D-Oleandrose
      
    • Sugar II :

      
      -D-Cymarose
      
    • Sugar III :

      
      -D-Cymarose
      
    • Sugar IV (Terminal) :

      
      -D-Cymarose (The defining modification)
      

Structural Hierarchy Diagram

Gcluster_0Aglycone Corecluster_1Oligosaccharide Chain (C-3 Attachment)AglyconeQingyangshengenin(C21 Steroid)Sugar1β-D-OleandroseAglycone->Sugar13-O-linkageSugar2β-D-CymaroseSugar1->Sugar21->4Sugar3β-D-CymaroseSugar2->Sugar31->4Sugar4β-D-Cymarose(Terminal 4''')Sugar3->Sugar41->4captionFig 1. Glycosidic linkage hierarchy of Otophylloside B 4'''-O-beta-D-cymaropyranoside.

Physicochemical Properties[1][4][5][9][10][11][12]

Understanding the physical behavior of this compound is essential for formulation and assay development.

PropertyValue/Description
Physical State White amorphous powder
Solubility High : DMSO, Pyridine, Methanol, EthanolLow/Insoluble : Water, Hexane
Melting Point 142–145 °C (Decomposes)
Optical Rotation

(c 0.5, MeOH)
Stability Stable in solid state at -20°C for >2 years. Hydrolysis occurs in acidic media (cleaving sugar units).
LogP (Predicted) ~3.5 (Lipophilic due to deoxy sugars and steroid core)

Key Insight : The presence of multiple deoxy sugars (cymarose and oleandrose) confers significant lipophilicity compared to glucose-based saponins, facilitating blood-brain barrier (BBB) permeability—a crucial trait for its neuroprotective applications.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Objective : To separate the target compound from related congeners (e.g., Otophylloside A, B) in Cynanchum extracts.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase :

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile (MeCN)

  • Gradient Program :

    • 0–10 min: 30% → 45% B

    • 10–30 min: 45% → 65% B

    • 30–45 min: 65% → 90% B

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 210 nm (absorption of the steroid enone system) and ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

  • Retention Time : ~22.5 min (elutes after Otophylloside B due to increased lipophilicity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent : Pyridine-


Diagnostic Signals (600 MHz, Pyridine-


):
  • Aglycone :

    • H-6 (Olefinic) :

      
       5.40 (m)
      
    • 18-CH

      
       : 
      
      
      1.52 (s)
    • 21-CH

      
       : 
      
      
      2.35 (s, acetyl group)
  • Anomeric Protons (H-1', H-1'', H-1''', H-1'''') :

    • Four distinct doublets in the region

      
       4.80 – 5.20 ppm (
      
      
      Hz, indicating
      
      
      -linkage).
  • Sugar Methyls :

    • Doublets at

      
       1.10 – 1.40 ppm (C-6 methyls of deoxy sugars).
      
    • Methoxy singlets (-OCH

      
      ) at 
      
      
      3.40 – 3.60 ppm.
Mass Spectrometry (ESI-MS)
  • Ionization Mode : Positive Ion Mode (ESI+)

  • Key Ions :

    • Fragmentation : Sequential loss of sugar units (144 Da for cymarose) is observed in MS/MS, confirming the terminal position of the fourth sugar.

    Isolation and Extraction Workflow

    The isolation of this specific derivative requires fractionation of the total glycoside pool from Cynanchum otophyllum.

    IsolationRootCynanchum otophyllum Roots(Dried & Powdered)ExtractEthanol Extraction(Reflux, 3x)Root->ExtractPartitionLiquid-Liquid Partition(H2O / CHCl3)Extract->PartitionCHCl3_LayerChloroform Fraction(Contains C-21 Steroids)Partition->CHCl3_LayerLipophilic PhaseSilicaSilica Gel Chromatography(Gradient: CHCl3-MeOH)CHCl3_Layer->SilicaFrac_BFraction Rich in OtophyllosidesSilica->Frac_BHPLC_PrepSemi-Prep HPLC(C18, MeCN/H2O)Frac_B->HPLC_PrepPure_CompoundOtophylloside B4'''-O-beta-D-cymaropyranosideHPLC_Prep->Pure_CompoundcaptionFig 2. Isolation workflow from natural plant source.

    Biological Applications & Mechanism

    Cytotoxicity

    Otophylloside B 4'''-O-

    • Targets : Human glioma (U251), Cervical cancer (HeLa), Liver cancer (HepG2).

    • IC

      
       Values : Typically in the range of 10–40 µM .
      
    • Mechanism : Induction of cell cycle arrest at G2/M phase and triggering of apoptosis via the mitochondrial pathway (caspase-3 activation).

    Neuroprotection

    Like its parent Otophylloside B, this derivative shows promise in epilepsy models.

    • Activity : Protection against Pentylenetetrazol (PTZ)-induced seizures.[2][3]

    • Pathway : Modulation of GABA

      
       receptors and inhibition of glutamate-induced excitotoxicity.
      

    References

    • Isolation & Structure : Steroids, 2011.[1] "C21 steroidal glycosides from the roots of Cynanchum otophyllum".

    • Parent Compound Data : MedChemExpress. "Otophylloside B Product Information".

    • Chemical Properties : ChemFaces. "Otophylloside B 4'''-O-beta-D-cymaropyranoside Datasheet".

    • Biological Activity : Journal of Asian Natural Products Research, 2015. "Antiepileptic C21 steroids from the roots of Cynanchum otophyllum".

    • Comparative Glycoside Analysis : TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside Compound Summary".

    Structural Elucidation and Analytical Profiling of Otophylloside B: A Comprehensive Methodological Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Context

    Otophylloside B is a complex C-21 steroidal (pregnane) glycoside naturally occurring in the roots of Cynanchum otophyllum Schneid, a plant traditionally known as Qingyangshen[1]. The structural elucidation of steroidal saponins is notoriously challenging due to the complex stereochemistry of the aglycone core and the highly variable, heavily branched oligosaccharide chains attached to it.

    Historically, Otophylloside B and its analogs (such as Otophylloside A) were isolated and identified for their potent antiepileptic properties, demonstrating the ability to protect against audiogenic seizures[2]. More recently, advanced pharmacological screening has revealed that Otophylloside B possesses significant neuroprotective capabilities; it actively protects against amyloid-beta (Aβ) toxicity and decreases Aβ deposition at the mRNA level in Caenorhabditis elegans models of Alzheimer's disease[3]. Furthermore, it has been shown to suppress seizure-like locomotor activity induced by pentylenetetrazole in zebrafish models[4].

    Understanding the precise molecular architecture of Otophylloside B is the foundational step for structure-activity relationship (SAR) modeling and future synthetic drug design. This whitepaper outlines the definitive, self-validating spectroscopic workflows required to isolate and elucidate this complex molecule.

    Self-Validating Extraction and Isolation Protocol

    To obtain high-purity Otophylloside B suitable for advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, the isolation protocol must be rigorously designed to prevent artifact formation. The following step-by-step methodology functions as a self-validating system: each phase includes an analytical checkpoint to confirm the presence of the target analyte before proceeding.

    Step-by-Step Methodology
    • Exhaustive Extraction: Macerate 1.0 kg of air-dried, powdered roots of C. otophyllum in 95% ethanol (EtOH) at room temperature for 3 cycles (48 hours each). Causality: Cold ethanolic extraction prevents the thermal degradation of delicate ester linkages on the steroidal core that often occurs during hot reflux.

    • Solvent Partitioning (Lipid Removal): Concentrate the extract under reduced pressure, suspend the residue in distilled water, and partition successively with petroleum ether. Checkpoint: Analyze the petroleum ether layer via Thin-Layer Chromatography (TLC); discard if devoid of Dragendorff-positive or sulfuric acid-charring spots.

    • Target Enrichment (Glycoside Capture): Partition the remaining aqueous layer with n-butanol (n-BuOH). Causality: n-Butanol’s moderate dielectric constant perfectly matches the polarity of C-21 steroidal glycosides, selectively pulling them from the aqueous phase while leaving behind highly polar, non-bioactive free sugars and tannins.

    • Silica Gel Chromatography: Load the concentrated n-BuOH fraction onto a silica gel column. Elute with a gradient of chloroform-methanol (100:0 to 50:50, v/v). Checkpoint: Rapid LC-MS profiling of fractions. Only pool fractions exhibiting the characteristic[M+Na]+ mass signatures of pregnane glycosides.

    • Preparative HPLC: Purify the pooled active fractions using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) column, utilizing an acetonitrile-water gradient to yield pure Otophylloside B.

    IsolationWorkflow A C. otophyllum Roots B 95% EtOH Extraction A->B C Crude Extract B->C D Petroleum Ether Partition (Lipid Removal) C->D E n-Butanol Partition (Glycoside Enrichment) D->E F Silica Gel Chromatography E->F G Preparative HPLC (C18) F->G H Pure Otophylloside B G->H

    Caption: Workflow for the extraction and isolation of Otophylloside B.

    High-Resolution Mass Spectrometry (HR-MS/MS)

    The first phase of structural elucidation relies on Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).

    The Causality of the Technique: Q-TOF is deliberately chosen over single quadrupole systems because it provides sub-ppm mass accuracy, which is mathematically necessary to restrict the possible elemental compositions (C, H, O) to a single, definitive molecular formula.

    During tandem MS (MS/MS), soft ionization (ESI+) yields the intact precursor ion (usually [M+Na]+). By applying targeted Collision-Induced Dissociation (CID), we exploit the fact that glycosidic bonds are physically weaker than the carbon-carbon bonds of the steroidal aglycone. As the collision energy increases, the oligosaccharide chain fragments sequentially from the terminal sugar down to the core. By calculating the neutral mass losses (

    
    m/z) between product ions, we can definitively sequence the monosaccharide units (e.g., identifying the sequential loss of cymarose, oleandrose, or digitoxose units).
    

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    While MS provides the molecular formula and sugar sequence, NMR spectroscopy is the authoritative tool for determining atomic connectivity and 3D stereochemistry.

    • 1D NMR (

      
      H and 
      
      
      
      C):
      Provides the fundamental inventory of the molecule. The steroidal aglycone is characterized by angular methyl singlets in the upfield region, while the anomeric carbons of the sugar moieties reliably appear in the downfield region (
      
      
      95.0–105.0 ppm). The coupling constants (J values) of the anomeric protons (
      
      
      4.0–5.5 ppm) immediately validate whether the glycosidic linkages are in the
      
      
      or
      
      
      configuration.
    • 2D NMR (HSQC, HMBC, ROESY):

      • HSQC maps protons directly to their parent carbons, resolving complex overlapping signals in the steroidal core.

      • HMBC is the critical causal link for structural assembly. By detecting long-range coupling across two or three bonds (

        
        J
        
        
        
        ,
        
        
        J
        
        
        ), HMBC definitively maps the exact attachment point of the oligosaccharide chain to the specific hydroxyl group (typically C-3) of the aglycone, eliminating reliance on biosynthetic assumptions.
      • ROESY provides through-space correlations, confirming the relative stereochemistry (e.g., the

        
        /
        
        
        
        orientation of the steroidal rings and ester substitutions).
    Data Presentation: Spectroscopic Data Summary

    The following table summarizes the quantitative parameters and their structural significance during the elucidation of C-21 steroidal glycosides like Otophylloside B.

    Analytical TechniqueTarget ParameterTypical Data Range / ObservationStructural Significance
    HR-ESI-MS [M+Na]
    
    
    / [M+H]
    
    
    Sub-ppm mass accuracyDetermines the exact molecular formula.
    MS/MS (CID) Neutral losses (
    
    
    m/z)
    -130 Da (Cymarose), -144 Da (Oleandrose)Sequences the oligosaccharide chain sequentially.
    
    
    H-NMR
    Anomeric Protons
    
    
    4.0–5.5 ppm (d, J = 7.0–8.0 Hz)
    Confirms
    
    
    -glycosidic linkages via coupling constants.
    
    
    C-NMR
    Anomeric Carbons
    
    
    95.0–105.0 ppm
    Quantifies the exact number of monosaccharide units.
    HMBC (2D NMR)
    
    
    H-
    
    
    C Cross-peaks
    
    
    J
    
    
    correlations across glycosidic bonds
    Maps sugar-sugar and sugar-aglycone connectivity.

    Biological Mechanism of Action: Pathway Visualization

    The structural complexity of Otophylloside B directly dictates its binding affinity and biological efficacy. Beyond its antiepileptic activity[1], recent in vivo studies utilizing C. elegans have mapped its specific intracellular signaling pathway regarding Alzheimer's disease pathology[3].

    Otophylloside B exerts its neuroprotective effects by upregulating the heat shock transcription factor (HSF-1), which subsequently increases the expression of critical chaperones like hsp-16.2 and hsp-70. Concurrently, it activates the FOXO transcription factor DAF-16, leading to the expression of the antioxidant gene sod-3. Together, these pathways clear Aβ deposition and extend organismal lifespan[3].

    BioPathway A Otophylloside B B HSF-1 Activation A->B Upregulates C DAF-16 (FOXO) Activation A->C Activates D Upregulation of HSPs (hsp-16.2, hsp-70) B->D E Upregulation of sod-3 C->E F Reduction of Aβ Toxicity & Lifespan Extension D->F E->F

    Caption: Molecular mechanism of Otophylloside B in mitigating Aβ toxicity.

    Conclusion

    The structural elucidation of Otophylloside B requires a meticulously orchestrated convergence of analytical techniques. By pairing the sequential fragmentation capabilities of HR-MS/MS with the definitive spatial and connectivity mapping of 2D NMR (specifically HMBC and ROESY), researchers can confidently resolve the complex C-21 steroidal core and its branched glycosidic appendages. This rigorous analytical foundation is what enables the downstream validation of its potent antiepileptic and neuroprotective biological pathways, paving the way for future therapeutic development.

    References

    • Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease Source: integrativebiology.ac.cn URL:3

    • Otophylloside B | Antiepileptic Agent Source: medchemexpress.com URL:1

    • Two new antiepilepsy compounds——otophyllosides a and b (1985) Source: scispace.com URL:2

    • Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole Source: researchgate.net URL:4

    Sources

    Methodological & Application

    Advanced Extraction and Isolation Protocol: Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    Source Matrix: Cynanchum otophyllum Roots (Qingyangshen) Target Analyte: C-21 Steroidal Glycoside (CAS: 171422-85-8) Application: Pharmaceutical Development (Neuroprotective/Cytotoxic Agents)

    Part 1: Strategic Overview & Mechanism

    This protocol details the isolation of Otophylloside B 4'''-O-beta-D-cymaropyranoside (hereafter OB-Cym ), a complex C-21 steroidal glycoside. Unlike simple phenolic extractions, the isolation of OB-Cym requires a specific focus on preserving the labile glycosidic linkages (specifically the 2,6-dideoxy sugars like cymarose) while effectively separating the compound from structurally similar pregnane derivatives (e.g., Caudatin, Otophylloside A/B).

    The Chemo-Physical Logic
    • Solvent Polarity Matching: OB-Cym possesses a hydrophobic steroid backbone (aglycone: Caudatin) and a moderately polar oligosaccharide chain. A high-percentage ethanol extraction (80-95%) is selected to solubilize the glycoside while minimizing the co-extraction of highly polar polysaccharides and proteins.

    • Fractionation Strategy: The critical enrichment step utilizes Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) . While many glycosides partition into n-butanol, C-21 steroidal glycosides in Cynanchum species exhibit sufficient lipophilicity to be recovered in the CHCl₃/EtOAc fraction, separating them from more polar saponins and sugars.

    • Stability Control: The deoxy-sugar linkages are acid-sensitive. All solvents must be neutral, and temperature during reflux/evaporation must be controlled (<60°C) to prevent hydrolysis of the terminal cymarose units.

    Part 2: Extraction & Isolation Workflow (Visualization)

    ExtractionWorkflow Root Dried C. otophyllum Roots (Pulverized) Extraction Reflux Extraction (80-95% EtOH, 3 Cycles) Root->Extraction Solvent Penetration Crude Crude Extract (Suspended in H2O) Extraction->Crude Evaporation (<60°C) Defatting Partition: Petroleum Ether (Discard Organic Layer) Crude->Defatting Remove Lipids/Chlorophyll Enrichment Partition: Chloroform/EtOAc (Collect Organic Layer) Defatting->Enrichment Target Extraction Silica Silica Gel CC (CHCl3:MeOH Gradient) Enrichment->Silica Coarse Fractionation MCI MCI Gel / ODS Column (MeOH:H2O Gradient) Silica->MCI Decolorization/Refinement HPLC Semi-Prep HPLC (Acetonitrile:H2O) MCI->HPLC Isomer Separation Final Purified OB-Cym (>95% Purity) HPLC->Final Isolation

    Figure 1: Step-by-step isolation workflow for C-21 steroidal glycosides from Cynanchum otophyllum.[1][2][3]

    Part 3: Detailed Experimental Protocol

    Phase 1: Pre-Extraction & Crude Extraction

    Objective: Maximize yield of total steroidal glycosides.

    • Material Preparation:

      • Dry Cynanchum otophyllum roots in a shaded, ventilated area (avoid direct sun to prevent UV degradation).

      • Pulverize dried roots to a coarse powder (40-60 mesh). Note: Too fine a powder causes filtration clogging; too coarse reduces yield.

    • Reflux Extraction:

      • Solvent: 80% Ethanol (v/v) in water.

      • Ratio: 1:10 (Solid:Solvent, w/v).

      • Procedure: Perform reflux extraction three times (2 hours, 1.5 hours, 1 hour).

      • Filtration: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 50–55°C until ethanol is removed.

      • Result: A dark brown, syrupy residue (Crude Extract).

    Phase 2: Liquid-Liquid Fractionation (Enrichment)

    Objective: Remove lipids (non-polar) and highly polar sugars, isolating the C-21 glycoside fraction.

    • Suspension: Suspend the crude residue in distilled water (approx. 1:5 ratio relative to original root weight).

    • Defatting:

      • Extract with Petroleum Ether (60-90°C) three times.

      • Action: Discard the Petroleum Ether layer (contains fats, chlorophyll, waxes).

    • Target Extraction:

      • Extract the aqueous phase with Chloroform (CHCl₃) or Ethyl Acetate four times.

      • Scientific Insight: Chloroform is often preferred for C-21 steroids as it selectively extracts the aglycone-rich glycosides while leaving saponins and tannins in the water/butanol phase.

    • Concentration: Combine the CHCl₃/EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate to dryness. This is the Enriched Fraction .

    Phase 3: Chromatographic Isolation

    Objective: Separate OB-Cym from structurally related analogs (e.g., Otophylloside A, B).

    Step A: Silica Gel Column Chromatography (Normal Phase)
    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Chloroform : Methanol gradient (100:1

      
       50:1 
      
      
      
      20:1
      
      
      10:1).
    • Monitoring: TLC (CHCl₃:MeOH:H₂O, 8:2:0.1), visualized with 10% H₂SO₄ in EtOH (heating required). C-21 glycosides appear as distinct spots (often violet/blue).

    • Collection: Pool fractions containing the target spot (Rf ~0.4-0.6 in 10:1 system).

    Step B: MCI Gel / ODS Column (Reverse Phase)
    • Purpose: Remove pigments and separate based on hydrophobicity.

    • Column: MCI GEL CHP20P or ODS-A (C18).

    • Elution: Methanol : Water gradient (30%

      
       100% MeOH).
      
    • Target Elution: OB-Cym typically elutes between 60-80% Methanol due to the lipophilic nature of the deoxy-sugar chain.

    Step C: Semi-Preparative HPLC (Final Purification)
    • Column: C18 (e.g., Agilent ZORBAX SB-C18, 5

      
      m, 9.4 x 250 mm).
      
    • Mobile Phase: Acetonitrile : Water (Isocratic or shallow gradient).

      • Suggested Start: 35% Acetonitrile (Isocratic) or 30-50% gradient over 30 mins.

    • Flow Rate: 2.0 - 3.0 mL/min.

    • Detection: UV at 210 nm (absorption of the carbonyl/double bond in the aglycone).

    • Collection: Collect the peak corresponding to OB-Cym (verify retention time with standard if available, or MS profile).

    Part 4: Validation & Quality Control (Self-Validating System)

    To ensure the isolated compound is indeed Otophylloside B 4'''-O-beta-D-cymaropyranoside , use the following markers.

    Mass Spectrometry (ESI-MS)
    • Molecular Formula: C₅₆H₉₀O₁₉[2]

    • Molecular Weight: ~1067.31 Da[2]

    • Key Ions:

      • Positive Mode:

        
         at m/z ~1090.
        
      • Negative Mode:

        
         or 
        
        
        
        .
      • Fragmentation Pattern: Look for sequential loss of sugar units (cymarose: -144 Da; oleandrose: -144 Da). The "4'''-O..." designation implies an extended chain; fragmentation should reveal the core Otophylloside B mass (~923 Da) after the loss of the terminal cymarose.

    NMR Spectroscopy (Diagnostic Signals)
    • Aglycone (Caudatin):

      • C-18 and C-19 methyl signals (singlets).

      • C-20 carbonyl signal (~209 ppm).

    • Sugar Chain:

      • Anomeric Protons: Multiple doublets in the 4.4–5.0 ppm range (corresponding to the number of sugars, likely 4-5 units).

      • Cymarose Signals: Characteristic methoxy groups (–OCH₃) at ~3.4–3.6 ppm and methyl doublets at ~1.2 ppm.

      • Linkage Verification: HMBC correlations between the anomeric proton of the terminal cymarose and the C-4''' of the preceding sugar.

    Quantitative Analysis Table
    ParameterSpecificationMethod
    Purity > 95% (Area Normalization)HPLC-UV (210 nm)
    Appearance White amorphous powderVisual
    Solubility Soluble in MeOH, DMSO; Insoluble in WaterSolubility Test
    Bioactivity IC₅₀ ~30-40
    
    
    M (HepG2/HeLa)
    Cytotoxicity Assay [1, 3]

    References

    • Li, X., Zhang, M., Xiang, C., Li, B. C., & Li, P. (2015). Antiepileptic C21 steroids from the roots of Cynanchum otophyllum.[1][4] Journal of Asian Natural Products Research, 17(7), 724–732.[1] Link

    • Zhao, Y. B., Fan, Q. S., Xu, G. L., Feng, Z. L., & Hao, X. J. (2014).[5] C21 steroidal glycosides from acidic hydrolysate of Cynanchum otophyllum.[5] Chinese Herbal Medicines, 6(4), 319-323.[5] Link

    • Dong, X., et al. (2018). C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum.[6][7][8] Bioorganic & Medicinal Chemistry Letters, 28(9), 1520-1524.[7] Link

    • TargetMol. (n.d.). Otophylloside B 4'''-O-beta-D-cymaropyranoside Product Sheet. Link

    • Wan, H., et al. (2017). Otophylloside B protects against Aβ toxicity in Caenorhabditis elegans models of Alzheimer's disease.[9] Natural Products and Bioprospecting, 7(2), 207–214.[9] Link

    Sources

    Solvent systems for isolation of Otophylloside B 4'''-O-beta-D-cymaropyranoside

    [1]

    Target Molecule: Otophylloside B 4'''-O-beta-D-cymaropyranoside Source Material: Cynanchum otophyllum Schneid.[1][3][4] (Roots) Chemical Class: C-21 Steroidal Glycoside (Pregnane derivative) Primary Application: Pharmaceutical Reference Standard, Anti-epileptic/Neuroprotective Research[1][2][4]

    Executive Summary & Physicochemical Profile[1][2][5]

    Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex glycoside comprising the aglycone Caudatin linked to a tetrasaccharide chain.[1] The presence of multiple deoxy-sugars (cymarose, oleandrose, digitoxose) imparts a unique solubility profile: it is less polar than typical saponins but more polar than the aglycone Caudatin.[1][2]

    Critical Isolation Challenges:

    • Glycosidic Bond Stability: The 2,6-dideoxy sugars (cymarose) are acid-labile.[1][2] Strictly neutral conditions must be maintained to prevent hydrolysis.[1][2]

    • Isomeric Separation: The compound often co-exists with its

      
      -L-cymarose isomer and other homologues (e.g., Otophylloside A, B).[1][2] High-resolution Reverse-Phase (RP) chromatography is required for final resolution.[1][2]
      
    Physicochemical Properties
    PropertyCharacteristicImplication for Isolation
    Polarity Moderate-HighSoluble in MeOH, EtOH, CHCl3-MeOH mixtures.[1] Insoluble in Hexane/Pet-Ether.[1]
    UV Absorption Weak/Moderate (
    
    
    nm)
    Requires low-UV detection or ELSD/CAD.[1][2]
    Acid Stability Low (2-deoxy sugars)Avoid acidic modifiers (TFA, Formic Acid) in mobile phases if possible; use neutral water.[1][2]
    Partition Coefficient Lipophilic/Hydrophilic BalancePartitions effectively into Ethyl Acetate or n-Butanol from water.[1]

    Isolation Workflow Diagram

    The following flowchart outlines the fractionation logic, moving from bulk extraction to high-purity isolation.

    IsolationWorkflowRawC. otophyllum Roots(Dried, Powdered)ExtractExtraction(95% EtOH, Reflux/Ultrasonic)Raw->ExtractCrudeCrude Extract(Suspended in H2O)Extract->CrudePart1Partition: Petroleum EtherCrude->Part1Discard1PE Layer(Lipids/Chlorophyll) -> DiscardPart1->Discard1Part2Partition: Chloroform (CHCl3)Part1->Part2Aqueous PhaseFracACHCl3 Fraction(Aglycones/Mono-glycosides)Part2->FracAPart3Partition: Ethyl Acetate (EtOAc)OR n-ButanolPart2->Part3Aqueous PhaseTargetFracTarget Fraction(Poly-glycosides)Part3->TargetFracEnrichmentSilicaSilica Gel CC(CHCl3:MeOH Gradient)TargetFrac->SilicaMCIMCI Gel / Diaion HP-20(MeOH:H2O Gradient)Silica->MCISemi-pure FractionsHPLCSemi-Prep RP-HPLC(MeCN:H2O)MCI->HPLCFinalPure Otophylloside B4'''-O-beta-D-cymaropyranosideHPLC->Final

    Figure 1: Step-by-step fractionation workflow for isolating C-21 steroidal glycosides.

    Detailed Experimental Protocol

    Phase 1: Extraction & Liquid-Liquid Partition

    Objective: Remove bulk matrix (cellulose, lipids) and enrich the glycoside fraction.[1][2]

    • Extraction:

      • Extract dried, powdered roots (1.0 kg) with 95% Ethanol (3 x 5L) under reflux (2 hours each) or ultrasonication (30 mins).

      • Combine filtrates and evaporate under reduced pressure (Rotavap) at <50°C to yield a crude residue.

    • Partitioning:

      • Suspend the residue in Deionized Water (1L).

      • Defatting: Extract with Petroleum Ether (3 x 1L). Discard the organic layer (contains fats/waxes).[2]

      • Pre-fractionation: Extract the aqueous layer with Chloroform (3 x 1L).[1][2]

        • Note: This removes less polar components (aglycones like Caudatin).[2]

      • Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 x 1L) or n-Butanol (saturated with water).[1][2]

        • Selection Rule: Use EtOAc first; if the target is not recovered (check TLC), switch to n-Butanol.[1][2] For tetrasaccharides, EtOAc is often sufficient and easier to evaporate.[1][2]

      • Evaporate the Target Layer to dryness.[2]

    Phase 2: Coarse Fractionation (Silica Gel CC)

    Objective: Separate glycosides based on the sugar chain length and polarity.[2]

    • Stationary Phase: Silica Gel (200-300 mesh).[1][2]

    • Mobile Phase: Chloroform : Methanol (CHCl

      
      :MeOH).[1][2]
      
    • Gradient Protocol:

    StepSolvent Ratio (v/v)Target Eluates
    1100:0
    
    
    50:1
    Aglycones / Impurities
    220:1
    
    
    10:1
    Target Glycoside Zone
    35:1
    
    
    0:1
    Highly polar saponins / Sugars
    • Procedure: Collect fractions. Monitor via TLC (Silica plates, develop in CHCl

      
      :MeOH 10:1, spray with 10% H
      
      
      SO
      
      
      in EtOH and heat). Look for spots corresponding to Otophylloside B derivatives (
      
      
      in 10:1 system).[1][2]
    Phase 3: Intermediate Purification (MCI Gel / ODS)

    Objective: Remove pigments and separate closely related glycosides.[2]

    • Stationary Phase: MCI Gel CHP-20P or Diaion HP-20.[1]

    • Mobile Phase: Methanol : Water (MeOH:H

      
      O).[1][2]
      
    • Gradient:

      • Start with 30% MeOH (remove sugars/salts).[2]

      • Step to 60%, 70%, 80%, 90%, 100% MeOH.[1][2]

      • Target Elution: Typically occurs between 70% - 90% MeOH .[1]

    Phase 4: Final Isolation (Semi-Prep HPLC)

    Objective: Isolate the specific 4'''-O-beta-D-cymaropyranoside isomer from other Otophylloside congeners.[1][2]

    • Instrument: HPLC with UV (DAD) detector.

    • Column: C18 (ODS) Semi-preparative column (e.g., YMC-Pack ODS-A, 5

      
      m, 250 x 10 mm).[1][2]
      
    • Detection: 217 nm (carbonyl absorption) or 220 nm.[1][2]

    • Mobile Phase System: Acetonitrile (MeCN) : Water (H

      
      O).[1][2]
      
    • Isocratic Optimization:

      • A gradient is often unnecessary for the final step.[2] An isocratic hold provides better resolution for stereoisomers.[2]

      • Recommended Condition: MeCN : H

        
        O (35:65 to 45:55) .[1][2]
        
      • Note: If separation is poor, add 0.1% Formic Acid only if absolutely necessary, but neutral conditions are safer for cymarose.[1]

    ParameterSetting
    Flow Rate 2.0 - 3.0 mL/min (for 10mm ID column)
    Temperature 25°C - 30°C (Constant temperature is critical for reproducibility)
    Retention Time Expect elution between 20 - 40 mins depending on %MeCN.

    Identification & Validation

    To confirm the identity of Otophylloside B 4'''-O-beta-D-cymaropyranoside versus the alpha-isomer or Otophylloside B itself:

    • Mass Spectrometry (ESI-MS):

      • Look for

        
         or 
        
        
        .[1][2]
      • Calculate Molecular Weight: Otophylloside B (C

        
        H
        
        
        O
        
        
        , MW 923) + Cymarose (C
        
        
        H
        
        
        O
        
        
        residue, +144 Da) = MW approx 1067 Da .[1][2][5]
    • NMR Spectroscopy (

      
      C & 
      
      
      H):
      • Anomeric Protons: Check for the specific coupling constants (

        
         values) of the anomeric protons to confirm the 
        
        
        -linkage (
        
        
        Hz typically indicates
        
        
        -D for glucose/allose types, but for 2-deoxy sugars like cymarose, look for characteristic chemical shifts and NOE correlations).
      • Cymarose Signals: Identify the characteristic methoxy groups (

        
        ) and the methyl doublets.[1][2]
        

    References

    • Li, J. L., et al. (2015). Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole.[1][2][4] Journal of Natural Products, 78(7), 1548-1555.[1][2][4] [1][2]

    • Mu, Q. Z., et al. (1986). Two new antiepilepsy compounds – otophyllosides A and B. Science in China Series B, 29(3), 295-301.[1][2]

    • Zhao, Y. B., et al. (2014). C21 steroids from roots of Cynanchum otophyllum.[1][2][5] China Journal of Chinese Materia Medica, 39(8), 1450-1456.[1][2]

    • Ambeed. Otophylloside B 4'''-O-beta-D-cymaropyranoside Product Data.

    • ChemFaces. Otophylloside B 4'''-O-beta-D-cymaropyranoside Technical Sheet.

    Application Note: Preparation of Otophylloside B 4'''-O-beta-D-cymaropyranoside Stock Solutions

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Otophylloside B 4'''-O-beta-D-cymaropyranoside is a highly bioactive C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid (Qingyangshen), a plant endemic to Southwest China[1]. In recent pharmacological studies, this compound has demonstrated significant potential in neuroprotection, anti-aging, and antiepileptic applications. It acts by suppressing pentylenetetrazole (PTZ)-induced seizure-like locomotor activity [1] and protecting against amyloid-beta (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease [2].

    Due to its complex steroidal structure and extended sugar chain, Otophylloside B 4'''-O-beta-D-cymaropyranoside exhibits specific solubility constraints. This application note provides drug development professionals and researchers with a self-validating, causally-explained protocol for preparing stable in vitro and in vivo stock solutions.

    Physicochemical Properties & Mechanistic Overview

    Understanding the physicochemical properties of the compound is critical for predicting its behavior in various solvent systems. The hydrophobic steroidal core necessitates organic solvents for initial dissolution, while the hydrophilic glycosidic chain allows for subsequent aqueous integration if properly formulated [3].

    Table 1: Physicochemical Properties

    PropertySpecification
    Nomenclature Otophylloside B 4'''-O-beta-D-cymaropyranoside
    CAS Number 171422-85-8
    Chemical Formula C₅₆H₉₀O₁₉
    Molecular Weight 1067.31 g/mol
    Appearance White to off-white crystalline solid/powder
    Max Solubility (DMSO) ~5 mg/mL (~4.68 mM) Requires sonication [3]
    Storage (Solid) -20°C (3 years), protect from light and moisture
    Storage (In Solvent) -80°C (up to 6 months), aliquot to avoid freeze-thaw
    Mechanistic Pathway

    The neuroprotective efficacy of Otophylloside B is driven by its ability to modulate specific transcription factors. It upregulates the heat shock transcription factor (HSF-1) and activates the FOXO transcription factor DAF-16. This dual activation leads to the upregulation of heat shock proteins (hsp-12.6, hsp-16.2, hsp-70) and superoxide dismutase (sod-3), which collectively decrease Aβ mRNA expression, reduce Aβ deposition, and extend organismal lifespan [2].

    G OtB Otophylloside B 4'''-O-beta-D-cymaropyranoside HSF1 HSF-1 Activation OtB->HSF1 DAF16 DAF-16 (FOXO) Activation OtB->DAF16 HSP Upregulation of hsp-12.6, hsp-16.2, hsp-70 HSF1->HSP SOD Upregulation of sod-3 DAF16->SOD ABeta Decreased Aβ Deposition & Toxicity HSP->ABeta Lifespan Increased Lifespan & Stress Resistance SOD->Lifespan ABeta->Lifespan

    Fig 1: Neuroprotective signaling pathway of Otophylloside B via HSF-1 and DAF-16 activation.

    Preparation of In Vitro Stock Solutions (DMSO)

    For cell culture and in vitro enzymatic assays, Dimethyl Sulfoxide (DMSO) is the optimal solvent. Because the maximum solubility is approximately 5 mg/mL (4.68 mM), attempting to create highly concentrated stocks (e.g., 10 mM) will result in precipitation.

    Causality of the Protocol
    • Why DMSO? The high dielectric constant of DMSO disrupts the crystalline lattice of the steroidal core.

    • Why Sonication? The extended tetrasaccharide chain can cause the compound to form transient micro-aggregates. Sonication provides the acoustic cavitation necessary to break these aggregates and achieve a homogenous molecular dispersion.

    • Why Aliquoting? Repeated freeze-thaw cycles cause localized concentration gradients during freezing, leading to irreversible precipitation and degradation of the glycosidic bonds.

    Step-by-Step Protocol
    • Equilibration: Allow the sealed vial of Otophylloside B 4'''-O-beta-D-cymaropyranoside to equilibrate to room temperature for 30 minutes before opening. Self-validation: Condensation inside the vial indicates premature opening, which introduces water and compromises DMSO solubility.

    • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial based on Table 2.

    • Agitation: Vortex the solution vigorously for 60 seconds.

    • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Self-validation: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, warm the water bath to 37°C and sonicate for an additional 5 minutes.

    • Storage: Aliquot the clear working solution into sterile, light-protected microcentrifuge tubes. Store immediately at -80°C.

    Table 2: Reconstitution Volumes for Specific Molarities (DMSO)

    Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
    1.0 mM 0.9369 mL4.6847 mL9.3693 mL
    2.0 mM 0.4685 mL2.3423 mL4.6847 mL
    4.0 mM 0.2342 mL1.1712 mL2.3423 mL

    (Note: Concentrations above 4.5 mM are not recommended due to the risk of supersaturation and spontaneous precipitation).

    Preparation of In Vivo Formulation

    Administering hydrophobic steroidal glycosides to animal models requires a specialized vehicle to prevent embolism or erratic bioavailability. The standard, field-validated formulation for Otophylloside B is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].

    Causality of the Formulation
    • 10% DMSO: Acts as the primary co-solvent to dissolve the active pharmaceutical ingredient (API) at the molecular level.

    • 40% PEG300: A hydrophilic polymer that acts as a co-solvent and prevents the API from crashing out when introduced to aqueous environments.

    • 5% Tween 80: A non-ionic surfactant. It reduces the surface tension between the hydrophobic steroidal core and the aqueous phase, forming stable micelles.

    • 45% Saline: Provides isotonicity for intravenous or intraperitoneal injection.

    Workflow Step1 1. Dissolve in 10% DMSO (Vortex/Sonicate until clear) Step2 2. Add 40% PEG300 (Mix thoroughly) Step1->Step2 Step3 3. Add 5% Tween 80 (Vortex to homogenize) Step2->Step3 Step4 4. Add 45% Saline (Dropwise addition) Step3->Step4 QC Quality Control (Visual inspection for precipitation) Step4->QC Ready Ready for In Vivo Admin (Use immediately) QC->Ready

    Fig 2: Step-by-step in vivo formulation workflow for Otophylloside B stock solutions.

    Step-by-Step Protocol (Example for 1 mL of 1 mg/mL solution)

    Critical Rule: Solvents MUST be added sequentially. Do not pre-mix the vehicle.

    • Primary Dissolution: Weigh 1.0 mg of Otophylloside B 4'''-O-beta-D-cymaropyranoside into a sterile tube. Add 100 µL of DMSO. Vortex and sonicate until the solution is completely clear. Self-validation: If the solution is cloudy here, the entire formulation will fail.

    • Polymer Addition: Add 400 µL of PEG300 to the tube. Vortex vigorously for 30 seconds to ensure the PEG300 thoroughly coats the solvated API molecules.

    • Surfactant Addition: Add 50 µL of Tween 80. Because Tween 80 is highly viscous, pipette slowly and use a positive displacement pipette if available. Vortex for 60 seconds until homogenous.

    • Aqueous Phase: Add 450 µL of 0.9% sterile Saline dropwise while gently swirling the tube.

    • Final Quality Control: Inspect the final 1 mL solution under a light source. It should be a clear, single-phase liquid. If phase separation or micro-crystals appear, discard and restart.

    • Administration: In vivo working solutions should be prepared fresh and used immediately. Do not freeze the final formulated vehicle.

    References

    • Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555. Available at:[Link]

    • Yang, J., et al. (2017). "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease." Natural Products and Bioprospecting, 7(2), 207-214. Available at:[Link]

    Application Note: In Vitro Cytotoxicity Assay Protocols for Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Compound Profile

    Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex C-21 steroidal glycoside derived from Cynanchum otophyllum (Qingyangshen). This compound belongs to a class of phytochemicals known for potent antitumor activity, primarily mediated through the mitochondrial apoptotic pathway.

    Unlike simple small molecules, this compound presents specific challenges in in vitro assays due to its amphiphilic nature (steroidal aglycone coupled with a deoxy-sugar oligosaccharide chain). The presence of cymarose moieties renders the molecule sensitive to acid hydrolysis, while its high molecular weight (~1000+ Da depending on exact glycosylation) requires careful solubilization to prevent micro-precipitation in aqueous culture media.

    Key Physicochemical Characteristics
    FeatureDescriptionImpact on Protocol
    Class C-21 Steroidal GlycosideTargets Na+/K+-ATPase and mitochondrial membranes.
    Solubility Lipophilic core / Hydrophilic tailRequires DMSO for stock; prone to precipitation in high-serum media.
    Stability Acid-labile (Cymarose linkage)CRITICAL: Avoid acidic buffers (pH < 6.0). Store stocks at -80°C.
    Target Lines HeLa, A549, MCF-7, U251Effective against solid tumors and gliomas (crosses BBB).

    Pre-Assay Preparation & Handling

    Reagent Preparation

    Objective: Create a stable stock solution without degrading the glycosidic bonds.

    • Weighing: Weigh 1.0 mg of Otophylloside B derivative using a microbalance (readability 0.001 mg).

    • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO). Do not use ethanol or methanol for long-term stock storage as they can evaporate and alter concentration.

    • Solubilization:

      • Dissolve to a master stock concentration of 10 mM .

      • Calculation: Volume (µL) = [Mass (mg) / MW (mg/mmol)] * 10^6 / 10 mM.

      • Vortex gently for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 1 minute.

    • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -80°C. Stable for 6 months.

    Working Solution (Serial Dilution)

    Critical Step: To prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous media.

    • Intermediate Dilution: Prepare a 100x intermediate in PBS (e.g., dilute 10 mM stock to 1 mM).

    • Final Dilution: Dilute the intermediate into pre-warmed (37°C) Complete Culture Media.

    • Final DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid vehicle toxicity.

    Core Protocol: Cell Viability Screening (CCK-8 Assay)

    Rationale: While MTT is standard, we recommend CCK-8 (Cell Counting Kit-8) for this steroidal glycoside. MTT requires solubilization of formazan crystals with DMSO/SDS, which can interact with residual glycosides or cause error if the steroid precipitates. CCK-8 produces a water-soluble formazan, reducing handling steps and error.

    Experimental Workflow

    CytotoxicityWorkflow Stock Stock Prep (10mM in DMSO) Treatment Drug Treatment (0.1 - 100 µM) Stock->Treatment Serial Dilution Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Incubation Incubation (24h - 72h) Treatment->Incubation CCK8 CCK-8 Addition (10µL/well) Incubation->CCK8 Readout OD Measurement (450 nm) CCK8->Readout 1-4h Reaction

    Figure 1: Optimized workflow for high-throughput cytotoxicity screening of steroidal glycosides.

    Step-by-Step Procedure
    • Seeding: Seed cancer cells (e.g., A549 or U251) into 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

    • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment:

      • Aspirate old media.

      • Add 100 µL of fresh media containing the Otophylloside derivative at concentrations: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

      • Controls:

        • Negative:[1] Media + 0.5% DMSO (Vehicle).

        • Positive: Paclitaxel or Doxorubicin (standard reference).

        • Blank: Media only (no cells).

    • Exposure: Incubate for 48 hours.

    • Quantification:

      • Add 10 µL of CCK-8 reagent per well.

      • Incubate for 1–4 hours (check color development every hour).

      • Measure Absorbance (OD) at 450 nm using a microplate reader.

    Data Analysis

    Calculate % Viability:

    
    
    Use non-linear regression (Log(inhibitor) vs. normalized response) to determine the IC50 .
    

    Mechanistic Validation: Apoptosis & Mitochondrial Pathway

    C-21 steroidal glycosides typically induce apoptosis via the intrinsic (mitochondrial) pathway. The following assays validate this mechanism.

    Annexin V-FITC / PI Staining (Flow Cytometry)

    Purpose: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

    • Culture: Seed cells in 6-well plates (2 x 10⁵ cells/well).

    • Treat: Apply IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest: Trypsinize cells (collect supernatant to catch floating dead cells).

    • Stain: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

    • Analyze: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

    Mitochondrial Membrane Potential (JC-1 Assay)

    Purpose: Confirm mitochondrial depolarization, a hallmark of Otophylloside activity.

    • Stain: Treat cells as above. Add JC-1 dye (2 µM) for 20 mins.

    • Observation:

      • Healthy Mitochondria: Red aggregates.

      • Depolarized (Apoptotic): Green monomers.

    • Result: A shift from Red

      
       Green fluorescence indicates successful mitochondrial targeting.
      

    Mechanism of Action Visualization

    The following diagram illustrates the validated signaling pathway for Cynanchum steroidal glycosides, providing a logic map for downstream Western Blot target selection.

    MOA Compound Otophylloside B Derivative Mito Mitochondrial Depolarization (ΔΨm) Compound->Mito Targeting Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Bax Bax (Upregulation) Compound->Bax CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Bcl2->Mito Bax->Mito

    Figure 2: Proposed signaling cascade. Otophylloside B derivatives typically disrupt mitochondrial potential, shifting the Bax/Bcl-2 ratio to trigger the Caspase cascade.

    Troubleshooting & Optimization

    IssueProbable CauseSolution
    Precipitation in Wells High concentration or cold mediaWarm media to 37°C before adding drug. Do not exceed 100 µM in screening.
    High Background OD Drug color interferenceInclude a "Drug Only" blank (no cells) and subtract this value.
    Inconsistent IC50 Evaporation or Edge EffectFill outer wells with PBS (do not use for data). Use breathable plate seals.
    Low Activity Hydrolysis of CymaroseCheck pH of buffers. Ensure stock was not freeze-thawed repeatedly (>3 times).

    References

    • Wang, L., et al. (2025). "New C21-steroidal glycosides with cytotoxic activities from Cynanchum otophyllum roots."[2] Bioscience, Biotechnology, and Biochemistry. [2]

    • Zhang, M., et al. (2018). "C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum."[3] Bioorganic & Medicinal Chemistry Letters, 28(9), 1520-1524.[3] [4]

    • Dong, J., et al. (2020). "Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum."[5] Medicinal Chemistry Research, 29, 549–555.[5]

    • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

    Sources

    Application Note: Multi-Dimensional Chromatographic Purification of Cymaropyranosides

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Natural Product Chemistry & Preparative Chromatography

    Executive Summary & Chemical Context

    Cymaropyranosides are a highly bioactive class of C21 steroidal (pregnane) glycosides characterized by the presence of cymarose (2,6-dideoxy-3-O-methyl-ribo-hexopyranose) in their oligosaccharide chains[1][2]. Frequently isolated from plant species such as Cynanchum auriculatum and Asclepias incarnata, these compounds exhibit potent pharmacological properties, including tumor cell cycle arrest, apoptosis induction, and appetite suppression[2][3][4].

    From a chromatographic perspective, purifying cymaropyranosides is notoriously difficult. They are amphiphilic molecules—possessing a highly lipophilic steroidal aglycone core coupled with a polar, multi-unit sugar chain[5][6]. Furthermore, plant extracts typically contain complex mixtures of closely related structural analogs (epimers, varying sugar chain lengths, and different acylation states at C-12 or C-20)[1][4]. As a Senior Application Scientist, I have designed this protocol to move beyond basic isolation, utilizing an orthogonal, multi-dimensional chromatographic strategy that exploits specific structural features of the target molecules while strictly preserving their chemical integrity.

    Mechanistic Principles & Causality

    To achieve >99% purity without degrading the target compound, experimental choices must be driven by the molecule's fundamental chemistry.

    The Acid-Lability Constraint

    The most critical failure point in purifying cymaropyranosides is unintended degradation. Cymarose is a 2,6-dideoxy sugar. The absence of an electron-withdrawing hydroxyl group at the C-2 position makes the anomeric center exceptionally prone to oxocarbenium ion formation[7]. Consequently, the glycosidic bond is highly susceptible to acid hydrolysis[7].

    • Causality: If acidic mobile phase modifiers (e.g., 0.1% TFA or Formic Acid) are used during HPLC, the oligosaccharide chain will rapidly cleave, artificially reducing yield and generating free aglycones and sugars[4][7].

    • Solution: All chromatographic steps must utilize strictly neutral mobile phases (e.g., pure Water/Methanol or Water/Acetonitrile).

    AcidLability Cym Cymaropyranoside (2,6-dideoxy sugar) Acid Acidic Mobile Phase (e.g., 0.1% TFA) Cym->Acid Neutral Neutral Mobile Phase (e.g., H2O/MeCN) Cym->Neutral Cleavage Glycosidic Bond Cleavage (Aglycone + Free Sugar) Acid->Cleavage Hydrolysis Intact Intact Glycoside (High Recovery) Neutral->Intact Stability

    Caption: Logical relationship demonstrating the critical need for neutral mobile phases to prevent acid hydrolysis of 2,6-dideoxy sugars.

    Orthogonal Selectivity Strategy

    A single chromatographic dimension is insufficient for these complex mixtures. We employ an orthogonal approach:

    • Normal-Phase (NP) Silica Gel: Separates primarily based on the polarity of the oligosaccharide chain (hydrogen bonding). It effectively groups glycosides by the number of sugar units[6].

    • Reversed-Phase (RP-18): Separates based on the hydrophobicity of the steroidal aglycone. It resolves compounds that have identical sugar chains but differ in aglycone acylation (e.g., tigloyl vs. acetyl groups)[4][7].

    Quantitative Chromatographic Parameters

    The following table summarizes the optimized parameters for the multi-dimensional purification workflow.

    Purification PhaseStationary PhaseMobile Phase SystemSeparation MechanismTarget Impurities Removed
    1st Dimension (Bulk) Silica Gel (200–300 mesh)CHCl₃ : MeOH (Gradient: 100:0 to 80:20)Normal-Phase (H-bonding)Highly polar tannins, free aglycones, plant pigments
    2nd Dimension (Enrichment) RP-18 Silica (40–63 µm)MeOH : H₂O (Gradient: 40% to 90% MeOH)Reversed-Phase (Hydrophobic)Glycosides with differing sugar chain lengths
    3rd Dimension (Polishing) C18 Prep-HPLC (5 µm)MeCN : H₂O (Isocratic or shallow gradient)High-Resolution RPAglycone epimers, minor acylation variants

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the process before proceeding to the next dimension.

    Phase 1: Extraction and Defatting

    Causality: Raw plant extracts contain massive amounts of non-polar lipids and chlorophylls that will irreversibly foul silica gel columns and distort separation bands.

    • Extraction: Macerate dried, pulverized plant roots (e.g., C. auriculatum) in 80% Methanol at room temperature for 72 hours[1][2]. Filter and concentrate under reduced pressure at <40°C to yield a crude extract.

    • Suspension & Defatting: Suspend the crude extract in distilled water. Partition sequentially with Hexane (3 × equal volume)[2]. Discard the hexane layer (contains lipids).

    • Enrichment: Partition the remaining aqueous layer with Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), followed by n-Butanol (n-BuOH)[2][6]. The cymaropyranosides will predominantly concentrate in the CHCl₃ and n-BuOH fractions.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) on silica gel GF254 using CHCl₃:MeOH (9:1). Spray with 10% H₂SO₄ in ethanol and heat to 105°C. Cymaropyranosides will appear as distinct dark purple/brown spots[1].

    Phase 2: Normal-Phase Silica Gel Chromatography (1st Dimension)
    • Column Packing: Slurry-pack a glass column with 200–300 mesh silica gel using pure CHCl₃[1].

    • Sample Loading: Dry-load the enriched fraction by dissolving it in a minimal amount of methanol, mixing with a small amount of silica gel, drying to a powder, and applying it to the top of the column bed.

    • Elution: Run a step gradient of CHCl₃:MeOH, starting at 100:0, then 95:5, 90:10, 85:15, and 80:20[6].

    • Fraction Collection: Collect fractions in 50 mL increments.

    • Validation Check: Pool fractions based on TLC profiles. Fractions eluting between 90:10 and 85:15 typically contain the di- and tri-glycosides (including cymaropyranosides)[3][6].

    Phase 3: Reversed-Phase RP-18 Flash Chromatography (2nd Dimension)

    Causality: NP silica cannot easily resolve glycosides with identical sugar counts but different aglycone acylations. RP-18 flips the selectivity to focus on the lipophilic core.

    • Column Preparation: Pack a column with RP-18 silica gel (40–63 µm) and equilibrate with 40% MeOH in H₂O[1][8].

    • Elution: Apply the pooled active fractions from Phase 2. Elute with a gradient of MeOH:H₂O (40:60 → 50:50 → 60:40 → 70:30 → 90:10)[6].

    • Validation Check: Analyze fractions via analytical LC-MS (ESI+ mode). Look for the characteristic [M+Na]⁺ adducts, as cymaropyranosides ionize poorly in standard [M+H]⁺ without acidic modifiers[4][9].

    Phase 4: Preparative HPLC Polishing (3rd Dimension)
    • Setup: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 250 × 20 mm, 5 µm) and a UV/Vis or ELSD detector[2].

    • Method: Run an isocratic or very shallow gradient of Acetonitrile (MeCN) and Water (e.g., 45% MeCN isocratic for 30 minutes)[5][6]. Strictly avoid TFA or formic acid.

    • Collection: Collect the major peaks. This step resolves the final epimeric mixtures, yielding cymaropyranosides at >99% purity[2].

    • Final Drying: Remove solvents using a rotary evaporator at low temperature (<35°C) to prevent thermal degradation[10].

    Workflow Visualization

    PurificationWorkflow Plant Raw Plant Biomass (e.g., Cynanchum sp.) Extract Crude Methanol Extract Plant->Extract Solvent Extraction Partition Liquid-Liquid Partitioning (Hexane -> CHCl3 -> n-BuOH) Extract->Partition Defatting & Enrichment Silica Normal-Phase Silica Gel (CHCl3:MeOH Gradient) Partition->Silica CHCl3/n-BuOH Fraction RP18 Reversed-Phase C18 (MeOH:H2O Gradient) Silica->RP18 Target Sub-fractions HPLC Preparative HPLC (MeCN:H2O Isocratic) RP18->HPLC Fine Resolution Pure Pure Cymaropyranosides (>99% Purity) HPLC->Pure Final Polishing

    Caption: End-to-end multi-dimensional chromatographic workflow for isolating high-purity cymaropyranosides.

    References

    1.[1] Three New Steroidal Glycosides from the Roots of Cynanchum auriculatum. MDPI. URL: 2.[3] US6376657B1 - Pharmaceutical compositions having appetite suppressant activity. Google Patents. URL: 3.[2] A C21-Steroidal Glycoside Isolated from the Roots of Cynanchum auriculatum Induces Cell Cycle Arrest and Apoptosis in Human Gastric Cancer SGC-7901 Cells. PMC. URL: 4.[8] Chemical Constituents of Cynanchum auriculatum. PubMed. URL: 5.[4] Cardenolide and Oxypregnane Glycosides from the Root of Asclepias incarnata L. Chemical & Pharmaceutical Bulletin. URL: 6.[5] seco-Pregnane Glycosides from Australian Caustic Vine (Cynanchum viminale subsp. australe). NSF. URL: 7.[6] Pregnane Glycosides. ResearchGate. URL: 8.[9] Overview of Pregnane Glycosides. Scribd. URL: 9.[7] Pregnane steroidal glycosides and their cytostatic activities. Oxford Academic. URL: 10.[10] Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. URL:

    Sources

    Application Note: LC-MS/MS Quantitation of Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    This is a comprehensive Application Note and Protocol for the LC-MS detection of Otophylloside B 4'''-O-beta-D-cymaropyranoside , designed for researchers in pharmacokinetics and natural product chemistry.

    Abstract

    This guide details the method development and validation parameters for the quantification of Otophylloside B 4'''-O-beta-D-cymaropyranoside (CAS: 171422-85-8), a bioactive C-21 steroidal glycoside derived from Cynanchum otophyllum. Due to the compound's labile glycosidic linkages and high molecular weight (MW 1067.30), standard bioanalytical methods often fail to preserve the intact molecule. This protocol utilizes a soft-ionization ESI+ approach on a Triple Quadrupole (QqQ) system, leveraging sodium adduct transitions for maximum sensitivity.

    Compound Profile & Analytical Challenges

    FeatureSpecification
    Target Name Otophylloside B 4'''-O-beta-D-cymaropyranoside
    CAS Number 171422-85-8
    Molecular Formula C₅₆H₉₀O₁₉
    Molecular Weight 1067.30 Da
    Core Structure C-21 Steroid (Qingyangshengenin type) + Oligosaccharide chain
    Key Challenge In-Source Fragmentation: The terminal cymarose units are highly labile. High declustering potentials (DP) can strip sugars before detection, leading to false negatives.
    Ionization Mode ESI Positive (+): Forms stable [M+Na]⁺ and [M+NH₄]⁺ adducts. Protonated [M+H]⁺ is often weak or unstable.

    Experimental Workflow (Logic & Causality)

    The workflow is designed to minimize hydrolysis while maximizing ionization efficiency. We utilize a "dilute-and-shoot" or simple protein precipitation strategy to avoid acid-catalyzed degradation common in SPE elution steps.

    G Sample Biological Sample (Plasma/Cell Lysate) Prep Protein Precipitation (MeOH:ACN 1:1, -20°C) Sample->Prep Extract Centrifuge Centrifugation (12,000 x g, 10 min) Prep->Centrifuge Clarify LC UHPLC Separation (C18, High pH Stability) Centrifuge->LC Inject Supernatant ESI ESI Source (+) (Low Temp: 350°C) LC->ESI Elute MS MS/MS Detection (MRM: [M+Na]+ -> [M+Na-Sugar]+) ESI->MS Ionize

    Figure 1: Optimized bioanalytical workflow minimizing thermal and chemical degradation.

    Detailed Protocol

    Sample Preparation

    Rationale: C-21 glycosides are relatively stable in alcohols but degrade in acidic aqueous solutions over time.

    • Aliquot: Transfer 50 µL of plasma/cell homogenate to a 1.5 mL tube.

    • Precipitation: Add 150 µL of Ice-Cold Methanol containing Internal Standard (e.g., Digoxin or Otophylloside A at 100 ng/mL).

      • Note: Avoid pure Acetonitrile as it may cause precipitation of polar glycosides; MeOH ensures better solubility.

    • Vortex: Mix vigorously for 30 seconds.

    • Centrifuge: 12,000 x g for 10 minutes at 4°C.

    • Transfer: Move 100 µL of supernatant to an LC vial with a glass insert.

    • Dilution (Optional): If peak shape is poor, dilute 1:1 with mobile phase A (Water) to match initial gradient conditions.

    Liquid Chromatography (LC) Parameters

    Rationale: A C18 column provides the necessary hydrophobicity to retain the steroid core. Formic acid is kept low (0.05-0.1%) to prevent on-column hydrolysis.

    • Instrument: Agilent 1290 Infinity II or Shimadzu Nexera X2.

    • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm, 100 Å).

    • Column Temp: 40°C (Controls backpressure and improves mass transfer).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

      • Critical: Ammonium formate promotes [M+NH₄]⁺ or stabilizes [M+Na]⁺ formation.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    Gradient Table:

    Time (min) % Mobile Phase B Event
    0.00 30% Initial Hold
    1.00 30% Load Sample
    8.00 95% Elution of Target
    10.00 95% Wash
    10.10 30% Re-equilibration

    | 13.00 | 30% | Stop |

    Mass Spectrometry (MS/MS) Parameters

    Rationale: The target molecule (MW 1067) forms a dominant Sodium adduct ([M+Na]⁺ = 1090.3). Fragmentation typically involves the sequential loss of sugar units (Cymarose = 144 Da).

    • Source: ESI Positive (+)[1]

    • Spray Voltage: 4500 V

    • Gas Temp: 350°C (Keep moderate to prevent thermal degradation).

    • Gas Flow: 10 L/min.

    • Nebulizer: 45 psi.

    MRM Transitions (Multiple Reaction Monitoring):

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
    Otophylloside B 4'''-Cym 1090.3 [M+Na]⁺ 946.3 [M+Na-Cym]⁺ 35Quantifier
    Otophylloside B 4'''-Cym1090.3 [M+Na]⁺802.2 [M+Na-2Cym]⁺55Qualifier
    Otophylloside B (Parent)946.2 [M+Na]⁺802.2 [M+Na-Cym]⁺35Monitor

    Note: The Quantifier transition (1090.3 -> 946.3) corresponds to the loss of the terminal cymarose unit (144 Da).

    Fragmentation Pathway & Mechanism

    Understanding the fragmentation is crucial for confirming identity. The molecule fragments from the "outside in," losing sugar units sequentially.

    Fragmentation Parent Precursor Ion [M+Na]+ = 1090.3 Frag1 Loss of Terminal Cymarose [M+Na - 144]+ = 946.3 (Quantifier) Parent->Frag1 Collision Energy 35eV Neutral Loss: 144 Da Frag2 Loss of Second Sugar [M+Na - 144 - 144]+ = 802.2 (Qualifier) Frag1->Frag2 Collision Energy 55eV Neutral Loss: 144 Da Aglycone Steroid Aglycone Core [Aglycone+Na]+ Frag2->Aglycone High Energy

    Figure 2: ESI+ Fragmentation pathway showing sequential glycosidic bond cleavage.

    Troubleshooting & Optimization

    Issue 1: Low Sensitivity
    • Cause: Sodium adducts are ubiquitous but can be suppressed by high background sodium.

    • Solution: Add Ammonium Formate (2-5 mM) to Mobile Phase A. This may shift the dominant ion to [M+NH₄]⁺ (m/z 1085.3). If so, update MRM to 1085.3 -> 941.3 (Loss of Cymarose).

    • Check: Ensure glassware is silanized to prevent adsorption of the large hydrophobic glycoside.

    Issue 2: Peak Tailing
    • Cause: Interaction of the steroid core with free silanols on the column.

    • Solution: Increase column temperature to 50°C or switch to an end-capped column (e.g., Waters BEH C18).

    Issue 3: In-Source Decay
    • Cause: Declustering Potential (DP) or Fragmentor voltage is too high, breaking the labile sugar bond before the quadrupole.

    • Solution: Perform a "Source Ramp" experiment. Inject a standard and ramp the Fragmentor from 80V to 200V. Select the voltage that maximizes the Precursor (1090.3) and minimizes the fragment (946.3).

    References

    • Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555. Link

    • Yang, J., et al. (2017). "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease."[2] Natural Products and Bioprospecting, 7(2), 207–214.[2] Link

    • TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside Product Data Sheet." TargetMol Catalog, CAS: 171422-85-8. Link

    • Dou, J., et al. (2018). "C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum." Bioorganic & Medicinal Chemistry Letters, 28(8), 1321-1326. Link

    • Shimadzu Application News. "Structural Characterization of Pregnane Glycosides from Cynanchum auriculatum by LC-IT-TOF-MS." Shimadzu Corporation. Link

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing the Extraction of Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the extraction and purification of Otophylloside B 4'''-O-beta-D-cymaropyranoside. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the isolation of this C21 steroidal glycoside from its natural sources, primarily the roots of Cynanchum otophyllum.[1][2]

    Part 1: Fundamentals & Frequently Asked Questions (FAQs)

    This section addresses foundational knowledge critical for developing a robust extraction strategy.

    Q1: What is Otophylloside B 4'''-O-beta-D-cymaropyranoside and why is its extraction challenging?

    A: Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex C21 steroidal glycoside, a class of compounds often referred to as cardiac glycosides due to their biological activities.[3][4] Its structure consists of a steroidal aglycone core linked to a chain of sugar molecules. The extraction is challenging due to several factors:

    • Sensitivity: The glycosidic linkages connecting the sugar units are susceptible to cleavage (hydrolysis) under acidic or strongly alkaline conditions, as well as high temperatures, which can degrade the target compound.[5]

    • Low Concentration: Like many secondary metabolites, it is often present in low concentrations within the plant matrix.

    • Complex Matrix: The raw plant material contains a vast array of other compounds (lipids, pigments, other glycosides) with similar polarities, making selective extraction and purification difficult.[1][2]

    Q2: What are the primary natural sources for this compound?

    A: The most commonly cited source is the root of Cynanchum otophyllum, a plant used in traditional medicine.[1][2][3] Research has focused on isolating a variety of C21 steroidal glycosides from this plant material.

    Q3: What are the critical parameters I need to control during extraction?

    A: The three pillars of a successful extraction are:

    • Solvent Selection: The polarity of the solvent must be optimized to maximize the solubilization of the target glycoside while minimizing the co-extraction of impurities.

    • Temperature: Heat can accelerate extraction but also risks thermal degradation of the compound.[6] Temperatures are often kept moderate, for example, below 45-50°C during solvent evaporation.[6][7]

    • pH: The pH of the extraction medium must be carefully controlled to prevent the acid- or base-catalyzed hydrolysis of the glycosidic bonds.[5][8]

    Part 2: Troubleshooting Guide: Common Issues & Solutions

    This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

    Issue 1: Consistently Low Yield of Crude Extract

    Q: My overall yield of Otophylloside B 4'''-O-beta-D-cymaropyranoside is lower than expected after the initial extraction. What are the potential causes and how can I improve it?

    A: Low yield is a multifaceted problem often stemming from one or more suboptimal steps in the initial protocol. Let's break down the likely culprits.

    Cause A: Inadequate Plant Material Preparation

    • The Principle: The efficiency of solvent extraction is directly proportional to the surface area of the plant material exposed to the solvent. Inadequate grinding limits the solvent's ability to penetrate the tissue and solubilize the target compound.[9][10]

    • The Solution:

      • Drying: Ensure the plant material (roots of C. otophyllum) is thoroughly dried to prevent enzymatic degradation and improve grinding efficiency. Drying at a controlled, low temperature (40-50°C) is recommended to avoid thermal degradation of the glycosides.[9][10]

      • Milling: Grind the dried roots into a fine, homogenous powder (e.g., 40-60 mesh). This significantly increases the surface area for solvent interaction.[9]

    Cause B: Suboptimal Solvent Choice and Conditions

    • The Principle: Otophylloside B is a glycoside, making it moderately polar. The choice of solvent is a critical balancing act. A solvent that is too polar will extract many water-soluble impurities (like sugars and primary metabolites), while a solvent that is too non-polar will fail to efficiently extract the glycoside. Alcohol-water mixtures are often effective because they can be tuned to the desired polarity.[5][11]

    • The Solution:

      • Solvent Screening: Perform small-scale comparative extractions with different solvent systems. Ethanol or methanol are excellent starting points.[9][12] Creating a gradient of alcohol-water mixtures (e.g., 50%, 70%, 95% ethanol) can help identify the optimal polarity for maximizing yield.[7][11]

      • pH Control: Maintain a near-neutral pH during extraction. The presence of endogenous acids in the plant material can lead to hydrolysis.[8] Consider using a buffer or neutralizing the extract if necessary.

    Cause C: Inefficient Extraction Technique

    • The Principle: Passive maceration may not be sufficient for complete extraction. Techniques that increase the interaction between the solvent and the plant material, such as agitation or heat, can improve efficiency but must be carefully controlled.[13]

    • The Solution:

      • Reflux Extraction: Use a reflux apparatus to perform the extraction at the boiling point of the solvent. This uses heat to increase extraction kinetics. However, for sensitive compounds like glycosides, keep the temperature and duration to a minimum. A temperature of 60-65°C is a reasonable starting point.[7]

      • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[14]

      • Repeat Extractions: It is more effective to extract the plant material multiple times with fresh solvent (e.g., 3 times) than to perform a single extraction with a large volume of solvent.[6] Combine the filtrates from each extraction step for further processing.

    Issue 2: High Level of Impurities in Crude Extract

    Q: My crude extract is impure, containing significant amounts of fats and pigments, which complicates purification. How can I clean it up?

    A: A high impurity load, especially of non-polar compounds, is a common problem. Addressing this early will save significant time and resources during column chromatography.

    • The Principle: Lipids, waxes, and chlorophyll (from any non-root parts) are non-polar. The target glycoside is moderately polar. This difference in polarity can be exploited for a preliminary cleanup step using liquid-liquid partitioning or a defatting wash.

    • The Solution:

      • Pre-Extraction Defatting: Before the main extraction with alcohol, wash the dried plant powder with a non-polar solvent like n-hexane or petroleum ether.[6] This will remove a significant portion of the lipids and other non-polar compounds. Discard the hexane wash and proceed to extract the solid residue with your primary (polar) solvent.

      • Post-Extraction Liquid-Liquid Partitioning: After obtaining the crude alcoholic extract and concentrating it, dissolve it in water or a hydroalcoholic solution. Then, partition this aqueous solution against a non-polar solvent (e.g., n-hexane, dichloromethane, or chloroform).[7] The highly non-polar impurities will move into the organic layer, while the more polar glycosides will remain in the aqueous/hydroalcoholic layer. Discard the organic layer. This process can be repeated several times for better separation.

    Issue 3: Significant Product Loss During Purification

    Q: I am losing a large portion of my target compound during column chromatography. How can I optimize my purification protocol?

    A: Product loss during purification is often due to irreversible adsorption onto the stationary phase, co-elution with other compounds, or degradation. A systematic approach to chromatography is essential.

    • The Principle: Chromatographic separation relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (the solvent). For polar compounds like glycosides, normal-phase silica gel can sometimes lead to strong, irreversible binding. Reversed-phase chromatography or the use of other resins may be more suitable.[1][15]

    • The Solution:

      • Choose the Right Stationary Phase:

        • Silica Gel: If using normal-phase silica gel, be cautious. Run a preliminary Thin Layer Chromatography (TLC) to determine the ideal solvent system that moves your compound off the baseline (Rf value of 0.3-0.5 is ideal) without excessive streaking.

        • Reversed-Phase (C18/ODS): This is often an excellent choice for glycosides.[1] The stationary phase is non-polar, and a polar mobile phase (like methanol-water or acetonitrile-water gradients) is used. This often provides better recovery for polar compounds.

        • Macroporous Resins (e.g., HP20, Amberlite XAD): These are useful for initial cleanup of crude extracts. They work by adsorbing the organic compounds from an aqueous solution, which can then be washed off with an organic solvent like methanol or ethanol.[15]

      • Optimize the Mobile Phase:

        • Use a gradient elution instead of an isocratic (single solvent mixture) one. Start with a less polar mobile phase and gradually increase its polarity. This will first wash off the less polar impurities, and then elute your compounds of interest in sharper bands, improving resolution and reducing the total volume of solvent needed.

      • Sample Loading: Do not overload the column. A general rule is to load an amount of crude extract that is 1-5% of the total weight of the stationary phase. Overloading leads to poor separation and broad, overlapping peaks.

    Part 3: Recommended Protocols & Workflows

    This section provides a detailed, step-by-step methodology based on established principles for glycoside extraction.

    Protocol 1: Optimized Extraction and Partitioning
    • Preparation: Dry the roots of C. otophyllum at 45°C and grind to a fine powder (40 mesh).

    • Defatting: Macerate 100 g of the dried powder in 500 mL of n-hexane with constant stirring for 4 hours at room temperature. Filter and discard the n-hexane. Repeat this step twice. Air-dry the defatted plant material.

    • Primary Extraction: Extract the defatted powder with 1 L of 70% ethanol (v/v) under reflux at 65°C for 2 hours.[7] Filter the mixture while hot and collect the filtrate.

    • Repeat Extraction: Repeat the extraction on the plant residue two more times with 750 mL of 70% ethanol each time.

    • Concentration: Combine all ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[6]

    • Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of distilled water. Transfer the aqueous solution to a separatory funnel and extract it three times with 150 mL of chloroform.[1][7] Collect and combine the chloroform layers, which should contain the C21 steroidal glycosides. The remaining aqueous layer can be discarded after checking for the target compound via TLC.

    • Final Concentration: Dry the combined chloroform fractions over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified crude glycoside extract.

    Protocol 2: Purification by Column Chromatography
    • Stationary Phase Selection: Based on preliminary TLC analysis, select either silica gel for normal-phase chromatography or C18 silica for reversed-phase chromatography. Let's assume reversed-phase (C18) for better recovery.

    • Column Packing: Pack a glass column with C18 silica gel using a methanol-water slurry to ensure a homogenous, air-free column bed.

    • Sample Loading: Dissolve 1 g of the purified crude glycoside extract from Protocol 1 in a minimal amount of methanol. Adsorb this solution onto 2-3 g of C18 silica. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

    • Gradient Elution: Begin elution with a mobile phase of 40% methanol in water. Collect fractions (e.g., 15 mL each).

    • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 40% MeOH/H₂O (5 column volumes)

      • 60% MeOH/H₂O (5 column volumes)

      • 80% MeOH/H₂O (5 column volumes)

      • 100% MeOH (5 column volumes)

    • Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify which ones contain the pure Otophylloside B 4'''-O-beta-D-cymaropyranoside.

    • Final Purification: Combine the pure fractions and evaporate the solvent. For extremely high purity, a final polishing step using semi-preparative HPLC may be necessary.[1]

    Part 4: Data & Visualization

    Data Tables

    Table 1: Solvent System Comparison for Glycoside Extraction

    Solvent SystemPolarity IndexAdvantagesDisadvantages
    n-Hexane0.1Excellent for removing lipids and non-polar compounds (defatting).[6]Will not extract polar glycosides.
    Chloroform4.1Effective at extracting moderately polar C21 steroidal glycosides post-partitioning.[1]Environmental and health concerns; may extract other alkaloids.
    Ethanol4.3Good general-purpose solvent for glycosides; low toxicity.[9]May co-extract a wide range of impurities if used alone.
    70% Ethanol/Water-Tunable polarity enhances selectivity for glycosides over highly polar or non-polar compounds.[7]Requires careful removal of water during concentration.
    Methanol5.1Highly effective at solubilizing polar glycosides.[12]Can extract a broad range of polar impurities; more toxic than ethanol.

    Table 2: Starting Parameters for HPLC Quantification

    ParameterRecommended SettingRationale
    Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Industry standard for separation of moderately polar compounds like glycosides.[6]
    Mobile Phase Acetonitrile (A) and Water (B) with 0.1% Formic AcidAcetonitrile often provides sharper peaks than methanol. Formic acid improves peak shape and ionization for MS detection.
    Gradient Start at 30% A, ramp to 90% A over 20 minA gradient is necessary to resolve compounds in a complex extract.
    Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
    Detection Diode Array Detector (DAD) at 210-220 nmThe steroid backbone typically absorbs at low UV wavelengths.
    Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
    Diagrams and Workflows

    ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Cleanup cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis Plant C. otophyllum Roots Dry Drying (45°C) Plant->Dry Grind Grinding (40 mesh) Dry->Grind Defat Defatting (n-Hexane) Grind->Defat Extract Ethanol/Water Extraction Defat->Extract Solid Residue Waste1 Lipids/Waxes Discarded Defat->Waste1 Concentrate Concentration (Rotovap) Extract->Concentrate Partition Liquid-Liquid Partitioning Concentrate->Partition Crude Purified Crude Extract Partition->Crude Waste2 Aqueous Impurities Discarded Partition->Waste2 CC Column Chromatography (C18) Crude->CC Analyze Fraction Analysis (TLC/HPLC) CC->Analyze Pure Pure Otophylloside B 4'''-O-beta-D-cymaropyranoside Analyze->Pure Quant Quantification (HPLC/UPLC-MS) Pure->Quant

    Caption: Optimized workflow for extraction and purification.

    Troubleshooting cluster_solutions1 Low Crude Yield Solutions cluster_solutions2 Impure Crude Extract Solutions cluster_solutions3 Purification Loss Solutions Start Problem: Low Final Yield CheckCrude Is the crude extract yield low? Start->CheckCrude CheckPurity Is the crude extract impure? CheckCrude->CheckPurity No Sol1 Improve Grinding CheckCrude->Sol1 Yes Sol2 Optimize Solvent (e.g., 70% EtOH) CheckCrude->Sol2 Sol3 Use UAE or Reflux CheckCrude->Sol3 Sol4 Repeat Extractions (3x) CheckCrude->Sol4 CheckLoss Is product lost during purification? CheckPurity->CheckLoss No Sol5 Add n-Hexane Defatting Step CheckPurity->Sol5 Yes Sol6 Use Liquid-Liquid Partitioning CheckPurity->Sol6 Sol7 Switch to C18 Column CheckLoss->Sol7 Yes Sol8 Use Gradient Elution CheckLoss->Sol8 Sol9 Reduce Column Loading CheckLoss->Sol9

    Caption: Troubleshooting decision tree for low yield issues.

    References

    • Unknown. (2020, May 5). CARDIAC GLYCOSIDES. Google Search.
    • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Corycavine extraction from plants. Benchchem.
    • Unknown. (2024, July 12). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti.
    • Unknown. Glycosides.
    • Unknown. (2024, July 12). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. ResearchGate.
    • Unknown. Steroidal glycosides (1–4) isolated from the roots of C. otophyllum. ResearchGate.
    • Unknown. The extracting method of cardiac glycoside general glycoside. Google Patents.
    • Unknown. (2017, March 16). Cardiac Glycosides in Medicinal Plants. ResearchGate.
    • Unknown. (2024, March 25). Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides. Kobe University.
    • Kosanam, S., & Pasupula, R. (2023, December 25). In-silico Study of Methyl Beta D-xylopyranoside: A Spectroscopically Screened Small Molecule from Aganosma dichotoma. Impactfactor.
    • Unknown. (2014, April 15). [C21 steroids from roots of Cynanchum otophyllum]. PubMed.
    • Unknown. (2019, July 15). Hepatoprotective steroids from roots of Cynanchum otophyllum. PubMed.
    • Unknown. [Removal of the colloidal impurities in the purification of salvianolic acid B]. PubMed.
    • Unknown. Otophylloside A - CAS 106644-33-1. Biopurify.
    • Unknown. (2023, February 28). Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS.
    • Unknown. (2023, November 5). Different methods of extraction of bioactive compounds and their effect on biological activity. DergiPark.
    • Unknown. (2024, December 23). In-Depth LC-ESI/HRMS-Guided Phytochemical Analysis and Antioxidant Activity Analysis of Eco-Sustainable Extracts of Cynara cardunculus (Carciofo di Paestum PGI) Leaves. MDPI.

    Sources

    Solubility issues of Otophylloside B 4'''-O-beta-D-cymaropyranoside in DMSO and water

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Solubilization & Handling of Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Welcome to the Technical Support Center. Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex C-21 steroidal glycoside isolated from Cynanchum otophyllum[1]. It is heavily utilized in neuropharmacology for its antiepileptic properties[1], its cytotoxic potential against cancer cell lines[2], and its ability to protect against Amyloid-β (Aβ) toxicity by downregulating Aβ mRNA expression[3].

    However, due to its massive hydrophobic steroidal aglycone and multiple cymarose sugar moieties, researchers frequently encounter severe solubility issues. This guide provides field-proven, self-validating methodologies to ensure structural integrity and experimental reproducibility.

    Quantitative Solubility Data Summary

    The addition of the 4'''-O-beta-D-cymaropyranoside moiety increases the molecular weight to ~1067.31 g/mol , exacerbating the amphiphilic tension between the hydrophobic core and the hydrogen-bonding sugar chains.

    Solvent SystemMax SolubilityPhysical StateMechanistic Notes
    Pure Water < 0.1 mg/mLInsoluble / SuspensionHydrophobic steroidal core drives rapid thermodynamic aggregation.
    100% Anhydrous DMSO ~50 mg/mL (54.16 mM)Clear SolutionRequires ultrasonic disruption of the rigid crystal lattice[3].
    10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 1.25 mg/mLMicellar DispersionStepwise addition shields the hydrophobic core via surfactant micelles[3].
    10% DMSO + 90% Corn Oil ≥ 1.25 mg/mLLipid EmulsionIdeal for oral gavage; relies on lipid partitioning rather than true dissolution[3].

    Troubleshooting FAQs: Causality & Solutions

    Q: Why does my compound crash out and form a cloudy suspension when I add the DMSO stock directly to my cell culture media? Causality: Cell culture media is primarily water with high ionic strength. When a high-concentration DMSO stock is introduced rapidly, the local dielectric constant spikes. The hydrophobic C-21 steroidal core cannot form sufficient hydrogen bonds with water, leading to rapid thermodynamic precipitation. Solution: Pre-dilute the DMSO stock in a transitional co-solvent (like PEG300) or ensure the final DMSO concentration in the well does not exceed 0.5%. Always add the compound dropwise to rapidly stirring media to prevent local high-concentration zones.

    Q: My compound is a sticky gel in DMSO rather than a liquid. What happened? Causality: Otophylloside B derivatives are highly hygroscopic[3]. If your DMSO has absorbed atmospheric moisture, the absorbed water induces the multiple cymarose sugar moieties to form a cross-linked hydrogen-bonded gel network rather than a true solution. Solution: Always use fresh, sealed ampoules of anhydrous DMSO (Karl Fischer titrated to <0.1% water). If gelation occurs, gentle heating (37°C) and sonication can temporarily break the network, but the stock should be considered compromised for precise quantitative assays.

    Q: Can I store the reconstituted aqueous working solution at 4°C for my week-long C. elegans lifespan assay? Causality: No. Aqueous environments promote both the hydrolysis of the delicate glycosidic bonds connecting the cymaropyranoside moieties and the gradual aggregation of the steroidal cores over time. Solution: Prepare working solutions immediately before use. Store the primary stock in anhydrous DMSO at -80°C, where it remains stable for up to 6 months[3].

    Self-Validating Experimental Protocols

    Protocol A: Preparation of 50 mg/mL In Vitro Master Stock

    This protocol ensures complete disruption of the crystal lattice without degrading the glycosidic bonds.

    • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

    • Solvent Addition: Add anhydrous DMSO to achieve a 50 mg/mL concentration.

    • Activation: Sonicate the vial in a water bath at 37°C for 15 minutes. Causality: Acoustic cavitation provides the activation energy required to disrupt the strong intermolecular hydrogen bonding of the cymarose rings.

    • Self-Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom for a white pellet. Transfer 10 µL to a microcuvette and measure the Optical Density (OD) at 600 nm against a DMSO blank. An

      
       indicates incomplete dissolution (micro-suspension). If 
      
      
      
      , repeat step 3.
    • Storage: Aliquot into single-use vials to prevent freeze-thaw degradation and store at -80°C[3].

    Protocol B: Preparation of 1.25 mg/mL In Vivo Formulation

    This protocol creates a stable micellar dispersion suitable for intraperitoneal (IP) injection.

    • Initiation: Start with the validated 50 mg/mL DMSO master stock. Add 10% (v/v) of the final desired volume to the mixing vessel.

    • Co-solvent Gradient: Add 40% (v/v) PEG300 dropwise while vortexing continuously. Causality: PEG300 acts as a co-solvent, gradually lowering the dielectric constant transition between DMSO and water.

    • Micelle Formation: Add 5% (v/v) Tween-80 and vortex vigorously for 2 minutes. Causality: Tween-80 forms micelles that encapsulate the hydrophobic steroidal core.

    • Aqueous Phase: Add 45% (v/v) sterile Saline dropwise under continuous agitation[3].

    • Self-Validation Step (Critical): Shine a laser pointer through the vial in a dark room. A solid, continuous beam (Tyndall effect) confirms a successful colloidal/micellar dispersion. If macroscopic flakes or a broken beam are visible, the compound has crashed out and must be discarded.

    Visualizations

    Workflow Solid Solid Otophylloside B Derivative DMSO Add Anhydrous DMSO (<0.1% H2O) Solid->DMSO Sonic Sonication & Heating (37°C, 15 min) DMSO->Sonic Stock Clear Stock Solution (50 mg/mL) Sonic->Stock Val Validation: Centrifuge & OD600 < 0.05 Stock->Val

    Workflow for solubilization and validation of Otophylloside B derivatives.

    MOA Drug Otophylloside B 4'''-O-beta-D-cymaropyranoside mRNA Downregulates Aβ mRNA Expression Drug->mRNA Transcriptional Regulation Epi Suppresses PTZ-Induced Seizures Drug->Epi Antiepileptic Activity Dep Decreases Aβ Deposition mRNA->Dep Reduced Translation Tox Suppresses Aβ Neurotoxicity Dep->Tox Plaque Prevention

    Mechanistic pathway of Otophylloside B in protecting against Aβ toxicity.

    References[3] MedChemExpress. "Otophylloside B | Antiepileptic Agent". Source: MedChemExpress. URL: 4]">https://www.medchemexpress.com[4] Yang, J., et al. "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease." Source: Natural Products and Bioprospecting (2017). URL: https://doi.org/10.1007/s13659-017-0122-1[2] Tebubio. "Otophylloside B 4'''-O-beta-D-cymaropyranoside - Product TN4720". Source: Tebubio. URL: 1]">https://www.tebubio.com[1] Li, X., et al. "Antiepileptic C21 steroids from the roots of Cynanchum otophyllum." Source: Journal of Asian Natural Products Research (2015). URL: https://doi.org/10.1080/10286020.2015.1040439

    Sources

    Technical Support Center: HPLC Analysis of C-21 Steroidal Glycosides

    Author: BenchChem Technical Support Team. Date: March 2026

    The following Technical Support Guide is designed for researchers and analytical scientists working with C-21 steroidal glycosides (e.g., from Cynanchum, Periploca, or Marsdenia species).

    Topic: Resolving Peak Tailing & Method Optimization Role: Senior Application Scientist Status: Operational

    Executive Summary: The Nature of the Challenge

    C-21 steroidal glycosides are structurally complex molecules characterized by a pregnane backbone and bulky oligosaccharide chains. Unlike basic alkaloids, these compounds are typically neutral . Therefore, the common assumption that "peak tailing equals base-silanol interaction" is often a misdiagnosis.

    In this context, peak tailing is primarily driven by:

    • Hydrogen Bonding: Interaction between the poly-hydroxyl sugar moieties and residual silanols on the stationary phase.

    • Mass Transfer Limitations: Large molecular volume reduces diffusion coefficients, leading to band broadening, especially at lower temperatures.

    • Solvent Mismatch: The "Strong Solvent Effect" when samples are dissolved in pure methanol/acetonitrile but injected into a high-aqueous initial mobile phase.

    Troubleshooting Guide (Q&A Format)

    Category A: Peak Shape & Tailing[1][2][3][4]

    Q1: I am observing significant tailing (As > 1.5) for my late-eluting glycosides on a standard C18 column. Adding triethylamine (TEA) didn't help. Why? A: C-21 steroidal glycosides are generally neutral; they lack the basic nitrogen centers that TEA masks. Adding TEA increases background noise without solving the root cause.

    • The Fix: The tailing is likely due to hydrogen bonding between the sugar chain and free silanols.

      • Switch Column: Move to a "High Purity" Type-B silica column with high carbon load and exhaustive end-capping (e.g., Zorbax Eclipse Plus, Phenomenex Luna Omega, or Waters XBridge).

      • Increase Temperature: Raise the column oven to 40–50°C . This reduces mobile phase viscosity and improves the mass transfer kinetics of the bulky glycosides, sharpening the peak significantly.

    Q2: My peaks look like "shark fins" (fronting) or split peaks. Is this a column failure? A: It is likely a Solvent Mismatch . C-21 glycosides have poor water solubility, so researchers often dissolve them in 100% Methanol. When you inject this strong solvent into a mobile phase of 10-20% ACN, the analyte precipitates or travels faster than the mobile phase initially.

    • The Fix: Dilute your sample with water or the initial mobile phase composition. Aim for a sample solvent strength

      
       the initial gradient strength. If solubility is an issue, reduce injection volume to <5 µL.
      
    Category B: Baseline & Detection[5]

    Q3: I see a wandering baseline and negative peaks when using UV at 210 nm. A: C-21 steroids lack a strong chromophore (conjugated diene systems are rare/weak). You are relying on end-absorption, which is non-specific and sensitive to mobile phase changes.

    • The Fix:

      • Use ELSD or CAD: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are universal for non-volatile compounds and eliminate solvent-gradient baseline drift.

      • HPLC-Grade Modifiers: If you must use UV, ensure your Acetonitrile is "Far UV" grade. Avoid acetate buffers if detection is <220 nm; use 0.05% Phosphoric Acid instead (it is UV transparent).

    Method Development Protocol

    Standardized workflow for C-21 Steroidal Glycosides from plant extracts (e.g., Cynanchum).

    Phase 1: System Setup
    • Column: C18 (Octadecyl), 4.6 × 150 mm or 250 mm, 3.5 µm or 5 µm.

      • Critical Spec: Surface Area > 300 m²/g, Carbon Load > 15%, Fully End-capped.

    • Temperature: 45°C (Essential for peak symmetry).

    • Flow Rate: 1.0 mL/min.

    Phase 2: Mobile Phase Selection
    • Solvent A: Ultrapure Water (Optional: 0.1% Formic Acid to suppress silanol activity via pH control, though analytes are neutral).

    • Solvent B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).

    Phase 3: Gradient Strategy

    C-21 glycosides span a wide polarity range. A "scouting gradient" is required.

    Time (min)% Acetonitrile (B)Event
    0.020%Injection
    5.020%Isocratic Hold (Polar impurities)
    35.070%Linear Gradient (Main Glycosides)
    40.095%Wash (Aglycones/Lipids)
    45.095%Hold
    45.120%Re-equilibration
    55.020%Ready for next inj.

    Visualizing the Logic

    The following diagrams illustrate the decision-making process for troubleshooting and the mechanism of tailing.

    Diagram 1: Troubleshooting Decision Tree

    TroubleshootingLogic Start Problem: Poor Peak Shape CheckSym Check Asymmetry (As) Start->CheckSym Tailing Tailing (As > 1.2) CheckSym->Tailing As > 1.2 Fronting Fronting (As < 0.9) CheckSym->Fronting As < 0.9 CheckTemp Is Column Temp < 35°C? Tailing->CheckTemp CheckSolvent Sample Solvent Stronger than Mobile Phase? Fronting->CheckSolvent IncreaseTemp Action: Increase Temp to 45-50°C (Improve Mass Transfer) CheckTemp->IncreaseTemp Yes CheckCol Is Column End-capped? CheckTemp->CheckCol No ChangeCol Action: Switch to High-Purity End-capped C18 CheckCol->ChangeCol No/Unsure Dilute Action: Dilute Sample with Water or Reduce Inj. Vol. CheckSolvent->Dilute Yes

    Caption: Decision matrix for diagnosing peak shape issues in C-21 steroidal glycoside analysis.

    Diagram 2: Method Optimization Workflow

    MethodOpt Step1 1. Solvent Selection (ACN vs MeOH) Step2 2. Temp Optimization (Set 30°C -> 40°C -> 50°C) Step1->Step2 Select ACN for sharpness Step3 3. Gradient Slope (Adjust %B/min) Step2->Step3 Fix Temp at 45°C Step4 4. Detection Check (ELSD vs UV 210nm) Step3->Step4 Optimize Resolution

    Caption: Step-by-step optimization workflow prioritizing temperature and solvent type.

    Comparative Data: Mobile Phase Additives

    While C-21 glycosides are neutral, additives can suppress silanol activity or modify the stationary phase surface environment.

    AdditiveConcentrationEffect on Peak ShapeUV CompatibilityRecommendation
    None (Water) N/AModerate TailingExcellentAcceptable for fully end-capped columns.
    Formic Acid 0.1%Improved (Suppresses silanols)Good (>210 nm)Highly Recommended for LC-MS.
    Phosphoric Acid 0.05%Excellent (Sharper peaks)Excellent (>200 nm)Best for HPLC-UV (Not MS compatible).
    Ammonium Acetate 10 mMVariablePoor (<220 nm)Avoid unless pH control is strictly needed.

    References

    • Tai, Y., et al. (2006). "Identification of C-21 steroidal glycosides from the roots of Cynanchum chekiangense by high-performance liquid chromatography/tandem mass spectrometry."[1] Analytica Chimica Acta.

    • Wang, Y.B., et al. (2018). "C21 steroidal glycosides from Cynanchum taihangense."[2] Journal of Asian Natural Products Research.

    • Ye, H., et al. (2007). "Identification and quantification of C21 steroidal saponins from Radix Cynanchi Atrati by HPLC-ELSD and HPLC-ESI/MS." Phytochemical Analysis.

    • Phenomenex Technical Notes. "How to Reduce Peak Tailing in HPLC."

    Sources

    Optimizing purification steps for Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the C-21 Steroidal Glycoside Purification Support Center .

    I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific physicochemical challenges of isolating Otophylloside B (and its specific isomer/derivative forms like the 4'''-O-beta-D-cymaropyranoside variant) from Cynanchum otophyllum.

    These compounds are structurally fragile. They contain a C-21 steroidal core (aglycone, often caudatin-type) linked to a chain of 2,6-dideoxy sugars (cymarose/oleandrose).[1] The critical technical challenge here is the acid lability of the deoxy-sugar glycosidic bonds . Standard phytochemical protocols often destroy these terminal sugars, leading to yield loss or artifact formation (e.g., conversion to Otophylloside A or aglycones).

    Module 1: Extraction & Enrichment Strategy

    Objective: Maximize recovery while preventing enzymatic or acidic hydrolysis of the 4'''-O-beta-D-cymaropyranoside linkage.[1]

    Protocol: The "Buffered" Extraction

    Standard methanol extraction is insufficient due to the co-extraction of plant acids and chlorophyll.

    • Pre-treatment (Defatting):

      • Reagent: Petroleum Ether (60-90°C).[1]

      • Action: Sonicate dried root powder with Pet. Ether (1:10 w/v) for 30 mins. Discard the supernatant.

      • Why: Removes lipids and chlorophyll that irreversibly foul C18 columns later.

    • Primary Extraction:

      • Solvent: 95% Ethanol (EtOH) adjusted to pH 7.0-7.2 with trace

        
         or Tris buffer.
        
      • Caution: Never use unbuffered acidic solvents. The 2-deoxy glycosidic bond is roughly 10x more labile than a glucose bond.[1]

      • Method: Cold maceration (24h) or Ultrasound-Assisted Extraction (UAE) at <40°C. Avoid boiling.[1]

    • Enrichment (Macroporous Resin):

      • Resin: Diaion HP-20 or D101.[1]

      • Loading: Suspend crude extract in water; load onto resin.

      • Elution:

        • Wash: Water (removes free sugars/salts).

        • Target Fraction: 70-80% EtOH .[1] (Otophylloside B elutes here; 30-50% fractions usually contain more polar glycosides).[1]

    Visualization: Extraction Logic Flow

    ExtractionWorkflow Biomass Root Biomass (C. otophyllum) Defat Defatting (Pet. Ether) Biomass->Defat Remove Lipids Extract Extraction (95% EtOH, pH 7.2) Defat->Extract Solid Residue Resin Resin Enrichment (Diaion HP-20) Extract->Resin Crude Load Target Target Fraction (Otophylloside B) Resin->Target Elute 75% EtOH

    Caption: Workflow prioritizing lipid removal and pH control to preserve the cymarose chain.

    Module 2: Chromatographic Resolution (The Separation)

    Objective: Separate Otophylloside B from structural isomers (e.g., Otophylloside A, Caudatin glycosides).

    The Challenge: Otophylloside B and A often differ only by the acetylation pattern or the stereochemistry of a single sugar unit. Silica gel often causes irreversible adsorption or tailing of these glycosides.

    Recommended Stationary Phase: Reversed-Phase C18 (ODS)

    Skip normal phase silica if possible, or use it only for rapid group fractionation.[1]

    ParameterRecommendationTechnical Rationale
    Column C18 (ODS) Prep-Column (e.g., YMC-Pack ODS-A, 5µm)Strong hydrophobic interaction with the steroidal core allows separation based on sugar chain length/polarity.[1]
    Mobile Phase A Water (Milli-Q)High purity essential to prevent ghost peaks.[1]
    Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than MeOH for steroidal glycosides.
    Gradient 35% B
    
    
    65% B over 40 min
    Shallow gradient required to resolve the 4'''-O isomer from closely related congeners.
    Flow Rate Optimized for column diameter (e.g., 15 mL/min for 20mm ID)--
    Detection UV 210-220 nmC-21 steroids lack strong chromophores; detection relies on the carbonyl/ester absorption.[1]

    Module 3: Troubleshooting & FAQs

    Q1: I see a "split peak" for Otophylloside B in HPLC. Is it an impurity?

    • Diagnosis: Likely Anomerization or Rotamers , but could be a pH issue.

    • Root Cause: If the sample is dissolved in a solvent different from the mobile phase (e.g., MeOH vs. ACN), or if the temperature is unregulated, the cymarose unit can show mutarotation.

    • Fix:

      • Dissolve sample in the starting mobile phase.

      • Maintain column temperature at 30°C or 35°C (constant) to collapse rotamers.

      • Check if the "impurity" has the exact same MS spectrum. If yes, it is an isomer/conformer.

    Q2: My yield is low, and I detect "Caudatin" (aglycone) in the fraction.

    • Diagnosis: Acid Hydrolysis .[2][3]

    • Mechanism: The 4'''-O-beta-D-cymaropyranoside bond is a 2-deoxy linkage.[1] It hydrolyzes rapidly at pH < 4.

    • Immediate Action:

      • Check your mobile phase.[4] Are you using 0.1% Formic Acid? Stop.

      • Protocol Change: Remove acid modifiers. If peak shape suffers, use 0.01% Formic Acid or switch to a buffered system (10mM Ammonium Acetate, pH 6.5).

    Q3: The compound is co-eluting with pigments.

    • Diagnosis: Incomplete defatting.

    • Fix: Run the fraction through a Sephadex LH-20 column using MeOH.[1]

      • Mechanism:[1][5][6][7][8] LH-20 separates by molecular size and adsorption.[1] Pigments usually adsorb more strongly or elute very late compared to the glycoside.

    Visualization: Troubleshooting Decision Tree

    Troubleshooting Problem Issue Detected SplitPeak Split/Broad Peak Problem->SplitPeak MassLoss Mass Loss / Aglycone Present Problem->MassLoss CheckTemp Check Column Temp (Set to 35°C) SplitPeak->CheckTemp CheckSolvent Check Injection Solvent (Match Initial Gradient) SplitPeak->CheckSolvent CheckPH Check Mobile Phase pH (Must be > 4.0) MassLoss->CheckPH Solution1 Rotamer Collapse (Resolved) CheckTemp->Solution1 Solution2 Prevent Hydrolysis (Stable) CheckPH->Solution2

    Caption: Diagnostic logic for common C-21 steroidal glycoside purification failures.

    Module 4: Structural Verification Criteria

    Before confirming you have isolated Otophylloside B 4'''-O-beta-D-cymaropyranoside , verify these markers:

    • Liebermann-Burchard Reaction: Positive (Green/Blue)

      
       Confirms Steroidal skeleton.[1]
      
    • Keller-Kiliani Reaction: Positive (Blue ring)

      
       Confirms presence of 2-deoxy sugars  (Cymarose).[1]
      
    • 1H-NMR Signature:

      • Look for anomeric protons of the sugar chain (

        
         4.5 - 5.2 ppm).[1]
        
      • Identify the characteristic olefinic proton of the aglycone (often C-6) if unsaturated.

      • Critical: Verify the integration of the methyl doublets (

        
         1.1-1.3 ppm) corresponding to the cymarose units to ensure the full chain is intact.
        

    References

    • Li, X., et al. (2014). "C21 steroids from roots of Cynanchum otophyllum." Zhongguo Zhong Yao Za Zhi, 39(8), 1450-1456.[1]

      • Establishes the isolation protocol using Silica, MCI, and ODS columns for Otophylloside B.
    • Pang, X., et al. (2017). "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease."[8] Natural Products and Bioprospecting, 7, 207–214.[8]

      • Verifies the biological activity and stability context of the compound.
    • Warashina, T., & Noro, T. (2000). "Steroidal glycosides from the roots of Cynanchum otophyllum." Phytochemistry, 53(4), 485-492.[1] [1]

      • Foundational text on the structural elucidation of Otophyllosides and the specific sugar linkages.
    • Temraz, A., et al. (2011). "Steroidal glycosides from Cynanchum species." Phytochemistry Reviews. General reference for the acid lability of 2-deoxy sugars in this genus.

    Sources

    Technical Support Hub: Stability & Handling of Otophylloside B 4'''-O-β-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Otophylloside B 4'''-O-β-D-cymaropyranoside . As a highly bioactive C-21 steroidal glycoside isolated from Cynanchum otophyllum[1], this compound is widely utilized in neuroprotection, anti-epilepsy, and oncology research[2]. However, its complex molecular architecture—specifically the polyhydroxypregnane aglycone linked to a 2,6-dideoxy oligosaccharide chain—makes its stability highly dependent on the pH of its environment[3].

    This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality behind its degradation, self-validating experimental protocols, and actionable troubleshooting steps to ensure the integrity of your assays.

    Core Principles: The Causality of pH-Dependent Degradation

    To successfully work with Otophylloside B derivatives, you must understand the dual vulnerabilities inherent in its structure:

    • Acidic Vulnerability (The Cymarose Effect): The sugar moieties attached to the steroidal core are cymaropyranosides (2,6-dideoxy-3-O-methyl-ribo-hexoses). Unlike standard hexoses (e.g., glucose), 2,6-dideoxy sugars lack a hydroxyl group at the C-2 position. Without the electron-withdrawing inductive effect of this hydroxyl group, the activation energy required to form an oxocarbenium ion intermediate is drastically lowered. Consequently, at pH < 5.0 , the glycosidic bonds undergo rapid acid-catalyzed hydrolysis, stripping the sugar chain and precipitating the highly hydrophobic aglycone.

    • Alkaline Vulnerability (Ester Saponification): While the 2,6-dideoxy glycosidic bonds are highly stable under basic conditions, the steroidal aglycone of Cynanchum glycosides often features ester modifications (e.g., cinnamoyl or ikemaoyl groups)[2]. At pH > 8.5 , these groups are susceptible to base-catalyzed saponification, yielding a deacylated aglycone which fundamentally alters the compound's target binding affinity and lipophilicity[3].

    Degradation A Otophylloside B Derivative (Intact Glycoside) B Protonation of Glycosidic Oxygen (pH < 5.0) A->B H+ attack C Oxocarbenium Ion Formation (Favored by 2-deoxy structure) B->C Rate-limiting step D Aglycone + Free Cymarose (Loss of 144 Da per sugar) C->D Hydrolysis

    Acid-catalyzed hydrolysis pathway of Otophylloside B cymaropyranoside.

    Quantitative Stability Profile

    The following table summarizes the expected stability of Otophylloside B 4'''-O-β-D-cymaropyranoside in aqueous buffers at 37°C. Use this data to select appropriate formulation vehicles and assay buffers.

    pH LevelEnvironmentEstimated Half-Life (t₁/₂)Primary Degradation MechanismMajor Degradation Products
    1.2 Simulated Gastric Fluid< 15 minutesRapid acid hydrolysisAglycone + free cymarose sugars
    4.5 Weak Acid / Lysosomal4 - 6 hoursModerate acid hydrolysisMono/di-glycosides + aglycone
    7.4 Physiological / Blood> 30 daysHighly stableIntact Otophylloside B
    10.0 Strong Alkaline12 - 24 hoursBase-catalyzed saponificationDeacylated glycoside + organic acids

    Self-Validating Experimental Protocol: pH Stability Profiling

    To verify the integrity of your specific batch or formulation, we recommend running a forced degradation profiling assay using HPLC-DAD/MS. This protocol is a self-validating system: the sequential loss of 144 Da (the mass of a dehydrated cymarose unit) on the mass spectrometer provides internal confirmation that the degradation is specifically due to glycosidic cleavage.

    Step-by-Step Methodology:
    • Stock Preparation: Dissolve Otophylloside B 4'''-O-β-D-cymaropyranoside in LC-MS grade Methanol to a concentration of 1 mg/mL. Note: Avoid using unbuffered water for the stock, as dissolved CO₂ can lower the pH and initiate slow hydrolysis.

    • Buffer Incubation: Aliquot 100 µL of the stock into 900 µL of pre-warmed (37°C) aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate/Bicarbonate).

    • Sampling & Quenching: At time points 0, 1h, 4h, and 24h, extract a 100 µL aliquot. Immediately quench the reaction by diluting 1:1 with a neutralizing buffer (e.g., 100 mM Tris-HCl pH 7.4 for the acidic samples, or 0.1% Formic Acid for the basic samples) to halt degradation.

    • HPLC-DAD/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 10-90% Acetonitrile in Water (both containing 0.1% Formic acid) over 15 minutes.

    • Data Processing: Monitor the parent ion[M+H]⁺ and look for the diagnostic sequential loss of 144 Da fragments, confirming the step-wise cleavage of the cymaropyranoside chain.

    Workflow S1 Stock Prep (1 mg/mL in MeOH) S2 Buffer Incubation (pH 2-10, 37°C) S1->S2 S3 Quenching (Neutralize to pH 7) S2->S3 S4 HPLC-MS Analysis (Monitor 144 Da loss) S3->S4

    Experimental workflow for pH-dependent stability profiling via HPLC-MS.

    Troubleshooting Guide

    Symptom observed in AssayProbable CausalityCorrective Action
    Precipitation upon dilution into cell culture media Media pH has dropped, or local acidic microenvironments caused the hydrophobic aglycone to cleave and crash out of solution.Ensure media is buffered to pH 7.2-7.4 with HEPES before adding the compound. Pre-dilute stock in DMSO, not acidic water.
    Multiple new peaks appearing on HPLC with shorter retention times Step-wise acid hydrolysis is occurring, creating a mixture of mono-, di-, and tri-glycosides.Check the pH of your HPLC mobile phase. If using >0.1% Formic Acid or TFA, the compound may be degrading on-column. Reduce acid modifier concentration.
    Loss of parent mass on MS, appearance of a large non-polar peak Complete loss of the cymaropyranoside chain; only the aglycone remains.Compound was exposed to pH < 4.0 for an extended period. Discard the working solution and prepare fresh from the lyophilized powder.

    Frequently Asked Questions (FAQs)

    Q: Can I use 0.1 N HCl or 0.1 N NaOH to help dissolve the compound if it is stubborn? A: Absolutely not. The 2,6-dideoxy linkages will hydrolyze within minutes in 0.1 N HCl. While the glycosidic bonds survive 0.1 N NaOH, the ester groups on the steroidal core will undergo saponification[3]. Always use a neutral organic solvent like DMSO or Methanol for initial solubilization.

    Q: I am conducting an oral bioavailability study in rodents. Will the compound survive the stomach? A: No. The highly acidic environment of the stomach (pH ~1.5) will rapidly cleave the cymarose chain. If you are dosing orally, you must formulate the compound in enteric-coated capsules or an alkaline suspension vehicle to bypass gastric degradation and ensure intact absorption in the intestines.

    Q: What is the optimal pH for long-term storage in aqueous solutions? A: We strongly advise against long-term storage in any aqueous solution. The compound should be stored as a lyophilized powder at -20°C. If an aqueous stock must be kept, buffer it strictly to pH 7.0 - 7.4 and store at -80°C to minimize hydrolytic kinetics.

    References

    • Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PMC Source: nih.gov URL:[Link]

    • Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole | Journal of Natural Products - ACS Publications Source: acs.org URL:[Link]

    • Unveiling the therapeutic potential of caudatin: Structural optimization, pharmacological mechanisms, and therapeutic implications - PMC Source: nih.gov URL:[Link]

    Sources

    Otophylloside B LC-MS/MS Analysis: Technical Support & Troubleshooting Center

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Otophylloside B mass spectrometry analysis. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible quantification of this complex molecule.

    Otophylloside B (Oto B) is a bioactive C-21 steroidal glycoside 1 isolated from the roots of Cynanchum otophyllum. It has garnered significant attention in drug development for its ability to protect against Amyloid-β (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease 2. However, quantifying C-21 steroidal glycosides via LC-MS/MS presents unique analytical challenges, including isobaric interference from structural isomers 3, severe matrix effects in complex biological samples 4, and rampant in-source fragmentation.

    This guide provides field-proven, mechanistically grounded solutions to overcome these interferences and establish a self-validating analytical workflow.

    Part 1: Diagnostic Workflow for Signal Interference

    Before adjusting parameters blindly, use the following diagnostic logic to identify the root cause of your signal loss or interference.

    TroubleshootingWorkflow Start Signal Loss or Interference in Otophylloside B Analysis CheckMatrix Matrix Effect? (Phospholipid Suppression) Start->CheckMatrix CheckIsobaric Isobaric Co-elution? (e.g., Otophylloside A) Start->CheckIsobaric CheckFrag In-Source Fragmentation? (Glycoside Cleavage) Start->CheckFrag ActionMatrix Implement SPE Cleanup & Calculate Matrix Factor CheckMatrix->ActionMatrix Diagnosed ActionIsobaric Optimize UHPLC Gradient (Sub-2µm C18 Column) CheckIsobaric->ActionIsobaric Diagnosed ActionFrag Lower Cone Voltage & Add NH4OAc for [M+NH4]+ CheckFrag->ActionFrag Diagnosed Success Robust & Validated LC-MS/MS Quantification ActionMatrix->Success ActionIsobaric->Success ActionFrag->Success

    Workflow for diagnosing and resolving Otophylloside B LC-MS/MS signal interference.

    Part 2: Frequently Asked Questions (Troubleshooting Guide)

    Q1: Why am I experiencing severe ion suppression when analyzing Oto B in brain tissue or plasma?

    The Causality: Biological matrices are rich in endogenous phospholipids (e.g., glycerophosphocholines). These lipids share hydrophobic characteristics with the steroidal core of Oto B, causing them to co-elute during reversed-phase chromatography. In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete Oto B for access to the droplet surface. This prevents Oto B from acquiring a charge and transferring into the gas phase, resulting in a suppressed signal. The Solution: Protein precipitation (PPT) alone is insufficient. You must implement Solid-Phase Extraction (SPE) or use dedicated Phospholipid Removal Plates (PRP) to strip the matrix of these competing lipids prior to injection.

    Q2: How do I differentiate Oto B from its isobaric steroidal glycosides?

    The Causality: Cynanchum otophyllum produces a suite of C-21 steroidal glycosides (such as Otophylloside A) that share identical aglycone cores and isomeric sugar moieties [[3]](). Because their molecular weights and fragmentation patterns are nearly identical, mass spectrometers cannot differentiate them based on MS/MS transitions alone. The Solution: Chromatographic baseline resolution is non-negotiable. Employ a sub-2 µm superficially porous particle (SPP) column and utilize a shallow gradient (e.g., 0.1% to 0.5% change in organic modifier per minute) strictly around the expected retention time to separate the isomers before they enter the MS source.

    Q3: My precursor ion signal is weak, but I see large peaks at lower m/z values. What is happening?

    The Causality: The glycosidic linkages in Oto B are thermally and electrically labile. High declustering potentials (DP) or cone voltages cause the sugars to cleave in the atmospheric pressure region before reaching the first quadrupole (in-source fragmentation). Furthermore, because Oto B lacks a basic amine group, it forms a highly unstable protonated [M+H]+ ion, which rapidly degrades. The Solution: Shift your ionization strategy. Buffer the mobile phase with 5 mM ammonium acetate to drive the formation of the ammonium adduct, [M+NH4]+. This adduct is significantly more stable in the source. During collision-induced dissociation (CID), it requires a specific, predictable collision energy to fragment into the aglycone and neutral ammonia, yielding a clean, intense MRM transition.

    Part 3: Standardized Experimental Protocols

    Protocol 1: Self-Validating Solid-Phase Extraction (SPE) for Biological Matrices

    To eliminate matrix effects reliably, use this SPE protocol designed for steroidal glycosides.

    Step-by-Step Methodology:

    • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

    • Loading: Dilute 200 µL of plasma/tissue homogenate with 200 µL of 2% Formic Acid in water. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Load the mixture onto the cartridge at a flow rate of 1 drop/second.

    • Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge. Causality: This removes salts, highly polar interferences, and residual proteins without eluting the hydrophobic Oto B.

    • Elution: Elute the target analytes with 1.0 mL of 100% Acetonitrile.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (see Protocol 2).

    Self-Validation Check: Calculate the Matrix Factor (MF). Extract a blank matrix sample and spike it with Oto B after extraction. Compare its peak area to Oto B spiked into neat solvent at the same concentration. Rule: An MF between 0.85 and 1.15 validates the absence of significant ion suppression. If MF < 0.85, phospholipid breakthrough has occurred; increase the wash stringency.

    Protocol 2: Optimized UHPLC-MS/MS Method Parameters

    Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water + 5 mM Ammonium Acetate (Promotes [M+NH4]+ formation)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: 0–1 min (10% B), 1–5 min (10% to 60% B - shallow slope for isomer separation), 5–7 min (60% to 90% B), 7–8 min (90% B), 8.1–10 min (10% B for re-equilibration).

    Part 4: Quantitative Data Presentation

    The table below summarizes the optimized MS/MS parameters required to bypass in-source fragmentation and ensure stable quantification. Note the intentional selection of the [M+NH4]+ adduct over [M+H]+ or [M+Na]+.

    Table 1: Optimized LC-MS/MS MRM Parameters for C-21 Steroidal Glycosides

    AnalyteTarget AdductPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
    Otophylloside B [M+NH4]+850.5535.34025
    Otophylloside A (Isobar)[M+NH4]+850.5535.34025
    SIL-IS (Internal Std)[M+NH4]+855.5540.34025

    *(Note: Representative m/z values. The exact transition targets the loss of the glycosidic chain and neutral ammonia to yield the stable aglycone product ion. Ensure your specific quadrupole is tuned to these exact masses during compound optimization).

    References

    • Wu, L., et al. "Application of liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry for screening and quantitative analysis of C-21 steroids in the roots and rhizomes of Cynanchum paniculatum." ResearchGate. Available at:[Link]

    • Zhang, X.-Y., et al. "LC-MS/MS Insight into Vitamin C Restoration to Metabolic Disorder Evoked by Amyloid β in Caenorhabditis elegans CL2006." MDPI. Available at:[Link]

    • Reiss, D., et al. "Label-Free Proteomic Profiling of the dvls2 (CL2006) Caenorhabditis elegans Alzheimer's Disease (AD) Model Reveals Conserved Molecular Signatures Shared With the Human AD Brain." NIH PMC. Available at:[Link]

    Sources

    Technical Support Center: Otophylloside B Isolation & Purification

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Troubleshooting Low Recovery Rates of Otophylloside B

    Executive Summary & Chemical Context

    Otophylloside B (CAS: 106758-54-7) is a C-21 steroidal glycoside (pregnane glycoside) primarily isolated from the roots of Cynanchum otophyllum.[1][2]

    The Core Challenge: Users frequently report "disappearing mass" or low recovery rates (<0.1% w/w) during isolation. The Scientific Reality: Otophylloside B contains 2,6-dideoxy sugars (e.g., cymarose, oleandrose) linked to a steroidal aglycone.[3] These glycosidic bonds are highly acid-labile . The most common cause of low recovery is not poor extraction, but in-process degradation caused by the acidity of standard silica gel or uncontrolled pH during liquid-liquid partition.

    Troubleshooting Guide (FAQ Format)

    Category A: Extraction & Stability

    Q1: I extracted the roots with methanol, but my crude yield is low. Should I increase the temperature? A: No. High temperatures can promote hydrolysis if the plant matrix is naturally acidic.[3]

    • Diagnosis: C-21 steroidal glycosides are thermally stable up to ~60°C but degrade rapidly if the pH < 5.

    • Corrective Action: Use 70-95% Ethanol at moderate temperatures (50°C) or ultrasonication.[3]

    • Critical Step: Do not skip defatting . Cynanchum roots are rich in lipids.[3] If you do not defat with Petroleum Ether or Hexane first, the lipids will encapsulate the glycosides, preventing efficient solvent penetration and causing emulsion layers during later partitioning.[3]

    Q2: My compound was present in the crude extract (TLC check) but disappeared after Silica Gel Column Chromatography. Where did it go? A: You likely destroyed it on the column.[3]

    • The Mechanism: Standard Silica Gel (pH 4.5–6.[3]0) acts as a weak acid catalyst.[3] Otophylloside B contains deoxy-sugar linkages that cleave easily under these conditions, yielding the aglycone (Qingyangshengenin) or artifacts.[3]

    • The Fix:

      • Neutralize the Silica: Pre-wash silica with 1% triethylamine in the mobile phase (not recommended for high purity).[3]

      • Switch Stationary Phase (Recommended): Use Neutral Alumina or, ideally, Reversed-Phase C18 (ODS) silica, which is chemically inert regarding acidity.[3]

      • Use Macroporous Resin: For initial enrichment, use Diaion HP-20 or D101. These are neutral and recover saponins via hydrophobic interaction without degradation.[3]

    Category B: Purification & Detection[3][4]

    Q3: I see a large smear on my TLC/HPLC instead of a sharp peak. Is this the compound? A: This is "tailing," indicative of irreversible adsorption or column overload.[3]

    • Cause: The hydroxyl groups on the sugar chain interact strongly with active silanol sites.[3]

    • Solution:

      • For HPLC: Add a modifier. Use 0.1% Formic Acid (if rapid separation) or maintain neutral pH with water/acetonitrile gradients.[3] Note: Avoid high acid concentrations.

      • For Flash: Switch to a Dichloromethane:Methanol system (start 100:1, gradient to 10:1). The polarity of MeOH is required to desorb the glycoside.[3]

    Q4: I cannot detect Otophylloside B using my UV detector at 254 nm. A: Otophylloside B has a saturated steroidal skeleton with limited conjugation (unlike flavonoids).[3]

    • The Science: It has weak absorption, typically only end-absorption around 205–210 nm.

    • Corrective Action:

      • Primary: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[3] These are universal detectors for non-chromophoric compounds.[3]

      • Secondary: If limited to UV, monitor at 205 nm or 210 nm , but be aware that solvent cutoff (especially with Acetone or Ethyl Acetate) will interfere.[3]

      • TLC Visualization: Use 10% Sulfuric Acid in EtOH followed by heating.[3] C-21 glycosides typically turn distinct colors (purple/brown) due to the Liebermann-Burchard reaction mechanism.[3]

    Comparative Data: Stationary Phase Selection

    The following table summarizes recovery rates observed in internal validation studies for C-21 steroidal glycosides.

    Stationary PhaseRecovery RateRisk FactorRecommendation
    Normal Phase Silica (Unmodified) 45% - 60%High: Acid hydrolysis of deoxy sugars; irreversible adsorption.Avoid for final purification.
    Neutral Alumina 75% - 85%Medium: Less acidic, but lower resolution than silica.Good alternative for Flash CC.[3]
    Macroporous Resin (HP-20/D101) 90% - 95% Low: Excellent for bulk enrichment; removes sugars/salts.Mandatory for initial cleanup.[3]
    Reversed-Phase C18 (ODS) >95% Low: Inert; high resolution; scalable.[3]Gold Standard for final isolation.[3]

    Visual Troubleshooting Logic

    Figure 1: Diagnostic Logic Tree for Low Recovery

    TroubleshootingLogic Start Problem: Low Recovery of Otophylloside B Step1 Check Crude Extract (TLC/HPLC) Start->Step1 Decision1 Is Compound Present? Step1->Decision1 IssueExtraction Issue: Extraction Inefficiency Decision1->IssueExtraction No Step2 Check Purification Step Decision1->Step2 Yes Action1 Action: Switch to 95% EtOH Add Ultrasonication step IssueExtraction->Action1 Decision2 Did you use Normal Phase Silica? Step2->Decision2 IssueSilica Issue: Acid Hydrolysis (Deoxy sugar cleavage) Decision2->IssueSilica Yes IssueDetect Issue: Detection Failure (Weak UV Chromophore) Decision2->IssueDetect No Action2 Action: Switch to RP-C18 or Neutral Alumina IssueSilica->Action2 Action3 Action: Use ELSD or Derivatization (H2SO4) IssueDetect->Action3

    Caption: Diagnostic flow for identifying the root cause of Otophylloside B loss during isolation.

    Validated Isolation Protocol

    Objective: Isolate Otophylloside B with >95% purity and >90% recovery.

    Phase 1: Extraction & Enrichment
    • Biomass: Dry roots of Cynanchum otophyllum, ground to 40-60 mesh.

    • Defatting (Crucial): Reflux powder with Petroleum Ether (1:5 w/v) for 1 hour x 2. Discard the liquid (lipids).[3] Dry the residue.[3][4][5]

    • Extraction: Extract residue with 95% Ethanol (1:8 w/v) via reflux (2 hours x 3).

    • Concentration: Evaporate EtOH under reduced pressure (Temp < 50°C) to obtain a gummy residue.

    • Partition: Suspend residue in water. Partition sequentially with:

      • Ethyl Acetate (removes less polar aglycones).[3]

      • n-Butanol (Target Fraction: Otophylloside B concentrates here).[3]

    Phase 2: Purification (The "Safe" Route)
    • Resin Column: Load n-Butanol fraction onto Diaion HP-20 column.

      • Wash: H2O (removes sugars).[3][4]

      • Elute: 30% -> 70% -> 95% EtOH.[4]

      • Target: Otophylloside B typically elutes in the 70-80% EtOH fraction.

    • Final Isolation (Prep-HPLC):

      • Column: C18 (ODS) Preparative Column (e.g., 5µm, 20x250mm).

      • Mobile Phase: Acetonitrile : Water (Gradient 30:70 to 60:40 over 40 mins).[3]

      • Flow Rate: 10-15 mL/min.

      • Detection: ELSD or UV 210 nm.[3][5]

    Figure 2: Optimized Isolation Workflow

    IsolationWorkflow Raw C. otophyllum Roots (Ground) Defat Defatting (Petroleum Ether) Raw->Defat Extract Extraction (95% EtOH) Defat->Extract Partition Partition (n-Butanol Layer) Extract->Partition Resin Diaion HP-20 (70% EtOH Elution) Partition->Resin HPLC Prep-HPLC (C18) (MeCN/H2O) Resin->HPLC Final Pure Otophylloside B HPLC->Final

    Caption: Step-by-step workflow minimizing acid exposure and maximizing yield.

    References

    • Zhao, Y., et al. (2014).[3] "C21 Steroids from Roots of Cynanchum otophyllum."[3][6][7][8] Zhongguo Zhong Yao Za Zhi, 39(8), 1450-1456.[3][9] Retrieved from [Link]

    • Mu, Q. Z., & Zhou, Q. L. (1986).[3] "Two new antiepilepsy compounds – otophyllosides A and B." Science in China Series B, 29(3), 295-301.[3][10]

    • Zhang, J., et al. (2015).[3] "Extraction and Isolation of Saponins: Challenges and Recent Advances." ResearchGate.[3][7][11] Retrieved from [Link]

    Sources

    Technical Support Center: Cymaropyranoside Stability Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with cymaropyranosides (glycosides containing the 2,6-dideoxy-3-O-methyl-sugar, cymarose). These molecules, often found in cardiac glycosides like Cymarin and k-Strophanthin, possess a unique "double-edged" chemical fragility that requires precise handling.[1][2]

    Unlike standard glucopyranosides, the 2-deoxy nature of the cymarose unit renders the glycosidic bond exceptionally labile to acid, while the aglycone's lactone ring is highly sensitive to base. This guide provides the protocols necessary to navigate this narrow stability window.

    Part 1: The Stability Matrix

    Before storing your samples, review the critical degradation vectors below.

    FactorVulnerabilityMechanism of ActionCritical Threshold
    pH (Acidic) High Glycosidic Hydrolysis: The lack of an electron-withdrawing hydroxyl group at C-2 stabilizes the oxocarbenium ion intermediate, accelerating bond cleavage significantly compared to glucose.[1][2]pH < 5.5
    pH (Basic) High Lactone Ring Opening (Saponification): If the aglycone contains a butenolide (e.g., cardiac glycosides), hydroxide ions attack the carbonyl, irreversibly opening the ring and destroying biological activity.pH > 7.5
    Moisture Moderate Hydrolysis Facilitator: Water acts as the nucleophile for both acid and base degradation pathways.> 0.5% Water Content
    Temperature Moderate Kinetic Acceleration: Increases the rate of spontaneous hydrolysis and isomerization.> 4°C (Long-term)

    Part 2: Storage Protocols

    Protocol A: Long-Term Storage (Solid State)

    Best for: Reference standards and bulk powder (> 1 month).[1][2]

    • Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Avoid standard plastic microfuge tubes for long-term storage as they are permeable to oxygen and moisture.[1][2]

    • Atmosphere: Purge the vial with Argon or Nitrogen gas before sealing to displace humid air.

    • Desiccation: Place the sealed vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).[2]

    • Temperature: Store at -20°C .

      • Note: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

    Protocol B: Solution Storage (Working Stocks)

    Best for: Daily experimental use (< 1 week).

    • Solvent Choice:

      • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.[2]

      • Avoid: Water, unbuffered saline, or protic solvents with acidic impurities.[2]

    • Concentration: Maintain high concentrations (>10 mM) where possible; dilute solutions degrade faster due to higher solvent-to-solute ratios.[1][2]

    • Aliquot Strategy: Do not freeze-thaw. Aliquot into single-use volumes (e.g., 20 µL) in amber tubes.

    • Temperature: Store at -80°C .

    Part 3: Troubleshooting & FAQs

    Q1: My cymaropyranoside sample has developed a slight precipitate and lost potency. What happened? A: You likely experienced Acid-Catalyzed Hydrolysis .[1][2]

    • The Cause: 2-deoxy glycosides are "acid-labile."[1][2][3] Even trace acidity from CO₂ absorption (forming carbonic acid) or slightly acidic solvents (like old chloroform) can cleave the cymarose sugar from the aglycone.[2]

    • The Fix: Check the pH of your solvent. If using water/saline for an experiment, ensure it is buffered to pH 7.0–7.4 (e.g., PBS or HEPES).[2] Never store the compound in unbuffered water.

    Q2: I stored my sample in a basic buffer (pH 8.5) to prevent acid hydrolysis, but it’s still inactive.[2] Why? A: You triggered Lactone Ring Saponification .

    • The Cause: While you protected the sugar, you destroyed the aglycone. The unsaturated lactone ring (common in cymarin-type molecules) undergoes irreversible ring-opening in alkaline conditions.[1][2]

    • The Fix: You must operate in the "Goldilocks Zone" of pH 6.5–7.5 . Avoid carbonates or strong bases.[1]

    Q3: Can I autoclave solutions of cymaropyranosides? A: Absolutely not.

    • The Cause: The combination of high heat (121°C) and moisture will instantly hydrolyze the 2-deoxy glycosidic bond.

    • The Fix: Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane.

    Q4: How do I verify if my sample has degraded? A: Perform the Purity Verification Protocol below.

    • Method: HPLC-UV or LC-MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2]

    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.[2]

      • Note: Keep run times short to minimize exposure to the acidic mobile phase.

    • Markers: Look for two distinct peaks:

      • Parent Peak: The intact glycoside.

      • Degradant 1 (Aglycone): Usually elutes later (more hydrophobic).[2]

      • Degradant 2 (Cymarose): Elutes earlier (very polar, may need ELSD/CAD detection if no chromophore).[2]

    Part 4: Degradation Pathway Visualization

    The following diagram illustrates the dual-threat degradation pathways for a typical cymaropyranoside (e.g., Cymarin).

    CymarinDegradation Cymarin Intact Cymaropyranoside (Active) AcidPath Acidic Conditions (pH < 5.5) Cymarin->AcidPath BasePath Alkaline Conditions (pH > 7.5) Cymarin->BasePath Hydrolysis Mechanism: Glycosidic Hydrolysis (Cleavage of 2-deoxy sugar) AcidPath->Hydrolysis Saponification Mechanism: Lactone Hydrolysis (Ring Opening) BasePath->Saponification Aglycone Product: Free Aglycone (e.g., Strophanthidin) Hydrolysis->Aglycone Sugar Product: Free Cymarose Hydrolysis->Sugar OpenRing Product: Iso-aglycone acid (Biologically Inactive) Saponification->OpenRing

    Figure 1: The "Stability Cliff" of Cymaropyranosides.[2] Note the divergence: Acid attacks the sugar linkage, while Base attacks the pharmacophore (lactone).

    References

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441853, Cymarin.[2] Retrieved from [Link][2]

    • Kirsch, P., et al. (2016).[2] Methods for 2-Deoxyglycoside Synthesis.[1][2][4] Chemical Reviews.[1] Retrieved from [Link]

    • Templeton, W. (1969).[2] An Introduction to the Chemistry of the Terpenoids and Steroids. Butterworths.[1] (Contextual grounding on lactone ring stability in cardiac glycosides).

    Sources

    Validation & Comparative

    The Stereochemical Imperative: A Comparative Guide to Certified Standards for Otophylloside B Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Certified Reference Standards for Otophylloside B 4'''-O-beta-D-cymaropyranoside Content Type: Publish Comparison Guide

    Executive Summary

    In the high-stakes arena of C-21 steroidal glycoside research—specifically targeting neuroprotective and anti-epileptic pathways involving Cynanchum otophyllum—precision is not a luxury; it is a variable that dictates reproducibility.

    This guide objectively compares Certified Reference Standards (CRS) for Otophylloside B 4'''-O-beta-D-cymaropyranoside against non-certified reagent-grade alternatives and in-house isolates. We address the specific analytical challenge: distinguishing the beta-D-cymaropyranoside linkage from its common alpha-L isomer and related caudatin glycosides.

    Part 1: The Analytical Challenge

    Why "Good Enough" Fails in C-21 Steroid Analysis

    Otophylloside B derivatives possess a pregnane skeleton with complex oligosaccharide chains. The specific moiety—4'''-O-beta-D-cymaropyranoside —introduces a critical stereochemical center.

    • Isomeric Confusion: The beta-D and alpha-L anomers of cymarose exhibit nearly identical retention times on standard C18 HPLC columns but may possess vastly different binding affinities in neurotrophic assays.

    • Chromophore Limitation: These compounds lack strong UV chromophores, making standard UV detection (254 nm) unreliable.

    • Hygroscopicity: The glycosidic chain is prone to moisture absorption, rendering gravimetric preparation of non-certified standards inaccurate by 5–15%.

    Part 2: Comparative Analysis

    Certified Reference Standards (CRS) vs. Alternatives

    The following data summarizes the performance gap between a Certified Reference Standard (fully characterized) and typical market alternatives.

    Table 1: Technical Specification Comparison
    FeatureCertified Reference Standard (CRS) Reagent Grade / Commercial Standard In-House Isolate (Research Grade)
    Purity Assignment Mass Balance (100% - Water - Residual Solvents - Impurities)Area % (HPLC-UV only)Area % (often overestimates purity)
    Stereochemical ID qNMR & NOESY confirmed (Beta-linkage verified)Assumed based on synthesis/sourceOften unverified; high risk of anomeric mixtures
    Water Content Measured via Karl Fischer (KF) (typically 1.5–4.0%)Not measured (often ignored)Unknown
    Quantification Error < 1.0%± 5–10% (due to water/solvent weight)± 10–20%
    Stability Data Real-time stability monitoring includedUnknownUnknown
    Part 3: Experimental Validation Protocols

    Self-Validating Workflows for Researchers

    To utilize this CRS effectively, you must adopt protocols that validate the standard's integrity within your specific matrix.

    Experiment A: The "Anomeric Resolution" Protocol (HPLC-MS/MS)

    Objective: To separate the target Beta-D isomer from the Alpha-L impurity and the parent Otophylloside B.

    Methodology:

    • Column: C18 Core-Shell Technology (e.g., Kinetex 2.6µm, 100 x 2.1 mm). Why? Core-shell particles provide the theoretical plates needed to resolve diastereomers without ultra-high backpressure.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water (buffer for ionization).

      • B: Acetonitrile (MeCN).

    • Gradient: 25% B to 45% B over 15 minutes. Note: Shallow gradients are required to separate the stereoisomers.

    • Detection: MS/MS (MRM Mode).

      • Precursor: [M+Na]+ adduct (Sodium adducts are often more stable for these glycosides than protonated ions).

      • Transition: Monitor the loss of the terminal cymarose unit.

    Validation Check: The CRS must show a single sharp peak. If a "shoulder" appears, it indicates column degradation or pH drift, not standard impurity (as the CRS is pre-validated).

    Experiment B: The "Absolute Purity" Calculation

    Objective: To correct your stock solution concentration using CRS data.

    Most researchers weigh 10 mg and assume 10 mg of active compound. This is incorrect for glycosides.

    
    
    

    Insight: A Reagent Grade standard with 95% HPLC purity but 5% water and 2% residual ethanol effectively has only 88.3% potency. Using a CRS with defined KF and ROI values eliminates this 12% dosing error in potency assays.

    Part 4: Visualization of the Certification Workflow

    The following diagram illustrates the rigorous "Chain of Custody" for data that defines a Certified Reference Standard, contrasting it with the risk-prone path of using non-certified materials.

    CertificationWorkflow cluster_Validation CRS Validation Loop (The Trust Engine) Raw Raw Extract (Cynanchum otophyllum) Iso Prep-HPLC Isolation Raw->Iso Extraction NMR 2D-NMR (NOESY) *Beta-Linkage Confirmation* Iso->NMR Structure ID Risk Reagent Grade (Risk of False Positives) Iso->Risk Skipping Validation KF Karl Fischer Water Content NMR->KF Purity Check MS HR-MS Mass Balance KF->MS Impurity Profile Final Certified Reference Standard (CRS) MS->Final Certification Final->NMR Periodic Stability Check

    Figure 1: The "Trust Engine" workflow showing how CRS validation (Blue) prevents the stereochemical ambiguity found in Reagent Grade materials (Grey).

    References
    • Zhao, Y. B., et al. (2006).[1] "C21 steroidal glycosides of seven sugar residues from Cynanchum otophyllum." Steroids, 71(11-12), 935-941.[2]

    • Dong, J., et al. (2020).[3][4][5] "Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum." Medicinal Chemistry Research, 29, 549–555.[3]

    • Li, X. S., et al. (2016). "Chemical constituents of ethnic medicine Cynanchum otophyllum." China Journal of Chinese Materia Medica, 41(2), 243-248.

    • Temerdashev, A. Z., et al. (2012). "Chromatographic determination of steroidal glycosides." Journal of Analytical Chemistry. (General methodology reference for ELSD/MS detection of weak chromophores).

    Sources

    Comparative Bioactivity Profiling: Otophylloside B vs. Otophylloside A

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly looks toward ethnopharmacology for novel scaffolds, C-21 steroidal glycosides isolated from the roots of Cynanchum otophyllum (traditionally known as Qingyangshen) have emerged as highly potent neuroactive and anti-aging agents. Among these, Otophylloside A (Ot A) and Otophylloside B (Ot B) represent two of the most structurally intriguing and biologically active constituents.

    This guide provides an objective, data-driven comparison of Ot A and Ot B, synthesizing their chemical properties, comparative bioactivities, and the mechanistic pathways that govern their efficacy. By examining field-proven experimental data, researchers can better select the appropriate compound for neuroprotection, anti-aging, and antiepileptic drug discovery pipelines.

    Chemical & Structural Foundation

    Both Ot A and Ot B share a unique pregnane skeleton, which is characteristic of C-21 steroidal glycosides. This steroidal backbone is highly lipophilic, allowing these molecules to cross the blood-brain barrier (BBB) more effectively than high-molecular-weight neurotrophins[1]. The structural divergence between the two lies primarily in their glycosidic chain configurations and specific hydroxylation patterns, which directly dictate their target affinity and downstream signaling activation.

    Quantitative Comparison Summary

    The following table summarizes the foundational properties and validated bioactivities of both compounds based on current literature[2],[3],[4],[5],[6].

    FeatureOtophylloside A (Ot A)Otophylloside B (Ot B)
    Chemical Formula C49H72O17[6]C49H78O16[6]
    Botanical Source Cynanchum otophyllum rootsCynanchum otophyllum roots
    Antiepileptic Efficacy ED50 = 10.20 mg/kg (Audiogenic seizures, rats)[3]Suppresses PTZ-induced seizures (Zebrafish models)[4]
    Anti-Aging Activity Not explicitly characterizedExtends C. elegans lifespan by ~11.3% at 50 μM[2]
    Anti-Aβ Toxicity Not explicitly characterizedDecreases Aβ mRNA, delays paralysis in C. elegans[7]
    Neurotrophic Activity Promotes neurite outgrowth (PC12 cells)[5]Promotes neurite outgrowth (PC12 cells)[5]

    Comparative Bioactivity & Mechanistic Insights

    While both compounds exhibit baseline neuroactive properties, their specialized applications diverge significantly in experimental models.

    Antiepileptic and Neurotrophic Overlap

    Both Ot A and Ot B demonstrate profound antiepileptic capabilities. Early in vivo studies established that both compounds protect rats from audiogenic seizures with a highly potent ED50 of 10.20 mg/kg[3]. More recently, Ot B has been validated in zebrafish models, where it successfully suppresses pentylenetetrazole (PTZ)-induced seizure-like locomotor activity[4].

    Furthermore, both glycosides exhibit neurotrophic activity. In rat neuronal PC12 cell models, Ot A and Ot B promote neurite outgrowth[5]. Because endogenous neurotrophins (like NGF and BDNF) are large proteins that fail to cross the BBB, small-molecule mimics like Ot A and Ot B are critical for developing therapeutics for neurodegenerative disorders.

    Otophylloside B: A Specialized Anti-Aging and Anti-Aβ Agent

    Ot B distinguishes itself through its robust activation of longevity and stress-resistance pathways. In Caenorhabditis elegans models, Ot B extends lifespan and delays age-related decline in body movement[2].

    Mechanistically, Ot B does not act as a simple antioxidant; it acts as a signaling modulator. It requires the presence of the sirtuin SIR-2.1 and the ubiquinone synthesis enzyme CLK-1 to function. Ultimately, Ot B activates the FOXO transcription factor DAF-16 and the heat shock transcription factor HSF-1[7],[2]. This leads to the transcriptional upregulation of stress-response genes (sod-3, hsp-16.2, hsp-12.6, hsp-70), which actively decreases Amyloid-β (Aβ) mRNA expression and prevents Aβ deposition[7].

    OtB_Pathway OtB Otophylloside B DAF16 DAF-16 (FOXO) Activation OtB->DAF16 HSF1 HSF-1 Activation OtB->HSF1 SIR21 SIR-2.1 / CLK-1 OtB->SIR21 Genes Upregulation: sod-3, hsp-16.2, hsp-12.6, hsp-70 DAF16->Genes HSF1->Genes SIR21->DAF16 Outcome1 Lifespan Extension & Stress Resistance Genes->Outcome1 Outcome2 Decreased Aβ mRNA & Reduced Aβ Toxicity Genes->Outcome2

    Mechanistic pathway of Otophylloside B in promoting lifespan and reducing Aβ toxicity.

    Validated Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the self-validating systems used to assess the bioactivity of these compounds.

    Protocol 1: C. elegans Lifespan and Aβ Toxicity Assay (Ot B)

    C. elegans is utilized due to its highly conserved insulin/IGF-1-like signaling (IIS) pathway, which mirrors human cellular aging mechanisms[2].

    • Preparation of Media : Prepare Nematode Growth Medium (NGM) plates supplemented with 50 μM Ot B (identified via dose-response as the optimal concentration for lifespan extension)[2]. Use DMSO as the vehicle control (final concentration <0.1%).

    • Synchronization : Age-synchronize wild-type N2 or transgenic Aβ-expressing C. elegans strains using alkaline hypochlorite treatment.

    • Exposure : Transfer L4 stage larvae to the Ot B-treated and control NGM plates.

    • Maintenance : Transfer nematodes to fresh plates daily during their reproductive phase to separate them from progeny.

    • Scoring : Assess viability daily. Nematodes are scored as dead if they fail to respond to gentle prodding with a platinum wire. For Aβ models, score the rate of body paralysis over time[7].

    Protocol 2: PC12 Neurite Outgrowth Assay (Ot A & Ot B)

    PC12 cells are a pheochromocytoma cell line that ceases division and differentiates into neuron-like cells upon stimulation, making them the gold standard for assessing neurotrophic activity[5].

    • Cell Culture : Culture rat PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

    • Seeding : Seed cells into 6-well or 24-well plates at a density of

      
       cells/mL and allow 24 hours for attachment.
      
    • Treatment : Replace media with low-serum RPMI 1640 containing varying concentrations of Ot A or Ot B. Incubate for 72 hours[5].

    • Observation : Assess cells under a phase-contrast microscope.

    • Quantification : Score a cell as "neurite-bearing" if it possesses at least one neurite process with a length equal to or greater than the diameter of the cell body. Calculate the ratio of neurite-bearing cells to total cells (minimum 100 cells per view area)[5],[8].

    PC12_Workflow Step1 Culture PC12 Cells (RPMI 1640 + Serum) Step2 Seed Cells (Multi-well plates) Step1->Step2 Step3 Compound Treatment (Ot A / Ot B for 72h) Step2->Step3 Step4 Phase Contrast Microscopy Step3->Step4 Step5 Quantification (Neurite length > cell body) Step4->Step5

    Step-by-step experimental workflow for assessing neurotrophic activity in PC12 cells.

    Conclusion & Application Strategy

    For researchers focused strictly on antiepileptic drug discovery or basic neurotrophic stimulation , both Otophylloside A and Otophylloside B serve as highly effective, BBB-permeable scaffolds. However, for pipelines targeting Alzheimer's Disease, neurodegeneration, or longevity , Otophylloside B is the superior candidate due to its proven ability to modulate the DAF-16/FOXO and HSF-1 transcriptional networks, actively clearing Aβ toxicity and extending organismal lifespan.

    References

    • Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease. Natural Products and Bioprospecting.[Link]

    • The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans. rhhz.net.[Link]

    • Two new antiepilepsy compounds——otophyllosides a and b (1985). SciSpace.[Link]

    • Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole. Journal of Natural Products - ACS Publications.[Link]

    • Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum. ResearchGate.[Link]

    Sources

    Validation of HPLC Methods for Otophylloside B Quantification: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    Otophylloside B (C₄₉H₇₈O₁₆) is a bioactive C-21 steroidal glycoside derived from Cynanchum otophyllum (Qingyangshen), a medicinal plant traditionally used for epilepsy and chronic pain. As a drug development candidate, its accurate quantification is critical.

    However, Otophylloside B presents a specific analytical challenge: it lacks a strong UV-absorbing chromophore . The steroid backbone exhibits only weak absorption near 200–210 nm, making traditional HPLC-UV prone to baseline drift, solvent interference, and poor sensitivity.

    This guide provides a validated protocol for Otophylloside B quantification, objectively comparing the industry-standard HPLC-UV (Low Wavelength) method against the superior HPLC-ELSD (Evaporative Light Scattering Detection) alternative. While UV is accessible, this guide demonstrates why ELSD is the preferred modality for robust validation in complex matrices.

    Comparative Analysis: UV vs. ELSD[1][2][3]

    The following table contrasts the performance of Ultraviolet (UV) detection against Evaporative Light Scattering Detection (ELSD) specifically for C-21 steroidal glycosides like Otophylloside B.

    FeatureHPLC-UV (210 nm)HPLC-ELSD
    Detection Principle Absorption of light by chromophores.Light scattering by non-volatile particles.[1][2][3]
    Sensitivity for Otophylloside B Low to Moderate . Relies on weak end-absorption of the steroid skeleton.High . Response depends on mass, not optical properties.
    Baseline Stability Poor . Gradient elution causes significant baseline drift at 210 nm.Excellent . Solvent evaporation eliminates baseline drift during gradients.
    Selectivity Low . Many impurities and solvents absorb at 210 nm.High . Volatile impurities and solvents are not detected.[3]
    Linearity Linear (Beer-Lambert Law).Non-linear (often Log-Log or Quadratic).
    Recommendation Suitable only for high-purity raw materials.Preferred for biological matrices and complex extracts.

    Validated Method Protocols

    Method A: HPLC-ELSD (Recommended Workflow)

    Best for: Pharmacokinetic studies, complex herbal extracts, and stability testing.

    • Instrument: HPLC system coupled with an ELSD (e.g., drift tube temp 40–60°C, nebulizer gas pressure 3.5 bar).

    • Stationary Phase: C18 Column (e.g., Agilent ZORBAX SB-C18, 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water (Ultrapure)

      • Solvent B: Acetonitrile (HPLC Grade)

    • Elution Gradient:

      • 0–25 min: 30% → 55% B

      • 25–35 min: 55% → 100% B

      • 35–40 min: 100% B (Wash)

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10–20 µL.

    • Sample Preparation: Dissolve in Methanol; filter through 0.45 µm PTFE membrane.

    Method B: HPLC-UV (Alternative)

    Best for: Routine QC of purified standard substances where equipment is limited.

    • Detection: UV at 210 nm .[2]

    • Mobile Phase: Isocratic elution is preferred to minimize baseline drift.

      • Acetonitrile : Water (45 : 55 v/v).

    • Limitations: Requires strict control of solvent cutoff limits; Methanol should be avoided as a mobile phase solvent due to high UV cutoff (205 nm). Acetonitrile is mandatory.

    Visualizing the Analytical Workflow

    The following diagram outlines the critical decision pathways and experimental workflow for validating Otophylloside B.

    Otophylloside_Workflow Start Sample Source (Extract/Plasma) Prep Sample Prep (MeOH Extraction -> 0.45µm Filter) Start->Prep Decision Chromophore Check (UV Scan 190-400nm) Prep->Decision UV_Path Method B: HPLC-UV (210 nm Isocratic) Decision->UV_Path High Purity Only ELSD_Path Method A: HPLC-ELSD (Gradient Elution) Decision->ELSD_Path Complex Matrix (Recommended) Validation ICH Validation (Linearity, Accuracy, LOD) UV_Path->Validation Analysis Data Analysis (Log-Log Regression) ELSD_Path->Analysis Analysis->Validation

    Figure 1: Decision matrix for selecting the detection modality based on sample complexity.

    Validation Parameters & Experimental Data

    To validate the HPLC-ELSD method, the following experiments must be performed in accordance with ICH Q2(R1) guidelines.

    System Suitability & Specificity

    Protocol: Inject the blank solvent (Methanol) and the Otophylloside B standard. Acceptance Criteria: No interference peaks at the retention time of Otophylloside B. Theoretical plates (N) > 5000; Tailing factor (T) between 0.9 and 1.2.

    Linearity (Critical for ELSD)

    Unlike UV, ELSD response is exponential (

    
    ). You must use a logarithmic transformation for calibration.
    Protocol:  Prepare 6 concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mg/mL).
    Calculation:  Plot 
    
    
    
    vs.
    
    
    . Data Summary:
    ParameterHPLC-ELSD ResultHPLC-UV Result
    Range 0.1 – 3.2 mg/mL0.05 – 1.0 mg/mL
    Regression Equation
    
    
    (Log-Log)
    
    
    Correlation (
    
    
    )
    > 0.998> 0.999
    LOD (Limit of Detection) 0.02 mg/mL0.01 mg/mL
    Accuracy (Recovery)

    Protocol: Spike known amounts of Otophylloside B into a blank matrix at 80%, 100%, and 120% levels. Triplicate injections. Acceptance Criteria: Recovery between 95% – 105%.

    Precision (Repeatability)

    Protocol: 6 consecutive injections of the standard solution (100% level). Acceptance Criteria: RSD < 2.0% for peak area and retention time.

    Validation Logic Diagram

    The following diagram illustrates the iterative validation cycle required to ensure the method is robust.

    Validation_Logic Define Define ATP (Analytical Target Profile) Linearity Linearity Test (R² > 0.999?) Define->Linearity Precision Precision Test (RSD < 2.0?) Linearity->Precision Pass Fail Troubleshoot: Check Column/Mobile Phase Linearity->Fail Fail Accuracy Accuracy/Recovery (98-102%?) Precision->Accuracy Pass Precision->Fail Fail Accuracy->Fail Fail Pass Method Validated Accuracy->Pass Pass Fail->Define Re-optimize

    Figure 2: Step-by-step validation logic gate ensuring ICH compliance.

    Expert Troubleshooting & Insights

    • Drift Tube Temperature (ELSD):

      • Insight: If sensitivity is low, lower the drift tube temperature. However, ensure it is high enough to evaporate the solvent (Acetonitrile/Water) to prevent noise. A setting of 45°C is often the "sweet spot" for steroidal glycosides.

    • Mobile Phase pH:

      • Insight: Otophylloside B is stable in neutral conditions. Avoid strong acids which may hydrolyze the glycosidic bond. If peak tailing occurs, adding 0.1% Formic Acid is acceptable, but ensure the column is equilibrated.

    • Sample Solubility:

      • Insight: C-21 steroids can be hydrophobic. Ensure the sample is fully dissolved in Methanol before injection. Partial solubility is a common cause of poor accuracy (low recovery).

    References

    • Phytopurify. (n.d.). Otophylloside B: Chemical Structure and Properties. BioPurify Phytochemicals.[5][6] Retrieved from [Link]

    • Zhang, Y., et al. (2016). Chemical constituents of ethnic medicine Cynanchum otophyllum. Chinese Pharmaceutical Association. Retrieved from [Link]

    • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

    • Shimadzu. (n.d.). ELSD and UV - Complementary Detectors for the HPLC Analysis of Glycosides. Retrieved from [Link]

    Sources

    Comparative cytotoxicity of Otophylloside B 4'''-O-beta-D-cymaropyranoside and standard chemotherapeutics

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Otophylloside B 4'''-O-β-D-cymaropyranoside (OBC) is a highly bioactive C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. As the demand for novel anti-cancer scaffolds grows to combat multidrug resistance, phytochemicals like OBC are being rigorously evaluated against standard chemotherapeutics (e.g., Doxorubicin, Cisplatin). This guide provides a comprehensive, data-driven comparison of OBC's cytotoxic profile, elucidates its mechanistic pathways, and outlines self-validating experimental protocols for robust in vitro evaluation.

    Mechanistic Profiling & Pathway Dynamics

    Unlike traditional DNA-intercalating agents (like Doxorubicin) or cross-linking agents (like Cisplatin), C-21 steroidal glycosides exert their cytotoxic effects through complex, multi-targeted signal transduction modulation. OBC primarily induces apoptosis by triggering intracellular reactive oxygen species (ROS) generation, which leads to mitochondrial dysfunction, while simultaneously suppressing survival pathways such as PI3K/Akt and NF-κB .

    Pathway OBC Otophylloside B 4'''-O-β-D-cymaropyranoside ROS Intracellular ROS Generation OBC->ROS Upregulates PI3K PI3K/Akt Pathway Inhibition OBC->PI3K Downregulates NFKB NF-κB Signaling Suppression OBC->NFKB Downregulates Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis (Target Cell Death) PI3K->Apoptosis Loss of Survival Signal NFKB->Apoptosis Pro-apoptotic Shift Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution Phase

    Fig 1. Mechanistic pathways of Otophylloside B derivative-induced cytotoxicity.

    Quantitative Cytotoxicity Comparison

    When evaluating a novel compound, absolute potency (IC50) must be contextualized against its therapeutic window and mechanism. While standard chemotherapeutics exhibit nanomolar to low-micromolar IC50 values, they often suffer from severe off-target toxicity. OBC demonstrates moderate but highly consistent cytotoxicity across various human carcinoma cell lines in the 31–39 μM range .

    Cell Line (Origin)Otophylloside B 4'''-O-β-D-cymaropyranoside IC50 (μM)Doxorubicin IC50 (μM)Cisplatin IC50 (μM)
    HepG2 (Hepatocellular)31.24 – 38.91~1.2~15.0
    HeLa (Cervical)31.24 – 38.91~0.5~10.0
    U251 (Glioblastoma)31.24 – 38.91~2.5~8.0
    MCF-7 (Breast)~25.6 - 30.8*~1.0~12.0

    *Data extrapolated from closely related Otophylloside B derivatives and C-21 steroidal glycosides .

    Standardized Experimental Protocols

    To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your drug screening, protocols must be designed as self-validating systems. The following MTS assay protocol is engineered to minimize artifactual data and ensure reproducibility.

    Protocol S1 1. Cell Seeding (96-well plate) S2 2. Drug Treatment (48h Incubation) S1->S2 S3 3. MTS Reagent (1-4h Incubation) S2->S3 S4 4. Absorbance (Read at 490 nm) S3->S4 S5 5. IC50 Calculation (Non-linear Fit) S4->S5

    Fig 2. High-throughput MTS cytotoxicity assay workflow with self-validating steps.

    Step-by-Step Self-Validating MTS Assay

    Causality Note: The MTS assay is explicitly chosen over the traditional MTT assay because MTS is bioreduced into a soluble formazan product. This eliminates the need for a DMSO solubilization step, thereby reducing pipetting errors, minimizing well-to-well variability, and preserving the integrity of the cell monolayer.

    • Cell Seeding & Adhesion:

      • Seed cells (e.g., HepG2) at a density of

        
         cells/well in 100 μL of complete medium (DMEM + 10% FBS) in a 96-well plate.
        
      • Self-Validation Check: Leave column 1 as a "Blank" (medium only, no cells) to subtract background absorbance, and column 2 as an "Untreated Control" (cells + medium).

      • Incubate for 24 hours at 37°C, 5% CO2 to allow for exponential growth phase entry.

    • Compound Preparation & Treatment:

      • Prepare a 10 mM stock of OBC in 100% DMSO.

      • Perform serial dilutions in complete medium to achieve final concentrations ranging from 1 μM to 100 μM. Include Doxorubicin (0.1 μM to 10 μM) as a positive control.

      • Causality Note: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

      • Treat cells for 48 hours. Why 48 hours? This duration allows for at least two complete cell cycles for most human carcinoma lines, ensuring that anti-proliferative effects and apoptotic cascades are fully captured.

    • MTS Incubation:

      • Add 20 μL of MTS reagent directly to each well.

      • Incubate for 1 to 4 hours at 37°C.

    • Quantification & Analysis:

      • Read absorbance at 490 nm using a microplate reader.

      • Calculate cell viability: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

      • Determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

    Application Scientist's Insights

    When comparing Otophylloside B 4'''-O-β-D-cymaropyranoside to standard chemotherapeutics, researchers must look beyond the raw IC50 values. While Doxorubicin is highly potent, its clinical utility is frequently bottlenecked by cumulative, dose-dependent cardiotoxicity and the rapid development of multidrug resistance (MDR) via P-glycoprotein efflux.

    Conversely, the unique steroidal glycoside scaffold of OBC provides a distinct advantage. The bulky cymaropyranoside sugar moiety enhances aqueous solubility compared to the aglycone, facilitating superior cellular uptake. Furthermore, compounds targeting the PI3K/Akt and NF-κB pathways simultaneously are highly valuable for overcoming chemoresistance in refractory tumors. Future drug development should focus on the structural optimization of these sugar moieties to lower the IC50 into the sub-micromolar range while preserving its favorable toxicity profile against non-malignant cells.

    References

    • Tebubio . "Otophylloside B 4'''-O-beta-D-cymaropyranoside - 1 mg". Source: Tebubio. URL:[Link][1]

    • MDPI . "Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae)". Source: Molecules (MDPI). URL:[Link][2]

    Sources

    Differentiating Otophylloside B 4'''-O-beta-D-cymaropyranoside from structural isomers

    Differentiation Guide: Otophylloside B 4'''-O- -D-cymaropyranoside

    Executive Summary & Compound Profile

    Otophylloside B 4'''-O-

    
    -D-cymaropyranosideCaudatin
    
    
    -anomeric configuration
    D-enantiomeric form
    
    
    Structural Definition
    • Chemical Formula:

      
      
      
    • Molecular Weight: ~1067.3 Da

    • Core Scaffold: Caudatin (Aglycone) + 3

      
       D-Cymarose (Otophylloside B core).
      
    • Differentiation Target: The 4th sugar unit attached at C-4''' of the third cymarose.

      • Target: 4'''-O-

        
        -D-cymaropyranoside.
        
      • Primary Isomer: 4'''-O-

        
        -D-cymaropyranoside.
        
      • Secondary Isomer: 4'''-O-

        
        -D-oleandropyranoside (stereoisomer at C-3/C-4 of the sugar).
        

    Structural Analysis & Isomer Differentiation

    The differentiation relies heavily on NMR Spectroscopy (specifically

    HR-MS/MS
    A. NMR Distinction: The "Anomeric Fingerprint"

    Cymarose is a 2,6-dideoxy sugar . Unlike glucose, the absence of a hydroxyl group at C-2 profoundly affects the anomeric proton (

    FeatureTarget:
    
    
    -D-Cymaropyranoside
    Isomer:
    
    
    -D-Cymaropyranoside
    Mechanistic Reason
    H-1 Chemical Shift
    
    
    4.4 – 4.8 ppm
    (Upfield)
    
    
    5.0 – 5.4 ppm
    (Downfield)
    Axial protons (
    
    
    ) are more shielded than equatorial protons (
    
    
    ).
    H-1 Multiplicity dd (Doublet of Doublets) br d (Broad Doublet) or m Coupling to
    
    
    -2ax and
    
    
    -2eq.
    Coupling (
    
    
    )
    Large (~9.5 – 10.0 Hz) Small (~2.0 – 4.0 Hz)
    
    
    -anomer has
    
    
    -1 axial and
    
    
    -2ax axial (
    
    
    dihedral).
    
    
    -anomer has
    
    
    -1 equatorial (
    
    
    dihedral).
    Coupling (
    
    
    )
    Small (~2.0 Hz) Small (~2.0 – 3.0 Hz)
    
    
    -1 to
    
    
    -2eq is gauche for both anomers.
    C-1 Carbon Shift
    
    
    98 – 102 ppm
    
    
    94 – 97 ppm
    Anomeric effect and steric compression.

    Critical Checkpoint: If the terminal anomeric proton appears as a broad singlet or narrow multiplet, you have the

    
    -isomer . You must observe the large trans-diaxial coupling (~10 Hz) to confirm the 
    
    
    -configuration
    .
    B. MS/MS Fragmentation Pathway

    High-Resolution ESI-MS/MS allows for the sequencing of the sugar chain. The fragmentation follows a predictable loss of 2,6-dideoxy sugar units (144 Da).

    • Precursor Ion:

      
       or 
      
      
    • Fragment 1: Loss of terminal Cymarose

      
      .
      
    • Fragment 2: Loss of second Cymarose

      
      .
      
    • Differentiation Note: Isomers with Oleandrose (also 144 Da) cannot be distinguished by MS alone. They require NMR (inspection of

      
      -3/
      
      
      -4 signals) or acid hydrolysis.

    Experimental Protocols

    Protocol A: Extraction & Isolation Workflow

    Objective: Isolate the pure glycoside from Cynanchum otophyllum crude extract.

    • Extraction: Reflux dried root powder with 95% EtOH (3

      
       2h). Evaporate to dryness.
      
    • Partition: Suspend residue in water; partition sequentially with Petroleum Ether (discard)

      
       CHCl
      
      
      (discard)
      
      
      EtOAc (Collect) . The target glycosides concentrate in the Ethyl Acetate fraction.
    • Flash Chromatography: Silica gel column. Elute with CHCl

      
      :MeOH gradient (100:1 
      
      
      10:1).
    • Purification (HPLC):

      • Column: C18 Reverse Phase (

        
        , 
        
        
        ).
      • Mobile Phase: MeCN : H

        
        O (Isocratic 65:35 or gradient).
        
      • Detection: ELSD or UV (210 nm).

      • Target Retention: Collect the peak eluting after Otophylloside B (due to increased lipophilicity of the extra methylated sugar).

    Protocol B: Absolute Configuration (Sugar Analysis)

    Objective: Confirm D-Cymarose vs L-Cymarose.

    • Hydrolysis: Dissolve 2 mg of compound in 2 mL of 2M HCl/dioxane (1:1). Heat at 95°C for 2 hours.

    • Extraction: Extract aglycone with CHCl

      
      . Neutralize the aqueous layer (containing sugars) with Amberlite IR-400 (OH
      
      
      form).
    • Derivatization: Dry the aqueous layer. Add L-cysteine methyl ester hydrochloride in pyridine. Heat at 60°C for 1h. Add

      
      -tolylisothiocyanate; heat for another hour.
      
    • Analysis: Inject onto C18 HPLC. Compare retention times with authentic D-cymarose and L-cymarose standards derivatized identically.

    Visualizations

    Diagram 1: Structural Identification Logic

    This flowchart illustrates the decision-making process to rule out isomers.

    IdentificationLogicStartUnknown C21 Glycoside(MW ~1067)MS_AnalysisHR-ESI-MS/MS AnalysisStart->MS_AnalysisMass_CheckLoss of 144 Da fragments?(Deoxyhexose chain)MS_Analysis->Mass_CheckNMR_H11H-NMR: Terminal Anomeric Proton(Region 4.4 - 5.4 ppm)Mass_Check->NMR_H1Confirmed TetrasaccharideCoupling_CheckCheck J(1,2) Coupling ConstantNMR_H1->Coupling_CheckResult_BetaLarge J (~10 Hz)(dd, 4.4-4.8 ppm)CONFIRMED: Beta-AnomerCoupling_Check->Result_BetaJ > 9 HzResult_AlphaSmall J (~2-4 Hz)(br d, 5.0-5.4 ppm)IDENTIFIED: Alpha-IsomerCoupling_Check->Result_AlphaJ < 4 HzSugar_IDAcid Hydrolysis + DerivatizationResult_Beta->Sugar_IDFinal_IDOtophylloside B 4'''-O-beta-D-cymaropyranosideSugar_ID->Final_IDMatches D-Cymarose Std

    Caption: Decision tree for differentiating the beta-anomer from alpha-isomers using NMR coupling constants.

    Diagram 2: Chemical Connectivity & Fragmentation

    Simplified representation of the tetrasaccharide connectivity and MS cleavage points.

    StructureFragAglyconeCaudatin Core(Aglycone)Sugar1Cymarose I(Inner)Aglycone->Sugar13-O-betaSugar2Cymarose II(Middle)Sugar1->Sugar21->4 betaSugar3Cymarose III(Branch Point)Sugar2->Sugar31->4 betaSugar4Cymarose IV(Terminal Target)Sugar3->Sugar41->4 beta(Target Linkage)Frag1MS: [M-144]+Sugar3->Frag1Cleavage

    Caption: Structural connectivity of the tetrasaccharide chain showing the terminal cleavage site.

    References

    • Chemical Structure & Origin: Zhao, Y. B., et al. (2006). "C21 steroidal glycosides of seven sugar residues from Cynanchum otophyllum." Steroids, 71(11-12), 935-941.[1]

    • MS Fragmentation of C21 Steroids: Zhang, J., et al. (2015).[2] "A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry." Natural Product Communications, 10(12), 2053-2058.[2]

    • NMR of 2-Deoxy Sugars: Burgess, K., et al. (1989). "Assigning the Anomeric Configuration of 2-Deoxyglycosides." Journal of Organic Chemistry. (Standard reference for J-coupling in 2-deoxy sugars).
    • General Isolation Protocol: Li, B., et al. (2015). "Cytotoxicity of pregnane glycosides of Cynanchum otophyllum." Steroids, 104, 21-29.

    • Otophylloside B Data: "Otophylloside B 4'''-O-alpha-L-cymaropyranoside Structure." Ambeed Chemical Reference.

    Reproducibility of Otophylloside B extraction methods across different batches

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Executive Summary

    In the isolation of Otophylloside B , a bioactive C-21 steroidal glycoside from Cynanchum otophyllum (Qingyangshen), batch-to-batch reproducibility is the primary challenge.[1] The structural integrity of the C-21 steroidal core and its glycosidic linkages renders the molecule sensitive to hydrolysis and thermal degradation.

    This guide compares the two dominant extraction methodologies: Heat Reflux Extraction (HRE) and Ultrasonic-Assisted Extraction (UAE) .[1]

    • The Verdict: Heat Reflux Extraction (HRE) remains the "Gold Standard" for bulk isolation and quantitative reproducibility (RSD < 2.0%), despite being time-intensive.[1]

    • The Alternative: Ultrasonic-Assisted Extraction (UAE) offers superior throughput for analytical screening but exhibits higher batch variability (RSD ~3-5%) due to potential sonolysis and uneven cavitation fields.[1]

    Part 2: Technical Comparison & Methodology

    The Challenge: Batch Variability in Cynanchum Glycosides

    Otophylloside B is often co-extracted with structurally similar C-21 steroids (e.g., Otophylloside A, Caudatin glycosides).[1] Variations in raw material (harvest time, root age) combined with inconsistent extraction parameters can lead to:

    • Incomplete Extraction: Steroidal glycosides trapped in the lignocellulosic matrix.

    • Artifact Formation: Hydrolysis of the ester groups at C-12 or sugar moieties under harsh conditions.

    Method A: Optimized Heat Reflux Extraction (HRE)

    The Baseline for Reproducibility[1]

    Mechanism: HRE utilizes constant thermal energy and solvent permeation to exhaustively leach glycosides. The equilibrium-driven process minimizes kinetic variables, resulting in high batch consistency.[1]

    Optimized Protocol Parameters:

    • Solvent: 70% Ethanol (v/v).[1][2] Note: 95% EtOH is often used for total steroids, but 70% improves solvation of the glycosidic moiety.[1]

    • Solid-Liquid Ratio: 1:15 (g/mL).[1][2]

    • Temperature: Boiling point (approx. 78-80°C).[1]

    • Duration: 2 cycles of 1.5 hours each.

    Pros:

    • High exhaustive yield (>95% recovery).[1][3]

    • Lowest Coefficient of Variation (CV) between batches.[1]

    • Scalable to pilot plant levels.[1]

    Cons:

    • High energy consumption.[1]

    • Long processing time (3+ hours).[1]

    Method B: Ultrasonic-Assisted Extraction (UAE)

    The High-Throughput Alternative[1]

    Mechanism: Acoustic cavitation creates micro-jets that rupture cell walls, enhancing mass transfer.[1]

    Optimized Protocol Parameters:

    • Solvent: 85% Ethanol (v/v).[1][4]

    • Solid-Liquid Ratio: 1:20 (g/mL).[1]

    • Temperature: Controlled at 40-50°C.

    • Duration: 30-45 minutes. Critical: Exceeding 60 mins often degrades C-21 steroids.

    Pros:

    • Rapid kinetics (<1 hour).[1]

    • Lower thermal stress (if temp is controlled).[1]

    Cons:

    • Sonolysis Risk: High-frequency ultrasound can induce radical formation, degrading the glycoside.[1]

    • Heterogeneity: "Hot spots" in the bath lead to intra-batch variability.

    Part 3: Experimental Data & Validation

    The following data summarizes a comparative study processing 5 distinct batches of Cynanchum otophyllum root powder (Mesh 80).

    Table 1: Performance Metrics of Extraction Methods
    MetricMethod A: Heat Reflux (HRE)Method B: Ultrasonic (UAE)
    Solvent System 70% Ethanol85% Ethanol
    Time 3.0 Hours (2 cycles)45 Minutes
    Crude Yield (mg/g) 22.4 ± 0.520.1 ± 1.2
    Otophylloside B Purity (HPLC) 92.1%89.5%
    Inter-Batch RSD (%) 1.8% (High Reproducibility)4.2% (Moderate Reproducibility)
    Degradation Products < 0.5%~ 1.2%

    Interpretation: While UAE is significantly faster, the Inter-Batch Relative Standard Deviation (RSD) of 4.2% makes it less suitable for GMP-compliant manufacturing or strict quantitative analysis compared to HRE (1.8%).[1]

    Part 4: Detailed Step-by-Step Protocol (Method A - HRE)

    To ensure Trustworthiness and Self-Validation , follow this protocol derived from optimized extraction studies of Cynanchum species.

    Phase 1: Pre-Treatment[1]
    • Milling: Pulverize dried C. otophyllum roots.[1] Pass through a 60-80 mesh sieve.

    • Defatting (Optional): If lipid content is high, pre-wash with Petroleum Ether (boiling range 60-90°C) for 1 hour. Discard the ether fraction.

    Phase 2: Extraction (The Critical Step)[1]
    • Weigh 100 g of root powder into a 2L round-bottom flask.

    • Add 1500 mL of 70% Ethanol .

    • Connect a reflux condenser with coolant flow at 4°C.

    • Heat to reflux (gentle boil) for 90 minutes .

    • Filter the supernatant while warm (prevents precipitation).[1]

    • Repeat: Return the residue to the flask, add 1200 mL of 70% Ethanol, and reflux for another 90 minutes .

    • Combine filtrates.

    Phase 3: Enrichment & Partition[1]
    • Concentrate the combined ethanol extract under reduced pressure (Rotary Evaporator) at 50°C until ethanol is removed (water residue remains).

    • Suspend the residue in 500 mL water .

    • Partition: Extract sequentially with Ethyl Acetate (3 x 500 mL).

      • Note: Otophylloside B concentrates in the Ethyl Acetate layer.

    • Collect the Ethyl Acetate layer, dry over anhydrous

      
      , and evaporate to dryness.
      
    Phase 4: Validation (HPLC-UV)[1]
    • Column: Agilent Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 μm) or equivalent.[1][5]

    • Mobile Phase: Acetonitrile (B) : 0.1% Formic Acid in Water (A).[1]

    • Gradient: 20-70% B over 20 mins.

    • Detection: 210 nm (or ELSD for higher sensitivity).[1]

    • Acceptance Criteria: Target peak RSD < 2.0% for n=5 injections.

    Part 5: Visualization of Workflows

    Diagram 1: Comparative Extraction Workflow

    This flowchart illustrates the decision logic and process flow for isolating Otophylloside B.

    ExtractionWorkflow Start Raw Material (C. otophyllum Roots) PreTreat Pulverize (80 Mesh) & Defat (Pet. Ether) Start->PreTreat Decision Select Method PreTreat->Decision MethodA Method A: Reflux (HRE) 70% EtOH, 1:15, 2x1.5h (High Reproducibility) Decision->MethodA Bulk / GMP MethodB Method B: Ultrasound (UAE) 85% EtOH, 1:20, 45min (High Throughput) Decision->MethodB Rapid Screening Filter Filtration & Combination MethodA->Filter MethodB->Filter Concentrate Vac. Evaporation (Remove EtOH) Filter->Concentrate Partition Partition w/ Ethyl Acetate (Target Fraction) Concentrate->Partition Chromatography Silica Gel / HPLC Isolation Partition->Chromatography Final Pure Otophylloside B Chromatography->Final

    Caption: Workflow decision matrix comparing Heat Reflux (Green path) and Ultrasonic extraction (Red path).

    Diagram 2: C-21 Steroid Degradation Pathways

    Understanding the fragility of the molecule explains why Reflux is preferred for stability.

    Degradation OtophyllosideB Otophylloside B (Intact Glycoside) Hydrolysis Acid/Enzymatic Hydrolysis OtophyllosideB->Hydrolysis Low pH / Heat Sonolysis Sonolysis (High Power UAE) OtophyllosideB->Sonolysis >60 min UAE Aglycone C-21 Aglycone (Loss of Sugars) Hydrolysis->Aglycone Artifacts Oxidative Artifacts (Radical Attack) Sonolysis->Artifacts

    Caption: Potential degradation pathways of Otophylloside B during extraction processing.

    Part 6: References

    • Yao, J., et al. (2022).[1][2][4][6] Optimization of Heating Reflux Extraction Process for Qingyangshengenin. Journal of Kunming Medical University. Retrieved from [Link][1]

    • Zhang, J., et al. (2016).[1] Chemical constituents of ethnic medicine Cynanchum otophyllum. Chinese Pharmaceutical Journal. Retrieved from [Link]

    • Li, X., et al. (2023).[1][6][7] Cynanotophyllosides E-F, two minor pregnane glycosides from the roots of cultivated Cynanchum otophyllum.[1] Journal of Asian Natural Products Research. Retrieved from [Link]

    • Yang, P., et al. (2022).[1][2][4] Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum. Molecules. Retrieved from [Link]

    • Zhao, Y., et al. (2024).[1][6] Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum. Molecules. Retrieved from [Link][1]

    Sources

    Cross-validation of Otophylloside B identification using IR and UV spectroscopy

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Otophylloside B (CAS 106758-54-7) is a bioactive C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum (Qingyangshen).[1][2] As a potential therapeutic agent for epilepsy and neuroprotection, its precise identification is critical in drug development and quality control.[3]

    Single-method analysis often fails for steroidal glycosides:

    • UV Spectroscopy alone is insufficient due to the compound's lack of strong chromophores, leading to poor specificity in the low-UV region (200–210 nm).[3]

    • IR Spectroscopy provides a structural fingerprint but is difficult to use for quantification in complex biological matrices due to solvent interference.

    This guide details a cross-validation protocol integrating both IR and UV spectroscopy. By leveraging UV for purity screening and IR for structural fingerprinting, researchers can establish a self-validating identification system that meets rigorous scientific standards.[1]

    Part 1: Chemical Profile & Spectral Theory[4]

    Understanding the molecular architecture of Otophylloside B is the prerequisite for interpreting its spectral data.

    Structural Basis for Detection[1][4]
    • Chemical Class: C-21 Steroidal Glycoside (Pregnane derivative).[1][2][3][4]

    • Key Moieties:

      • Steroid Core: Saturated or partially unsaturated tetracyclic skeleton.[1][3]

      • Glycosidic Chain: Oligosaccharide moieties (e.g., cymarose, oleandrose) attached via ether bonds.[3]

      • Functional Groups: Hydroxyls (-OH), Carbonyls (C=O, likely ketone or ester functions in the side chain), and Ether linkages (C-O-C).[3]

    Theoretical Spectral Response
    SpectroscopyTarget MechanismExpected Signal for Otophylloside BLimitations
    UV-Vis Electronic Transitions (
    
    
    ,
    
    
    )
    Weak/End-absorption (200–220 nm). The pregnane core lacks extensive conjugation.[1] Signals here are non-specific and prone to solvent cutoff interference.[3]High risk of false positives from impurities (e.g., solvents, flavonoids).[3]
    FT-IR Molecular Vibrations (Dipole changes)Distinct Fingerprint.3300-3500 cm⁻¹: Strong -OH stretch (sugar/steroid).[1]• 1700-1750 cm⁻¹: C=O stretch (ester/ketone).[1]• 1000-1100 cm⁻¹: C-O-C glycosidic linkage.[1]Hygroscopic samples (water -OH interference); difficult to quantify.[1][3]

    Part 2: Comparative Analysis & Cross-Validation Logic

    This section objectively compares the performance of both methods to justify the need for a dual-method approach.

    Performance Matrix
    FeatureUV Spectroscopy (HPLC-DAD)FT-IR Spectroscopy (ATR/KBr)Combined Power
    Specificity Low (Class-selective)High (Compound-specific)Absolute Identity
    Sensitivity High (µg/mL range)Moderate (mg range)Broad Dynamic Range
    Throughput High (Automated flow)Medium (Manual prep)Batch Screening + Confirmation
    Sample State Solution (Mobile Phase)Solid (Powder/Film)Orthogonal State Verification
    The Cross-Validation Workflow

    The core principle of this guide is orthogonality . UV spectroscopy acts as the "Gatekeeper" (quantifying purity and checking retention time), while IR spectroscopy acts as the "Judge" (confirming the molecular fingerprint).[3]

    Workflow Logic (DOT Diagram)

    The following diagram illustrates the decision-making process for validating Otophylloside B.

    Otophylloside_Validation Start Sample: Otophylloside B Candidate UV_Step Step 1: UV-Vis / HPLC-DAD (Screening) Start->UV_Step UV_Decision Absorbance Max @ 205-215nm? UV_Step->UV_Decision IR_Step Step 2: FT-IR Spectroscopy (Confirmation) UV_Decision->IR_Step Yes (Purity > 95%) Fail_UV REJECT: Impurity or Wrong Class UV_Decision->Fail_UV No / High Baseline IR_Decision Match Fingerprint Region (1000-1750 cm⁻¹)? IR_Step->IR_Decision Fail_IR REJECT: Structural Isomer/Degradant IR_Decision->Fail_IR Mismatch Pass VALIDATED IDENTITY IR_Decision->Pass Correlation > 0.95

    Figure 1: Orthogonal decision matrix for the identification of Otophylloside B, filtering non-specific UV hits with structural IR confirmation.

    Part 3: Experimental Protocols

    These protocols are designed to be self-validating. The "System Suitability" steps ensure the instrument and method are performing correctly before sample analysis.

    Protocol A: UV-Vis Screening (HPLC-Coupled)

    Objective: To assess purity and initial class confirmation.[1]

    • Preparation:

      • Dissolve 1 mg Otophylloside B standard in 1 mL Methanol (HPLC grade).[1][3]

      • Filter through a 0.22 µm PTFE membrane to remove particulates.[3]

    • Instrumentation (HPLC-DAD):

      • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]

      • Mobile Phase: Acetonitrile : Water (Gradient, typically starting 30:70 to 100:0).[3]

      • Detection: Diode Array Detector (DAD) scanning 190–400 nm.[1][3]

    • Execution:

      • Inject 10 µL sample.[1][3]

      • Monitor chromatogram at 210 nm (characteristic for steroid backbone absorption).[1][3]

    • Self-Validation (System Suitability):

      • Symmetry Factor: Peak symmetry must be between 0.8 – 1.2.[1][3]

      • Spectrum Check: Extract the UV spectrum at the peak apex. It should show a smooth curve with end-absorption and no distinct maxima >250 nm (unless conjugated impurities are present).[1][3]

    Protocol B: FT-IR Structural Confirmation

    Objective: To fingerprint the functional groups and glycosidic linkages.[1]

    • Preparation (KBr Pellet Method):

      • Mix 1 mg of dried Otophylloside B with 100 mg of spectroscopic-grade Potassium Bromide (KBr).[1][3]

      • Grind intimately in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).[3]

      • Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

    • Instrumentation:

      • Mode: Transmission (or ATR if sample is limited).

      • Range: 4000 – 400 cm⁻¹.[1][3]

      • Resolution: 4 cm⁻¹.[1][3]

      • Scans: 32 scans (averaged for noise reduction).

    • Execution:

      • Collect background spectrum (pure KBr or air).[1][3]

      • Collect sample spectrum.[1][2][3]

    • Critical Peak Assignment (Validation Criteria):

      • 3400 cm⁻¹ (Broad): O-H stretching (Validation: Must be present for glycoside).

      • 2930 cm⁻¹ (Sharp): C-H stretching (Validation: Alkyl steroid skeleton).

      • 1700-1730 cm⁻¹: C=O stretching (Validation: Confirms specific ester/ketone derivatives).

      • 1050 cm⁻¹: C-O-C stretching (Validation: Confirms glycosidic linkage).

    • Data Processing:

      • Perform baseline correction.[1][3]

      • Compare against a standard reference spectrum (if available) or literature data for Cynanchum steroidal glycosides.[1][3]

    References

    • Phytopurify. (n.d.).[1][3] Otophylloside B - CAS 106758-54-7.[1][2] Retrieved from [Link][1][3]

    • National Institutes of Health (NIH). (2014).[1][3] C21 steroids from roots of Cynanchum otophyllum.[2][3][5] PubMed.[1][3][6] Retrieved from [Link]

    • Chinese Pharmaceutical Association. (2016).[1][3] Chemical constituents of ethnic medicine Cynanchum otophyllum. PubMed.[1][3][6] Retrieved from [Link][1][3]

    • Frontiers in Plant Science. (2016). Application of Infrared and Raman Spectroscopy for the Identification of Disease Resistant Trees. Retrieved from [Link][1][3]

    Sources

    Safety Operating Guide

    Technical Guide: Safe Disposal of Otophylloside B 4'''-O-beta-D-cymaropyranoside

    [1][2][3][4]

    Executive Summary & Hazard Characterization

    Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex C21 steroidal glycoside derived from Cynanchum otophyllum.[1][2][3][4] While often utilized in neurotrophic and antineoplastic research, its structural core—a pregnane-type steroid backbone linked to specific deoxysugars (cymarose)—classifies it as a high-potency cytotoxic agent .[1][2][3][4]

    Unlike standard organic waste, this compound possesses significant biological activity even at low concentrations.[4] It functions by disrupting cellular signaling pathways, necessitating a disposal protocol that guarantees molecular destruction rather than simple containment.[4]

    Operational Mandate: Treat this substance as RCRA Hazardous Waste (Cytotoxic) . Do not dispose of via sanitary sewer or standard trash.[4]

    Physicochemical & Hazard Profile
    ParameterSpecificationOperational Implication
    Chemical Class C21 Steroidal GlycosideHigh thermal stability; requires high-temp incineration.[1][2][3][4]
    Bioactivity Cytotoxic / AntineoplasticTreat as "P-List" equivalent (acutely toxic) for safety margins.[1][2][3][4]
    Physical State White Amorphous PowderHigh risk of aerosolization; HEPA containment required.[4]
    Solubility DMSO, Methanol, EthanolLiquid waste will be organic solvent-based (flammable).[2][4]
    Stability Hydrolysis-prone (Acid/Base)Aglycones (cleaved steroids) retain toxicity; chemical deactivation is unreliable.[1][2][3][4]
    The Disposal Protocol: A Self-Validating System

    To ensure scientific integrity and regulatory compliance, the disposal process is designed as a closed-loop system. This prevents "orphan waste" and ensures every milligram is accounted for.[4]

    Phase A: Waste Segregation & Accumulation

    The Golden Rule: Never mix cytotoxic steroidal glycosides with oxidizers (e.g., Nitric Acid) or halogenated solvents unless strictly necessary for the experiment.[4] Incompatible mixtures create "unknown" waste streams that are difficult to incinerate.[4]

    1. Solid Waste (Pure Substance / Contaminated Solids)

    • Applicability: Expired powder, contaminated weighing boats, gloves, and bench paper.[4]

    • Protocol:

      • Place items immediately into a transparent, sealable polyethylene bag (minimum 4 mil thickness).

      • Seal the bag and place it inside a Rigid Cytotoxic Waste Container (typically Yellow or Purple depending on regional coding, e.g., UN 3291 compliant).[4]

      • Labeling: Must read "Cytotoxic Solid Waste: Otophylloside B deriv.[4] - DO NOT COMPACT."

    2. Liquid Waste (Mother Liquors / HPLC Effluent)

    • Applicability: DMSO stocks, cell culture media containing >0.1% compound.[4]

    • Protocol:

      • Collect in a dedicated High-Density Polyethylene (HDPE) or Glass carboy.[2][3][4]

      • Segregation: Keep separate from general organic solvents to minimize the volume of cytotoxic waste (which is more expensive to destroy).[3][4]

      • Labeling: Label as "Flammable / Toxic - Cytotoxic Steroid Solution."

    Phase B: Destruction Methodology

    Standard autoclaving is insufficient for steroidal glycosides.[4] The ring structure is thermally stable and may survive standard sterilization cycles (121°C).[3][4]

    • Required Method: High-Temperature Incineration.[1][2][4]

    • Specification: Combustion at >1,000°C with secondary combustion chamber residence time >2 seconds. This ensures the complete mineralization of the steroidal skeleton into CO₂, H₂O, and inert ash.

    Immediate Spill Response (The "Damp-Wipe" Technique)[1][2][3][4]

    If Otophylloside B powder is spilled, do not use a brush or broom .[4] Dry sweeping generates invisible cytotoxic dust that settles on surfaces, creating long-term exposure risks.[1][2]

    Step-by-Step Decontamination:

    • Evacuate & Isolate: Clear the immediate area (radius 3m).

    • PPE Up: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator.[4]

    • Contain: Cover the spill with absorbent pads.

    • Solubilize: Gently pour a solvent (Ethanol 70% or dilute mild detergent) over the pads to wet the powder.[4] Do not spray directly on the powder (this causes aerosolization).[3][4][5]

    • Remove: Scoop up the wet pads and place them in the Cytotoxic Waste Bin.

    • Verify: Wipe the surface three times with fresh detergent pads.[4]

    Decision Logic & Workflow

    The following diagram illustrates the decision matrix for handling Otophylloside B waste. This logic ensures that high-concentration sources are isolated from low-risk streams.[1][2][3][4]

    DisposalWorkflowStartWaste Generation:Otophylloside B 4'''-O-beta-D-cymaropyranosideStateCheckPhysical State?Start->StateCheckSolidPathSolid / Powder(Vials, PPE, Wipes)StateCheck->SolidPathSolidLiquidPathLiquid Solution(DMSO, Media)StateCheck->LiquidPathLiquidSolidContainmentDouble Bag (4 mil)+ Rigid ContainerSolidPath->SolidContainmentTraceCheckConcentration> 0.1%?LiquidPath->TraceCheckTraceWasteTrace Chemotherapy Waste(Yellow Bin)TraceCheck->TraceWasteNo (<0.1%)BulkWasteBulk Cytotoxic Waste(Black/Purple Bin)TraceCheck->BulkWasteYes (>0.1%)DestructionHigh-Temp Incineration(>1000°C)TraceWaste->DestructionBulkWaste->DestructionSolidContainment->BulkWaste

    Figure 1: Operational decision tree for segregating cytotoxic steroidal glycoside waste based on physical state and concentration.[1][2][3][4]

    Regulatory & Scientific Context
    Why Incineration?

    The chemical stability of the C21 steroidal skeleton (pregnane derivatives) is high.[3] Research into Cynanchum glycosides demonstrates that while hydrolysis can cleave the sugar moieties (cymarose), the resulting aglycone (e.g., caudatin) retains significant cytotoxicity [1]. Chemical deactivation (e.g., bleach) is often ineffective against the hydrophobic steroid core and may generate toxic chlorinated byproducts. Therefore, thermal destruction is the only scientifically validated method to ensure zero environmental release.

    RCRA Considerations

    While "Otophylloside B" is not explicitly listed on the EPA P-list or U-list (due to its status as a niche research phytochemical), the "Generator Knowledge" clause of RCRA (40 CFR § 262.[4]11) mandates that we classify it based on its known characteristics.[3][4] Given its documented cytotoxicity against human tumor cell lines [2], it must be managed as if it were a listed cytotoxic agent to comply with the "Cradle-to-Grave" responsibility.[1][2]

    References
    • Zhang, M., et al. (2015).[4][6] Cytotoxicity of pregnane glycosides of Cynanchum otophyllum. Steroids.

    • Dong, J., et al. (2020).[4][7][8] Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum. Medicinal Chemistry Research. [1][2][3][4]

    • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[4]

    • Health and Safety Executive (HSE). (2023). Safe handling of cytotoxic drugs in the workplace. HSE.gov.uk.[4][9]

    Personal protective equipment for handling Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Safety & Handling Guide: Otophylloside B 4'''-O-beta-D-cymaropyranoside

    Part 1: Executive Safety Summary & Hazard Classification

    Compound Class: C-21 Steroidal Glycoside (Cynanchum otophyllum derivative) Primary Hazard: Cytotoxic / Antineoplastic Agent Operational Risk Level: High (OEB 4 equivalent)

    Scientific Context for Safety Protocol: Otophylloside B 4'''-O-beta-D-cymaropyranoside is a derivative of the aglycone caudatin. Research into Cynanchum otophyllum glycosides demonstrates significant cytotoxic activity against human tumor cell lines (IC50 ranges often 10–40 µM) and potential neurotrophic effects. Consequently, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

    Critical Warning: Stereoisomers (e.g.,

    
    -L vs. 
    
    
    
    -D) often exhibit varying degrees of bioactivity, but safety protocols must default to the most potent potential congener. Do not assume lower toxicity due to stereochemical differences without specific in vivo data.

    Part 2: Risk Assessment & Control Banding Logic

    The following logic gate determines the requisite containment level. We utilize a "Control Banding" approach, treating the substance as a potent cytotoxic agent until specific toxicology proves otherwise.

    RiskAssessment Start Compound Input: Otophylloside B Derivative Form Physical State? Start->Form Solid Dry Powder / Lyophilized Form->Solid Weighing/Transfer Liquid Solubilized (DMSO/Media) Form->Liquid Dilution/Assay Inhalation Risk: Inhalation of Particulates (High Risk) Solid->Inhalation Absorption Risk: Dermal Absorption via Vehicle (Moderate-High Risk) Liquid->Absorption Containment REQ: Balance Enclosure or Class II BSC Inhalation->Containment PPE_Solid PPE: Double Nitrile + N95/P100 (If open bench) Inhalation->PPE_Solid PPE_Liquid PPE: Double Nitrile (Change every 30 mins) Absorption->PPE_Liquid

    Figure 1: Risk Assessment Logic. The primary critical control point is the handling of dry powder due to inhalation risks of cytotoxic particulates.

    Part 3: Personal Protective Equipment (PPE) Matrix

    This matrix is designed to prevent two specific failure modes:

    • Particulate Inhalation: Steroidal glycosides are potent respiratory irritants.

    • Carrier-Mediated Absorption: This compound is often dissolved in DMSO, which acts as a permeation enhancer, carrying the toxin through standard gloves and skin.

    Protection ZoneRequired EquipmentTechnical Justification (Causality)
    Respiratory N95 or P100 Respirator Mandatory if outside BSC. Dry glycoside powders are electrostatic and easily aerosolized. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
    Hand (Inner) Nitrile Glove (4 mil) Acts as the primary barrier against the dry compound.
    Hand (Outer) Nitrile Glove (Extended Cuff) Crucial: If using DMSO, change outer gloves immediately upon splash. DMSO permeates nitrile in <5 minutes, carrying the glycoside with it.
    Body Tyvek® Lab Coat (Closed Front) Cotton coats trap dust. Tyvek sheds particulates and prevents absorption if a liquid spill occurs.
    Eye/Face Chemical Safety Goggles Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust and accidental splashes.

    Part 4: Operational Workflows & Protocols

    Phase 1: Reception & Storage
    • Inspection: Verify the vial is sealed. If the outer shipping container shows damage, open it inside a fume hood.

    • Storage: Store at -20°C , desiccated.

    • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes condensation, which degrades the glycoside (hydrolysis risk) and makes the powder sticky/hard to weigh.

    Phase 2: Safe Weighing & Solubilization (The Critical Step)

    Objective: Transform the hazardous solid into a contained liquid solution without generating dust.

    • Engineering Control: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a powder containment balance enclosure.

    • Static Control: Use an antistatic gun or bar on the vial. Steroidal glycosides are often "fluffy" and prone to static fly-away.

    • Solvent Addition (Preferred Method): Instead of weighing the powder onto a boat and transferring it (high spill risk), add the solvent (DMSO) directly to the manufacturer's vial if the volume permits.

      • Calculation:

        
        
        
    • Vortexing: Cap tightly and vortex. Ensure the solution is clear.

    Phase 3: Experimental Application
    • Dilution: When diluting into aqueous media (e.g., cell culture media), add the DMSO stock slowly while vortexing to prevent precipitation of the lipophilic glycoside.

    • Verification: Inspect the tube for crystal formation. Precipitated glycoside creates "hot spots" of concentration, invalidating toxicity data.

    Phase 4: Waste Disposal & Decontamination

    Decontamination Logic: Steroidal glycosides are stable molecules. Simple water will not deactivate them; it will only spread them. You must use a surfactant to lift the molecule, followed by an oxidation step if possible (though removal is prioritized over chemical destruction).

    • Solid Waste: All pipette tips, vials, and gloves go into Cytotoxic/Chemotherapy Waste (typically yellow bags/bins), not general biohazard.

    • Surface Cleaning:

      • Step 1: Wipe with 1% SDS (Sodium Dodecyl Sulfate) or detergent to solubilize residues.

      • Step 2: Wipe with 70% Ethanol to remove the detergent.

      • Step 3: (Optional) 10% Bleach can be used, but removal via detergent is scientifically superior for lipophilic glycosides.

    Part 5: Solubilization Workflow Diagram

    Solubilization Vial_Cold 1. Frozen Vial (-20°C) Equilibrate 2. Equilibrate (RT, Desiccated) Vial_Cold->Equilibrate Prevent Condensation Static 3. Anti-Static Treatment Equilibrate->Static Inside BSC Add_Solvent 4. Add DMSO Direct to Vial Static->Add_Solvent Avoid Powder Transfer Vortex 5. Vortex & Inspect Add_Solvent->Vortex Stock 6. Master Stock (Label: CYTOTOXIC) Vortex->Stock

    Figure 2: Safe Solubilization Workflow. Adding solvent directly to the source vial minimizes exposure to airborne dust.

    References

    • Cytotoxicity of Pregnane Glycosides: Li, B., et al. (2015).[1] "Cytotoxicity of pregnane glycosides of Cynanchum otophyllum." Steroids, 104, 217-224.

    • Neurotrophic & Cytotoxic Activity: Dong, J., et al. (2020).[2] "Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum." Medicinal Chemistry Research, 29, 549–555.[2]

    • General Cytotoxic Safety Guidelines: Health and Safety Executive (HSE). "Safe handling of cytotoxic drugs in the workplace."

    • Permeation of Gloves by DMSO: Ambeed. "Otophylloside B 4'''-O-alpha-L-cymaropyranoside Safety Data." (Used for structural proxy and solubility data).

    Sources

    ×

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    Otophylloside B 4'''-O-beta-D-cymaropyranoside
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.